(3S,5R)-Rosuvastatin
Description
Structure
3D Structure
Properties
Key on ui mechanism of action |
Crestor is a selective and competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme that converts 3-hydroxy-3-methylglutaryl coenzyme A to mevalonate, a precursor of cholesterol. In vivo studies in animals, and in vitro studies in cultured animal and human cells have shown rosuvastatin to have a high uptake into, and selectivity for, action in the liver, the target organ for cholesterol lowering. In in vivo and in vitro studies, rosuvastatin produces its lipid-modifying effects in two ways. First, it increases the number of hepatic LDL receptors on the cell-surface to enhance uptake and catabolism of LDL. Second, rosuvastatin inhibits hepatic synthesis of VLDL, which reduces the total number of VLDL and LDL particles. |
|---|---|
CAS No. |
1242184-42-4 |
Molecular Formula |
C22H28FN3O6S |
Molecular Weight |
481.5 g/mol |
IUPAC Name |
(E,3S,5R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid |
InChI |
InChI=1S/C22H28FN3O6S/c1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32/h5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30)/b10-9+/t16-,17-/m0/s1 |
InChI Key |
BPRHUIZQVSMCRT-RJCHQFKYSA-N |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C |
Pictograms |
Health Hazard |
shelf_life |
Stable under recommended storage conditions. /Rosuvastatin calcium/ |
solubility |
In water, 17.96 mg/L at 25 °C (est) |
vapor_pressure |
5.27X10-19 mm Hg at 25 °C (est) |
Origin of Product |
United States |
Foundational & Exploratory
Enantioselective Synthesis of (3S,5R)-Rosuvastatin: An In-depth Technical Guide
Rosuvastatin, a leading synthetic statin, is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1] Its chemical structure, (E)-7---INVALID-LINK---3,5-dihydroxyhept-6-enoic acid, features two crucial stereocenters at the C3 and C5 positions of the heptenoic acid side chain, which are critical for its biological activity.[2] The therapeutically active form is the (3R,5S)-diastereomer.[3] Consequently, the development of efficient and highly stereoselective synthetic methods to access the (3S,5R)-enantiomer of the dihydroxyheptenoate side chain is of paramount importance for the pharmaceutical industry.
This technical guide provides a comprehensive overview of the core enantioselective synthesis methods for (3S,5R)-Rosuvastatin, intended for researchers, scientists, and drug development professionals. It details various synthetic strategies, presents quantitative data in comparative tables, provides experimental protocols for key reactions, and visualizes synthetic pathways and workflows using Graphviz diagrams.
Key Synthetic Strategies
The synthesis of Rosuvastatin can be broadly divided into the construction of the pyrimidine core and the chiral dihydroxyheptenoate side chain, followed by their coupling. The primary challenge lies in the stereocontrolled synthesis of the side chain. The most common strategies to achieve this include:
-
Asymmetric Aldol Condensation: This approach builds the carbon skeleton of the side chain while simultaneously setting the stereocenters.
-
Diastereoselective Reduction: This method involves the reduction of a chiral β-hydroxy ketone precursor, where the existing stereocenter directs the formation of the second.
-
Chiral Pool Synthesis: This strategy utilizes readily available chiral starting materials to construct the side chain.
-
Enzymatic Synthesis: Biocatalysis offers a highly selective and environmentally benign route to key chiral intermediates.
-
Asymmetric Allylation and Epoxidation: These methods introduce the stereocenters in a stepwise and controlled manner.
A common final step in many syntheses is the Wittig-type olefination to couple the chiral side chain with the pyrimidine core.[4][5][6][7][8][9]
Asymmetric Aldol Condensation Approach
A highly efficient method for the synthesis of Rosuvastatin involves a stereoselective titanium-catalyzed aldol condensation. This is followed by a syn-selective Narasaka–Prasad borane-ketone reduction to establish the desired 1,3-syn-diol stereochemistry.[5]
Experimental Protocol: Ti-catalyzed Aldol Condensation and Narasaka-Prasad Reduction
Step 1: Aldol Condensation
-
To a solution of the α,β-unsaturated aldehyde precursor containing the Rosuvastatin heterocyclic core in a suitable solvent (e.g., dichloromethane), add a titanium-based Lewis acid catalyst (e.g., Ti(O-i-Pr)4–Schiff base complex).[5]
-
Cool the reaction mixture to a low temperature (e.g., -78 °C).
-
Slowly add diketene to the reaction mixture.
-
Stir the reaction at low temperature until completion, monitored by TLC.
-
Quench the reaction with a suitable reagent and perform an aqueous work-up.
-
Purify the resulting aldol product by column chromatography.
Step 2: Narasaka-Prasad Reduction
-
Dissolve the aldol product in a mixture of anhydrous THF and methanol.
-
Cool the solution to -78 °C.
-
Add diethylmethoxyborane (Et2BOMe) dropwise.
-
After stirring for a short period, add sodium borohydride (NaBH4) portion-wise.[10]
-
Allow the reaction to proceed at -78 °C for several hours.[10]
-
Quench the reaction by adding acetic acid, followed by acetone.[10]
-
Perform an aqueous work-up and extract the product with an organic solvent.
-
Purify the resulting diol by column chromatography.
Quantitative Data
| Step | Product | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee%) | Reference |
| Aldol Condensation & Reduction | Rosuvastatin Calcium | 80 | >99:1 | >99 | [5] |
Synthetic Workflow
Caption: Asymmetric aldol condensation and reduction workflow.
Chemoenzymatic Synthesis
The use of enzymes in organic synthesis provides a powerful tool for achieving high enantioselectivity under mild reaction conditions. For Rosuvastatin, both aldolases and ketoreductases have been employed to synthesize key chiral intermediates for the side chain.[11]
Deoxyribose-5-phosphate Aldolase (DERA) Catalyzed Synthesis
A one-pot tandem aldol reaction catalyzed by DERA can form a 6-carbon intermediate with two stereogenic centers from simple 2-carbon starting materials.[12] This process has been optimized for large-scale production, significantly improving volumetric productivity.[12]
Ketoreductase (KRED) Catalyzed Reduction
A highly stereoselective reduction of a ketoester precursor can be achieved using a ketoreductase (KRED). This biocatalytic process can be performed at a pilot-plant scale without the need for exogenous cofactors like NADP+, leading to an enantiomerically pure β-hydroxyester.[7]
Experimental Protocol: KRED-catalyzed Reduction of a Ketoester
-
Prepare a buffered aqueous solution containing the ketoester substrate.
-
Add the ketoreductase (KRED) enzyme to the solution.
-
If necessary, add a cofactor regeneration system (though some optimized processes may not require it).[7]
-
Gently agitate the reaction mixture at a controlled temperature (e.g., 30 °C) and pH.
-
Monitor the reaction progress by HPLC until the starting material is consumed.
-
Upon completion, extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting hydroxyester by column chromatography if necessary.
Quantitative Data
| Enzyme | Substrate | Product | Yield (%) | Diastereomeric Excess (de%) | Enantiomeric Excess (ee%) | Reference |
| DERA | 2-carbon starting materials | 6-carbon diol intermediate | - | 96.6 | >99.9 | [12] |
| KRED-06 | Ketoester 1a | tert-butyl (R)-3-hydroxyl-5-hexenoate | 96.2 | - | >99.9 | [7] |
Synthetic Pathway
Caption: Chemoenzymatic synthesis of the statin side chain.
Chiral Pool and Other Asymmetric Approaches
Synthesis from (S)-Epichlorohydrin
A stereocontrolled synthesis can start from commercially available (S)-epichlorohydrin. A key step in this route is a regio- and diastereoselective ICl-induced intramolecular iodo-cyclization of a homoallylic tert-butyl carbonate to establish the syn-1,3-diol moiety of the side chain.[13]
Keck Asymmetric Allylation and VO(acac)2-catalyzed Epoxidation
Another strategy involves the Keck enantioselective allylation of chloroacetaldehyde with allyltributylstannane to install the 5R-stereocenter. Subsequently, a VO(acac)2-catalyzed syn-diastereoselective epoxidation of the resulting (S)-1-chloropent-4-en-2-ol sets the requisite 3R-chirality.[14][15]
Experimental Protocol: Keck Asymmetric Allylation
-
In a flame-dried flask under an inert atmosphere, dissolve (S)-BINOL and Ti(O-i-Pr)4 in an anhydrous solvent like dichloromethane.
-
Stir the mixture at room temperature for a specified time to form the chiral catalyst.
-
Cool the reaction mixture to a low temperature (e.g., -20 °C).
-
Add chloroacetaldehyde, followed by the dropwise addition of allyltributylstannane.
-
Stir the reaction at low temperature for several hours, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of NaHCO3.
-
Allow the mixture to warm to room temperature and stir until a white precipitate forms.
-
Filter the mixture through Celite, and perform an aqueous work-up on the filtrate.
-
Purify the resulting homoallylic alcohol by flash column chromatography.
Quantitative Data for Key Asymmetric Steps
| Method | Key Step | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| Keck Allylation | Asymmetric allylation of chloroacetaldehyde | - | - | [14][15] |
| VO(acac)2 Epoxidation | syn-diastereoselective epoxidation | - | - | [14][15] |
| ICl Cyclization | Intramolecular iodo-cyclization | - | - | [13] |
Logical Relationship of Synthetic Approaches
Caption: Overview of Rosuvastatin synthesis strategies.
Conclusion
The enantioselective synthesis of this compound has been achieved through a variety of sophisticated chemical and biochemical strategies. Early methods relied on chiral pool approaches and diastereoselective reductions. More recent developments have focused on highly efficient asymmetric catalytic methods, including aldol condensations and allylation reactions, as well as chemoenzymatic processes that offer high selectivity, mild reaction conditions, and improved sustainability. The choice of a particular synthetic route in an industrial setting will depend on factors such as cost-effectiveness, scalability, and environmental impact. The continued innovation in asymmetric synthesis will undoubtedly lead to even more efficient and elegant solutions for the production of this vital pharmaceutical agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. nbinno.com [nbinno.com]
- 3. waters.com [waters.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis process method of rosuvastatin - Eureka | Patsnap [eureka.patsnap.com]
- 9. US20090124803A1 - Process for preparation of rosuvastatin - Google Patents [patents.google.com]
- 10. US20120149905A1 - Process for the manufacture of rosuvastatin calcium using crystalline rosuvastatin ethyl ester - Google Patents [patents.google.com]
- 11. US8148324B2 - Chemoenzymatic methods for the synthesis of statins and statin intermediates - Google Patents [patents.google.com]
- 12. Development of an efficient, scalable, aldolase-catalyzed process for enantioselective synthesis of statin intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stereocontrolled synthesis of rosuvastatin calcium via iodine chloride-induced intramolecular cyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Molecular Mechanism of (3S,5R)-Rosuvastatin on HMG-CoA Reductase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the interaction between (3S,5R)-Rosuvastatin and its target, 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. The document details the binding kinetics, thermodynamics, structural interactions, and the downstream effects on cellular signaling pathways.
Introduction
Rosuvastatin is a potent synthetic inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2] Its primary therapeutic action is the reduction of low-density lipoprotein cholesterol (LDL-C), total cholesterol (TC), and triglycerides (TG), alongside an increase in high-density lipoprotein cholesterol (HDL-C).[3][4] Rosuvastatin's high efficacy is attributed to its unique molecular structure, which facilitates a high affinity for the active site of HMG-CoA reductase and a greater number of binding interactions compared to some other statins.[5][6] This guide delves into the specific molecular interactions that define its potent inhibitory activity.
Binding Kinetics and Affinity
The inhibition of HMG-CoA reductase by Rosuvastatin is a reversible process characterized by a two-step mechanism.[1][7] Initially, Rosuvastatin binds to the enzyme to form an initial complex (E.I), which then undergoes a slow conformational change to a more tightly bound complex (E.I*).[1] This results in a time-dependent increase in inhibitory potency.
The inhibition kinetics of Rosuvastatin are competitive with respect to the substrate, HMG-CoA, and non-competitive with respect to the cofactor, NADPH.[1][8] This indicates that Rosuvastatin and HMG-CoA compete for the same binding site on the enzyme, while NADPH can bind to the enzyme-inhibitor complex.
Table 1: Quantitative Kinetic and Affinity Data for Rosuvastatin
| Parameter | Value | Description |
| Ki (Initial Inhibition Constant) | ~1 nM | Represents the inhibition constant for the initial enzyme-inhibitor complex (E.I).[1][7] |
| Ki* (Steady-State Inhibition Constant) | ~0.1 nM | Represents the tighter association in the second enzyme-inhibitor complex (E.I*).[1][7] |
| t1/2 to reach steady state | 33-360 s | The time required for the slow transition from the initial to the tighter binding complex.[1][7] |
| IC50 | 11 nM | The half-maximal inhibitory concentration.[9] |
| pIC50 (calculated) | 8.43 | The negative logarithm of the IC50 value, used in QSAR modeling.[10][11] |
Thermodynamics of Binding
The binding of Rosuvastatin to HMG-CoA reductase is a thermodynamically favorable process. Isothermal titration calorimetry (ITC) has been employed to dissect the enthalpic and entropic contributions to the binding affinity.
At 37°C, the binding is characterized by a significant favorable enthalpy change and a minor unfavorable entropy change.[1][8] This suggests that hydrogen bonds and van der Waals interactions are the primary driving forces for the binding of Rosuvastatin. Notably, among several statins, the enthalpy change for Rosuvastatin contributes the most significantly to the total binding energy, accounting for 76% at 25°C.[12][13]
Table 2: Thermodynamic Parameters for Rosuvastatin Binding to HMG-CoA Reductase at 37°C
| Parameter | Value | Description |
| ΔH° (Enthalpy Change) | -69.0 kJ/mol (-16.5 kcal/mol) | A large favorable enthalpy change indicating strong, energetically favorable interactions.[1][8] |
| TΔS° (Entropy Change) | -9.6 kJ/mol (-2.3 kcal/mol) | A small entropic penalty, suggesting some loss of conformational freedom upon binding.[1][8] |
Structural Basis of Interaction
The high-affinity binding of Rosuvastatin to HMG-CoA reductase is dictated by a series of specific molecular interactions within the enzyme's active site. X-ray crystallography studies of the human HMG-CoA reductase catalytic domain in complex with Rosuvastatin (PDB ID: 1HWL) have elucidated these interactions at an atomic level.[14]
Rosuvastatin's structure allows it to form a greater number of binding interactions with the enzyme compared to some other statins.[5] Key interactions include:
-
Polar Interactions: The HMG-like moiety of Rosuvastatin forms polar interactions with residues in the "cis loop" of the enzyme, including Ser 684, Asp 690, Lys 691, and Lys 692.[15]
-
Hydrogen Bonds: The O5-hydroxyl group of Rosuvastatin's dihydroxyheptenoic acid side chain forms hydrogen bonds with Glu 559 and Asp 767.[15]
-
Van der Waals Interactions: The hydrophobic fluorophenyl and pyrimidine rings of Rosuvastatin engage in van der Waals interactions with hydrophobic residues such as Leu 562, Val 683, Leu 853, Ala 856, and Leu 857.[15]
-
Salt Bridges: The sulfonamide group of Rosuvastatin forms a unique salt bridge with Arg 590, an interaction not observed with other statins.
These extensive interactions explain the high binding affinity and potency of Rosuvastatin.
Downstream Signaling Pathways
The inhibition of HMG-CoA reductase by Rosuvastatin has significant consequences beyond the reduction of cholesterol synthesis. By blocking the production of mevalonate, Rosuvastatin also depletes the downstream isoprenoid intermediates, farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[16][17] These molecules are crucial for the post-translational modification (prenylation) of small GTP-binding proteins, including those of the Ras and Rho families.[16][17]
The inhibition of Ras and Rho signaling pathways leads to a variety of "pleiotropic" effects, which are independent of cholesterol lowering. These effects include modulation of inflammation, cell proliferation, and cytoskeletal dynamics.[17][18] For instance, inhibition of the Rho-signaling pathway can activate PPARα, leading to an increase in HDL apolipoprotein A-I.[19]
References
- 1. Molecular mechanism for inhibition of 3-hydroxy-3-methylglutaryl CoA (HMG-CoA) reductase by rosuvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rosuva | 10 mg | Tablet | রসুভা ১০ মি.গ্রা. ট্যাবলেট | Square Pharmaceuticals PLC | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 3. HMG-CoA Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Pharmacodynamic effects and pharmacokinetics of a new HMG-CoA reductase inhibitor, rosuvastatin, after morning or evening administration in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rosuvastatin: a new inhibitor of HMG-coA reductase for the treatment of dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A review of the pharmacologic and pharmacokinetic aspects of rosuvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Molecular mechanism for inhibition of 3-hydroxy-3-methylglutaryl CoA (HMG-CoA) reductase by rosuvastatin. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Predictive Modeling of HMG-CoA Reductase Inhibitory Activity and Design of New HMG-CoA Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Binding thermodynamics of statins to HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rcsb.org [rcsb.org]
- 15. proteopedia.org [proteopedia.org]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. Inhibition of HMGcoA reductase by atorvastatin prevents and reverses MYC-induced lymphomagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Statin-induced inhibition of the Rho-signaling pathway activates PPARα and induces HDL apoA-I - PMC [pmc.ncbi.nlm.nih.gov]
Stereospecific Pharmacological Effects of Rosuvastatin Isomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rosuvastatin, a member of the statin class of drugs, is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1] Marketed as the calcium salt of the (3R,5S) enantiomer, rosuvastatin is widely prescribed for the treatment of hypercholesterolemia.[1][2] The rosuvastatin molecule possesses two chiral centers, giving rise to four possible stereoisomers: (3R,5S), (3R,5R), (3S,5R), and (3S,5S).[3] While only the (3R,5S) isomer is used clinically, understanding the pharmacological profiles of all four isomers is crucial for a comprehensive grasp of its structure-activity relationship, potential off-target effects, and overall safety profile. This technical guide provides a detailed examination of the stereospecific pharmacological effects of rosuvastatin isomers, focusing on their differential on-target and off-target activities.
Stereospecific Inhibition of HMG-CoA Reductase
The primary therapeutic effect of rosuvastatin stems from its inhibition of HMG-CoA reductase. This interaction is highly stereospecific.
Quantitative Data on HMG-CoA Reductase Inhibition
| Isomer Configuration | Target | IC50 (nM) | Ki (nM) | Source |
| (3R,5S)-Rosuvastatin | HMG-CoA Reductase | 5.4 - 11 | ~0.1 (steady-state) | [4] |
| (3R,5R)-Rosuvastatin | HMG-CoA Reductase | 11 (unverified) | Not Available | [5] |
| (3S,5R)-Rosuvastatin | HMG-CoA Reductase | 11 (unverified) | Not Available | [6] |
| (3S,5S)-Rosuvastatin | HMG-CoA Reductase | Not Available | Not Available | |
| Note: The IC50 values for the (3R,5R) and (3S,5R) isomers are from chemical supplier databases and have not been independently verified in recent peer-reviewed literature. A patent for non-cholesterol-lowering uses of these isomers suggests they are inactive against HMG-CoA reductase. |
Experimental Protocol: HMG-CoA Reductase Activity Assay
A common method to determine the inhibitory activity of rosuvastatin isomers on HMG-CoA reductase is a spectrophotometric assay that measures the rate of NADPH oxidation.
Principle: HMG-CoA reductase catalyzes the conversion of HMG-CoA to mevalonate, a reaction that consumes NADPH. The decrease in absorbance at 340 nm, corresponding to NADPH oxidation, is monitored over time to determine enzyme activity.
Materials:
-
Purified HMG-CoA reductase enzyme
-
HMG-CoA substrate solution
-
NADPH solution
-
Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Rosuvastatin isomer solutions of varying concentrations
-
Spectrophotometer capable of kinetic measurements at 340 nm
Procedure:
-
Reaction Mixture Preparation: In a 96-well UV-transparent plate, prepare reaction mixtures containing assay buffer, NADPH, and the desired concentration of a rosuvastatin isomer. Include a control reaction without any inhibitor.
-
Enzyme Addition: Add the HMG-CoA reductase enzyme solution to each well.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the HMG-CoA substrate solution to all wells.
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-set to 37°C and record the absorbance at 340 nm at regular intervals for a defined period (e.g., 10-20 minutes).
-
Data Analysis: Calculate the rate of NADPH oxidation from the linear portion of the absorbance versus time plot. The percent inhibition for each isomer concentration is determined by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Stereospecific Off-Target Effects: PXR Activation and CYP Induction
Beyond their intended target, rosuvastatin isomers exhibit stereospecific interactions with nuclear receptors, notably the Pregnane X Receptor (PXR), which regulates the expression of drug-metabolizing enzymes.
Differential Activation of PXR and Induction of Cytochrome P450 Enzymes
Research has shown that the optical isomers of rosuvastatin have distinct effects on the activation of PXR and the subsequent induction of cytochrome P450 (CYP) enzymes in human hepatocytes. Notably, the clinically used (3R,5S)-rosuvastatin is the primary isomer responsible for the induction of CYP2A6, CYP2B6, and CYP3A4.[3] The (3S,5S)-rosuvastatin isomer has been shown to dose-dependently increase the activity of the Aryl Hydrocarbon Receptor (AhR), though with very low efficacy.[3]
| Isomer Configuration | Receptor/Enzyme | Effect | Potency/Efficacy | Source |
| (3R,5S)-Rosuvastatin | PXR | Activation | Active | [3] |
| CYP2A6, CYP2B6, CYP3A4 | Induction | Inducer | [3] | |
| (3R,5R)-Rosuvastatin | PXR | Activation | U-shaped curve in combination with rifampicin | [3] |
| This compound | PXR | Activation | No influence on rifampicin-inducible activity | [3] |
| (3S,5S)-Rosuvastatin | PXR | Activation | U-shaped curve in combination with rifampicin | [3] |
| AhR | Activation | EC50 = 17.5 ± 0.4 μM (low efficacy) | [3] |
Experimental Protocol: PXR Activation Reporter Gene Assay
The activation of PXR by rosuvastatin isomers can be quantified using a luciferase reporter gene assay in a suitable cell line, such as the human colon adenocarcinoma cell line LS180.
Principle: Cells are transiently transfected with a plasmid containing a PXR-responsive promoter (e.g., from the CYP3A4 gene) linked to a luciferase reporter gene. Activation of PXR by a ligand (e.g., a rosuvastatin isomer) drives the expression of luciferase, which can be quantified by measuring luminescence.
Materials:
-
LS180 human colon adenocarcinoma cells
-
Cell culture medium and reagents
-
p3A4-luc reporter plasmid (or similar PXR-responsive construct)
-
Transfection reagent
-
Rosuvastatin isomer solutions
-
Rifampicin (positive control for PXR activation)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture and Transfection: Culture LS180 cells and transiently transfect them with the p3A4-luc reporter plasmid using a suitable transfection reagent.
-
Cell Treatment: After an appropriate incubation period post-transfection, treat the cells with various concentrations of the rosuvastatin isomers, a positive control (rifampicin), and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for a defined period (e.g., 24 hours).
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luciferase assay reagent and a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. Express the results as fold induction over the vehicle control.
Stereospecific Pharmacokinetics
The pharmacokinetic profile of rosuvastatin is well-characterized for the clinically used (3R,5S) isomer. However, there is a notable absence of publicly available, detailed pharmacokinetic data for the other three stereoisomers.
Pharmacokinetic Parameters of (3R,5S)-Rosuvastatin
| Parameter | Value | Source |
| Time to Peak Plasma Concentration (Tmax) | 3 - 5 hours | [7] |
| Absolute Bioavailability | ~20% | [7] |
| Plasma Protein Binding | ~88% | [7] |
| Metabolism | Minimal (~10%), primarily by CYP2C9 to N-desmethyl rosuvastatin | [7][8] |
| Elimination Half-life (t1/2) | ~19 hours | [7] |
| Primary Route of Excretion | Feces (~90% as unchanged drug) | [8] |
Experimental Protocol: Chiral Separation and Analysis of Rosuvastatin Isomers
To study the pharmacokinetics of individual isomers, a robust stereoselective analytical method is required. High-performance liquid chromatography (HPLC) with a chiral stationary phase is the standard approach.
Principle: The different spatial arrangements of the enantiomers and diastereomers of rosuvastatin lead to differential interactions with a chiral stationary phase, allowing for their separation.
Materials:
-
HPLC system with a UV or mass spectrometry detector
-
Chiral stationary phase column (e.g., cellulose-based, such as Chiralpak IB)
-
Mobile phase (e.g., a mixture of n-hexane, dichloromethane, 2-propanol, and trifluoroacetic acid)
-
Rosuvastatin isomer standards
-
Biological samples (e.g., plasma) for analysis
Procedure:
-
Sample Preparation: Extract rosuvastatin and its isomers from the biological matrix (e.g., plasma) using liquid-liquid extraction or solid-phase extraction.
-
Chromatographic Separation: Inject the extracted sample onto the chiral HPLC column. Elute the isomers using an optimized mobile phase in an isocratic or gradient mode.
-
Detection: Detect the separated isomers using a UV detector at an appropriate wavelength (e.g., 243 nm) or a mass spectrometer for higher sensitivity and specificity.
-
Quantification: Generate a calibration curve using known concentrations of the individual isomer standards to quantify the amount of each isomer in the sample.
Summary and Conclusion
The pharmacological effects of rosuvastatin are highly dependent on its stereochemistry. The clinically utilized (3R,5S) enantiomer is a potent inhibitor of HMG-CoA reductase, the primary mechanism for its cholesterol-lowering effects. There is conflicting information regarding the HMG-CoA reductase inhibitory activity of the other stereoisomers, with some sources suggesting they are inactive, while others report similar IC50 values to the clinical isomer. This represents a critical area where further public data is needed.
In contrast to the on-target effects, the off-target activities of rosuvastatin isomers, particularly the activation of PXR and subsequent induction of CYP enzymes, are stereospecific. The (3R,5S) isomer is the main contributor to this effect.
A significant gap exists in the publicly available literature regarding the in vivo pharmacokinetics and pharmacodynamics of the (3R,5R), (3S,5R), and (3S,5S) isomers of rosuvastatin. A thorough understanding of the complete stereospecific profile of rosuvastatin is essential for a comprehensive risk-benefit assessment and for the development of future statin therapies. Further research is warranted to definitively characterize the on-target activity and the in vivo disposition of all rosuvastatin stereoisomers.
References
- 1. Rosuvastatin | C22H28FN3O6S | CID 446157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Rosuvastatin: a highly efficacious statin for the treatment of dyslipidaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pharmacokinetics and Drug Interactions | CRESTOR® (rosuvastatin) | For HCPs [crestor.com]
- 8. Metabolism, excretion, and pharmacokinetics of rosuvastatin in healthy adult male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the X-ray Crystallography Structure of Rosuvastatin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a detailed overview of the crystallographic structure of Rosuvastatin, a potent HMG-CoA reductase inhibitor. While the specific X-ray crystallography data for the (3S,5R)-Rosuvastatin isomer is not publicly available, this document presents comprehensive data for the therapeutically active (3R,5S)-Rosuvastatin calcium salt as a reference. This guide includes detailed experimental protocols for crystallization and X-ray diffraction, a summary of crystallographic data in tabular format, and visualizations of key signaling pathways associated with Rosuvastatin's mechanism of action and pleiotropic effects.
Introduction to Rosuvastatin and its Stereoisomers
Rosuvastatin is a synthetic statin that plays a crucial role in the management of hypercholesterolemia by inhibiting HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. The molecule possesses two chiral centers, giving rise to four possible stereoisomers: (3R,5S), (3S,5R), (3R,5R), and (3S,5S). The clinically utilized and biologically active form is the (3R,5S)-enantiomer. The (3S,5R)-isomer is the enantiomer of the active drug and is typically considered a process-related impurity. Understanding the precise three-dimensional structure of these isomers through X-ray crystallography is paramount for drug design, formulation, and ensuring the purity and efficacy of the final pharmaceutical product.
Due to the proprietary nature of drug development data, the full single-crystal X-ray structure of the this compound isomer is not available in the public domain. Therefore, this guide will focus on the well-characterized crystalline structure of the active pharmaceutical ingredient, (3R,5S)-Rosuvastatin calcium salt, to provide a framework for understanding the crystallographic properties of this class of molecules.
Crystallographic Data of (3R,5S)-Rosuvastatin Calcium
The crystal structure of (3R,5S)-Rosuvastatin is most commonly studied as its calcium salt. Various crystalline forms (polymorphs) of (3R,5S)-Rosuvastatin calcium have been identified, each with distinct physicochemical properties. Below is a summary of representative Powder X-ray Diffraction (PXRD) data for a crystalline form of (3R,5S)-Rosuvastatin calcium.
| 2θ (degrees) | d-spacing (Å) | Relative Intensity |
| 4.7 | 18.79 | Strong |
| 6.9 | 12.80 | Weak |
| 11.1 | 7.96 | Weak |
| 15.7 | 5.64 | Medium |
| 19.4 | 4.57 | Strong |
| 20.9 | 4.25 | Medium |
| 22.3 | 3.98 | Strong |
| 24.3 | 3.66 | Medium |
Note: This data is representative of one of the crystalline forms of (3R,5S)-Rosuvastatin calcium and is based on publicly available patent literature. The exact peak positions and intensities may vary slightly between different polymorphs and experimental conditions.
Experimental Protocols
Crystallization of (3R,5S)-Rosuvastatin Calcium
The following is a generalized protocol for the crystallization of (3R,5S)-Rosuvastatin calcium, based on common techniques described in the literature.
Objective: To obtain single crystals of (3R,5S)-Rosuvastatin calcium suitable for X-ray diffraction analysis.
Materials:
-
Amorphous (3R,5S)-Rosuvastatin calcium
-
Deionized water
-
Organic solvents (e.g., ethanol, isopropanol, acetonitrile)
-
Crystallization vials
-
Magnetic stirrer and stir bars
-
Filtration apparatus
Methodology:
-
Solvent Selection: A solvent or a mixture of solvents in which Rosuvastatin calcium has moderate solubility is chosen. A common method involves dissolving the compound in a good solvent and then adding an anti-solvent to induce crystallization.
-
Slurry Method:
-
Amorphous Rosuvastatin calcium is suspended in deionized water (e.g., 10 volumes).
-
The slurry is stirred at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to allow for the conversion from the amorphous to a crystalline state.
-
The resulting crystalline solid is isolated by filtration, washed with a small amount of cold deionized water, and dried under vacuum.
-
-
Solvent Evaporation Method:
-
Rosuvastatin calcium is dissolved in a suitable solvent (e.g., a mixture of ethanol and water) at a slightly elevated temperature to achieve saturation.
-
The solution is filtered to remove any insoluble impurities.
-
The clear solution is allowed to cool slowly to room temperature, and the solvent is left to evaporate slowly over several days.
-
The resulting crystals are harvested, washed with a minimal amount of the crystallization solvent, and dried.
-
Below is a workflow diagram for a typical crystallization process.
X-ray Diffraction Analysis
The following is a generalized protocol for the X-ray diffraction analysis of Rosuvastatin calcium crystals.
Objective: To determine the crystal structure and obtain crystallographic data of (3R,5S)-Rosuvastatin calcium.
Instrumentation:
-
Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Cu Kα or Mo Kα radiation) and a detector.
Methodology:
-
Crystal Mounting: A suitable single crystal of Rosuvastatin calcium is selected under a microscope and mounted on a goniometer head.
-
Data Collection:
-
The crystal is placed in the X-ray beam of the diffractometer.
-
The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
A series of diffraction images are collected as the crystal is rotated in the X-ray beam.
-
-
Data Processing:
-
The collected diffraction data is indexed, integrated, and scaled using appropriate software to obtain a set of structure factors.
-
-
Structure Solution and Refinement:
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is then refined against the experimental data to optimize the atomic coordinates, displacement parameters, and other structural parameters.
-
-
Validation: The final refined structure is validated to ensure its quality and accuracy.
Signaling Pathways of Rosuvastatin
Rosuvastatin's primary pharmacological effect is the inhibition of cholesterol synthesis. However, it also exhibits pleiotropic effects that involve other signaling pathways, contributing to its cardiovascular benefits.
HMG-CoA Reductase Inhibition Pathway
This is the primary mechanism of action for all statins, including Rosuvastatin.
Inflammatory Signaling Pathways
Rosuvastatin has been shown to modulate inflammatory responses, which is a key aspect of its pleiotropic effects. Two such pathways are the HMGB1/NF-κB and the TNFα-mediated Rho kinase pathways.
A Deep Dive into the Binding Affinity of (3S,5R)-Rosuvastatin to HMG-CoA Reductase
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the binding affinity of (3S,5R)-Rosuvastatin to its pharmacological target, 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase. Rosuvastatin, a member of the statin class of drugs, is a potent inhibitor of this key enzyme in the cholesterol biosynthesis pathway.[1][2] Understanding the precise molecular interactions and the thermodynamics of this binding is crucial for the development of novel and more effective lipid-lowering therapies.
Quantitative Analysis of Binding Affinity
The interaction between Rosuvastatin and HMG-CoA reductase has been extensively characterized using various biophysical and biochemical techniques. The data consistently demonstrates a high-affinity binding, positioning Rosuvastatin as one of the most potent statins.[3][4] The binding is reversible and competitive with respect to the natural substrate, HMG-CoA.[5][6]
A summary of the key quantitative parameters defining the binding affinity is presented in the table below.
| Parameter | Value | Method | Comments | Reference(s) |
| IC50 | 5.4 nM | Enzyme Inhibition Assay | Concentration of Rosuvastatin required to inhibit 50% of HMG-CoA reductase activity. | [3] |
| 11 nM | Enzyme Inhibition Assay | - | [7][8] | |
| Ki | ~0.1 nM (steady-state) | Enzyme Kinetics | Represents the dissociation constant of the enzyme-inhibitor complex under steady-state conditions. | [6][9] |
| ~1 nM (initial) | Enzyme Kinetics | Represents the initial, rapid binding event. | [6][9] | |
| Kd | 17 nM | Isothermal Titration Calorimetry (ITC) | The dissociation constant, a measure of binding affinity. | [10] |
| ΔH° (Binding Enthalpy) | -69.0 kJ/mol (-16.5 kcal/mol) | Enzyme Kinetics | Indicates a large, favorable enthalpy change upon binding at 37°C. | [6][11] |
| -TΔS° (Binding Entropy) | -9.6 kJ/mol (-2.3 kcal/mol) | Enzyme Kinetics | Shows a small entropic penalty to binding at 37°C. | [6][11] |
The thermodynamic data reveals that the binding of Rosuvastatin to HMG-CoA reductase is predominantly enthalpy-driven.[1][12] This suggests that the strong affinity is a result of favorable hydrogen bonding and van der Waals interactions between the drug molecule and the active site of the enzyme.[13][14] Specifically, the dihydroxy acid portion of Rosuvastatin mimics the structure of the mevalonate intermediate, while its more complex hydrophobic moiety engages in additional interactions within the active site, contributing to its high potency.[14][15]
Experimental Protocols
The determination of the binding parameters listed above relies on well-established experimental methodologies. Below are detailed protocols for the key experiments cited.
HMG-CoA Reductase Inhibition Assay (Spectrophotometric)
This assay is the foundational method for determining the inhibitory potency (IC50) of compounds like Rosuvastatin. It measures the enzymatic activity of HMG-CoA reductase by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH.[11][16]
Materials:
-
Purified, recombinant catalytic domain of human HMG-CoA reductase
-
This compound
-
HMG-CoA (substrate)
-
NADPH (cofactor)
-
Assay Buffer: 100 mM Potassium Phosphate (pH 7.2), 500 mM KCl, 1 mM EDTA, 1 mg/ml BSA[10]
-
96-well UV-transparent microplates
-
Spectrophotometer capable of kinetic measurements at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Rosuvastatin in a suitable solvent (e.g., DMSO) and create a serial dilution to cover a range of concentrations (e.g., 0.1 nM to 1 µM).
-
Prepare stock solutions of HMG-CoA and NADPH in the assay buffer.
-
-
Assay Setup:
-
In each well of the microplate, add a fixed amount of the HMG-CoA reductase enzyme solution.
-
Add varying concentrations of the Rosuvastatin dilutions to the wells. Include control wells with no inhibitor.
-
Pre-incubate the enzyme and inhibitor at 37°C for a defined period (e.g., 15 minutes) to allow for binding to reach equilibrium.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding a mixture of HMG-CoA and NADPH to each well.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-20 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADPH consumption) from the linear portion of the absorbance vs. time plot for each concentration of Rosuvastatin.
-
Plot the percentage of inhibition against the logarithm of the Rosuvastatin concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique used to directly measure the thermodynamic parameters of binding, including the dissociation constant (Kd), binding enthalpy (ΔH°), and stoichiometry of the interaction. It measures the heat released or absorbed during the binding event.
Materials:
-
Purified, recombinant catalytic domain of human HMG-CoA reductase
-
This compound
-
ITC Buffer: 20 mM Tris-HCl (pH 8.0), 2 mM TCEP, 1 mM NADPH, 2% DMSO[17]
-
Isothermal Titration Calorimeter
Procedure:
-
Sample Preparation:
-
Dialyze both the HMG-CoA reductase and Rosuvastatin into the same ITC buffer to minimize buffer mismatch effects.
-
Degas both solutions to prevent the formation of air bubbles in the calorimeter cell.
-
-
ITC Experiment:
-
Load the HMG-CoA reductase solution into the sample cell of the calorimeter.
-
Load the Rosuvastatin solution into the injection syringe.
-
Allow the system to equilibrate to the desired temperature (e.g., 25°C).
-
Perform a series of small, sequential injections of the Rosuvastatin solution into the HMG-CoA reductase solution.
-
Record the heat change that occurs after each injection.
-
-
Data Analysis:
-
Integrate the heat-change peaks to obtain the heat released or absorbed per injection.
-
Plot the heat change per mole of injectant against the molar ratio of Rosuvastatin to HMG-CoA reductase.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, ΔH°, and stoichiometry (n). The Gibbs free energy (ΔG°) and entropy (ΔS°) of binding can then be calculated using the equation: ΔG° = -RTln(1/Kd) = ΔH° - TΔS°.
-
Visualizations
The following diagrams, created using the DOT language, illustrate the key signaling pathway and the experimental workflow described in this guide.
Caption: HMG-CoA Reductase Signaling Pathway and Rosuvastatin's Mechanism of Action.
Caption: Experimental Workflow for Determining Binding Affinity.
Conclusion
This compound exhibits a high-affinity, enthalpically driven binding to HMG-CoA reductase. This potent and selective inhibition is the cornerstone of its clinical efficacy in lowering LDL cholesterol. The quantitative data and experimental protocols detailed in this guide provide a solid foundation for researchers and drug development professionals working in the field of cardiovascular medicine and drug discovery. The continued exploration of the molecular intricacies of statin-enzyme interactions will undoubtedly pave the way for the design of next-generation therapies with improved efficacy and safety profiles.
References
- 1. Binding thermodynamics of statins to HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HMG-CoA reductase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Rosuvastatin: a new inhibitor of HMG-coA reductase for the treatment of dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rosuvastatin - Wikipedia [en.wikipedia.org]
- 6. Molecular mechanism for inhibition of 3-hydroxy-3-methylglutaryl CoA (HMG-CoA) reductase by rosuvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. [PDF] Molecular mechanism for inhibition of 3-hydroxy-3-methylglutaryl CoA (HMG-CoA) reductase by rosuvastatin. | Semantic Scholar [semanticscholar.org]
- 10. rosuvastatin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Rosuvastatin - Proteopedia, life in 3D [proteopedia.org]
- 15. DSpace [helda.helsinki.fi]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
In Vitro Metabolic Profiling of the (3S,5R)-Rosuvastatin Enantiomer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rosuvastatin, a potent inhibitor of HMG-CoA reductase, is a widely prescribed medication for the management of dyslipidemia.[1] As a synthetic statin, its molecular structure contains two chiral centers, resulting in four possible stereoisomers. The clinically utilized and biologically active form is the (3R,5S)-enantiomer.[2] The (3S,5R)-enantiomer is typically considered a process-related impurity. Understanding the metabolic fate of all stereoisomers is crucial for a comprehensive safety and efficacy profile of the drug substance.
This technical guide provides an in-depth overview of the in vitro metabolic profiling of rosuvastatin, with a specific focus on the (3S,5R)-enantiomer where data is available. It is important to note that the majority of published research focuses on the active (3R,5S)-enantiomer. Therefore, this guide synthesizes the established metabolic pathways of rosuvastatin and presents methodologies that can be applied to the study of any of its stereoisomers, including the (3S,5R) form.
Metabolic Pathways and Metabolites
Rosuvastatin undergoes limited metabolism in humans, with approximately 90% of the dose excreted unchanged.[3] The primary metabolic pathway is N-desmethylation, mediated predominantly by the cytochrome P450 isoenzyme CYP2C9, with a minor contribution from CYP2C19.[3][4] This process leads to the formation of N-desmethyl rosuvastatin, which exhibits significantly lower pharmacological activity compared to the parent compound.[3] Other identified metabolites include rosuvastatin-5S-lactone and rosuvastatin acyl glucuronide.[4][5] The parent compound, however, accounts for over 90% of the circulating HMG-CoA reductase inhibitory activity.[3]
Metabolic Pathway of Rosuvastatin
Quantitative Metabolic Data
The following table summarizes the known metabolites of rosuvastatin. It is important to reiterate that this data is primarily derived from studies on the active (3R,5S)-enantiomer.
| Metabolite | Formation Pathway | Key Enzymes Involved | Pharmacological Activity (relative to parent) |
| N-desmethyl rosuvastatin | N-desmethylation | CYP2C9, CYP2C19 | Approximately one-sixth to one-half[3] |
| Rosuvastatin-5S-lactone | Lactonization | Non-enzymatic/Enzymatic | Clinically inactive[6] |
| Rosuvastatin acyl glucuronide | Glucuronidation | UGT1A1, UGT1A3 | Not fully characterized |
Experimental Protocols for In Vitro Metabolic Profiling
Detailed below are generalized experimental protocols for the in vitro metabolic profiling of a rosuvastatin enantiomer. These methodologies can be adapted for the specific investigation of the (3S,5R)-enantiomer.
Metabolic Stability in Human Liver Microsomes (HLM)
-
Objective: To determine the rate of metabolism of the this compound enantiomer in HLM.
-
Materials: this compound, pooled human liver microsomes, NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase), phosphate buffer, and a positive control compound with known metabolic stability.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO).
-
In a microcentrifuge tube, combine the phosphate buffer, HLM, and the this compound solution. Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.
-
-
Data Analysis: Plot the natural logarithm of the percentage of remaining this compound against time. The slope of the linear regression will give the elimination rate constant, from which the in vitro half-life and intrinsic clearance can be calculated.
Metabolite Identification in HLM
-
Objective: To identify the major metabolites of the this compound enantiomer formed in HLM.
-
Procedure:
-
Follow the incubation procedure as described for metabolic stability, but with a higher concentration of the this compound and a longer incubation time to allow for sufficient metabolite formation.
-
After quenching the reaction and centrifuging, analyze the supernatant using high-resolution LC-MS/MS.
-
-
Data Analysis: Compare the mass spectra of the samples with a control (without NADPH) to identify potential metabolites. Use metabolic software to predict and confirm the structures of the metabolites based on their mass-to-charge ratio and fragmentation patterns.
Reaction Phenotyping with Recombinant CYP Enzymes
-
Objective: To identify the specific CYP isoenzymes responsible for the metabolism of the this compound enantiomer.
-
Materials: this compound, a panel of recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4), NADPH regenerating system, and appropriate buffers.
-
Procedure:
-
Incubate the this compound enantiomer with each individual recombinant CYP enzyme in the presence of the NADPH regenerating system.
-
After a set incubation period, quench the reaction and analyze the samples for the formation of metabolites by LC-MS/MS.
-
-
Data Analysis: The formation of metabolites in the presence of a specific CYP enzyme indicates its involvement in the metabolism of the this compound enantiomer.
Experimental Workflow for In Vitro Metabolism Studies
Conclusion
The in vitro metabolic profiling of rosuvastatin reveals a limited metabolic clearance, primarily driven by CYP2C9-mediated N-desmethylation. While this understanding is based on studies of the active (3R,5R)-enantiomer, the provided methodologies offer a robust framework for the specific investigation of the this compound enantiomer. Such studies are essential to fully characterize the ADME properties of all stereoisomers present in the drug substance, ensuring a complete picture of its pharmacological and toxicological profile. Further research focusing specifically on the metabolism of the (3S,5R)-enantiomer is warranted to fill the current knowledge gap.
References
- 1. researchgate.net [researchgate.net]
- 2. Enhancing Pharmacokinetics and Pharmacodynamics of Rosuvastatin Calcium through the Development and Optimization of Fast-Dissolving Films - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Drug Interactions | CRESTOR® (rosuvastatin) | For HCPs [crestor.com]
- 4. ClinPGx [clinpgx.org]
- 5. Metabolism, excretion, and pharmacokinetics of rosuvastatin in healthy adult male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Physicochemical Properties of Rosuvastatin's Chiral Isomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rosuvastatin, a member of the statin class of drugs, is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. The rosuvastatin molecule possesses two chiral centers, giving rise to four possible stereoisomers: (3R,5S), (3S,5R), (3R,5R), and (3S,5S). The commercially available drug, Crestor®, is a single enantiomer, the (3R,5S)-isomer, which is responsible for the therapeutic effect. The other stereoisomers are considered impurities and can arise during the synthesis or degradation of the active pharmaceutical ingredient. Understanding the distinct physicochemical properties of these chiral isomers is critical for drug development, quality control, and ensuring the safety and efficacy of the medication. This technical guide provides a comprehensive overview of the key physicochemical characteristics of rosuvastatin's chiral isomers, detailed experimental protocols for their separation and analysis, and an examination of their differential interaction with biological signaling pathways.
Physicochemical Properties
The spatial arrangement of atoms in each stereoisomer influences its physical and chemical properties. A summary of the available quantitative and qualitative data for the chiral isomers of rosuvastatin is presented below.
| Property | (3R,5S)-Rosuvastatin (Active Enantiomer) | (3S,5R)-Rosuvastatin (Enantiomer of active form) | (3R,5R)-Rosuvastatin (Diastereomer) | (3S,5S)-Rosuvastatin (Diastereomer) |
| Melting Point (°C) | Begins to melt at 155°C with no definitive melting point.[1] | No specific data available | 59-61 | No specific data available |
| Optical Rotation | +14.8° (c=1.012 in 50% methanol at 24°C/D)[1] | No specific data available | No specific data available | No specific data available |
| pKa | 4.76[1] | 4.25 (Predicted) | No specific data available | No specific data available |
| Solubility | Sparingly soluble in water and methanol; slightly soluble in ethanol.[1] | Soluble in Methanol, Water. | Slightly soluble in DMSO, Methanol, and Water. | No specific data available |
| Aqueous Solubility of Rosuvastatin Calcium | Slightly soluble[2] | - | - | - |
Experimental Protocols
Chiral Separation by High-Performance Liquid Chromatography (HPLC)
The separation and quantification of rosuvastatin's chiral isomers are crucial for quality control. Several HPLC methods have been developed for this purpose.
Method 1: Normal-Phase HPLC
-
Column: CHIRALPAK IB (250 x 4.6mm, 5µm)[3]
-
Mobile Phase: A mixture of n-heptane, 2-propanol, and trifluoroacetic acid in a ratio of 85:15:0.1 (v/v/v).[3]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 243 nm
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
Diluent: Dichloromethane and methanol in a 96:4 (v/v) ratio.
-
Resolution: This method provides good resolution between the (3R,5S) enantiomer and its (3S,5R) counterpart, as well as other related impurities.[3]
Method 2: Reversed-Phase HPLC
-
Column: OD-RH chiral chromatographic column (150 x 4.6mm, 5µm)
-
Mobile Phase: A mixed solvent of acetonitrile and an aqueous phase. The ratio of acetonitrile to the aqueous phase can be varied (e.g., 35:65). The aqueous phase is typically a phosphate buffer with a pH range of 2.5 to 4.0.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 242 nm
-
Column Temperature: 25°C
-
Sample Preparation: An appropriate amount of rosuvastatin calcium is dissolved in a 1:1 mixture of acetonitrile and water to a concentration of about 1 mg/mL.[4]
Signaling Pathways and Differential Activity
Recent studies have revealed that the chiral isomers of rosuvastatin exhibit differential effects on biological signaling pathways, highlighting the importance of stereoselectivity in drug action. One key pathway identified is the activation of the Pregnane X Receptor (PXR), a nuclear receptor that plays a crucial role in the metabolism and disposition of xenobiotics and endogenous compounds.
A study investigating the transcriptional activity of PXR found that the four optical isomers of rosuvastatin displayed varying potencies in activating this receptor. The half-maximal effective concentration (EC₅₀) for PXR activation for each isomer was determined as follows:
| Stereoisomer | EC₅₀ (µM) for PXR Activation[5] |
| (3S,5S)-Rosuvastatin | 1.2 |
| (3R,5R)-Rosuvastatin | 5.8 |
| (3R,5S)-Rosuvastatin | 11.9 |
| This compound | 15.6 |
These findings demonstrate that the specific three-dimensional structure of each isomer dictates its binding affinity and subsequent biological response at the PXR. The (3S,5S) isomer was found to be the most potent activator of PXR, while the therapeutically active (3R,5S) isomer was significantly less potent. This differential activation of PXR can have implications for drug-drug interactions and the overall metabolic profile of rosuvastatin and its isomers.
References
- 1. 147098-20-2 Rosuvastatin calcium AKSci F360 [aksci.com]
- 2. pmda.go.jp [pmda.go.jp]
- 3. Exploring the molecular reorientations in amorphous rosuvastatin calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rosuvastatin (3R,5R)-Isomer | SynZeal [synzeal.com]
- 5. This compound | 1242184-42-4 | Benchchem [benchchem.com]
pharmacokinetic and pharmacodynamic properties of (3S,5R)-Rosuvastatin
An In-depth Technical Guide on the Pharmacokinetic and Pharmacodynamic Properties of (3S,5R)-Rosuvastatin
Introduction
Rosuvastatin is a highly effective lipid-lowering agent belonging to the statin class of drugs, which are competitive inhibitors of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase.[1] Structurally, rosuvastatin possesses two chiral centers, leading to the existence of four possible stereoisomers. The clinically approved and pharmacologically active agent is the single (3R,5S)-enantiomer.[2][3] This technical guide focuses specifically on the (3S,5R)-enantiomer of Rosuvastatin, a stereoisomer of the active drug substance.[4][5] Understanding the distinct properties of individual enantiomers is critical in drug development and research, as stereoselectivity can significantly influence pharmacological activity, metabolic pathways, and potential off-target effects.[6] This document provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for the (3S,5R)-enantiomer, contrasted with its active counterpart, and details the experimental protocols used for its characterization and quantification.
Section 1: Pharmacodynamics
The pharmacodynamic activity of rosuvastatin is primarily defined by its potent inhibition of HMG-CoA reductase. However, this activity is highly stereospecific.
Primary Mechanism of Action: HMG-CoA Reductase Inhibition
The primary therapeutic effect of rosuvastatin is the inhibition of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[7][8] This inhibition reduces the synthesis of mevalonate, a key precursor to cholesterol, within hepatocytes.[9] The resulting decrease in intracellular cholesterol concentration triggers a compensatory upregulation of low-density lipoprotein (LDL) receptors on the cell surface, which in turn enhances the clearance of LDL cholesterol (LDL-C) from the bloodstream.[3][8][10]
The vast majority of this inhibitory activity is attributed to the (3R,5S)-enantiomer, which has a reported half-maximal inhibitory concentration (IC50) of 11 nM.[4] Data specifically quantifying the HMG-CoA reductase inhibitory activity of the (3S,5R)-enantiomer is not extensively available in public literature, but it is understood to be significantly less potent than the active (3R,5S) form.
Caption: Rosuvastatin's primary mechanism of action.
Off-Target Effects: Pregnane X Receptor (PXR) Activation
While the primary activity differs, enantiomers can display varying off-target effects. Studies have shown that rosuvastatin enantiomers can enantiospecifically activate the Pregnane X Receptor (PXR), a nuclear receptor that regulates the expression of drug-metabolizing enzymes like CYP3A4. The (3S,5R)-enantiomer displayed the weakest potency for PXR activation among the four stereoisomers.[11]
| Enantiomer | EC50 (μM) for PXR Activation[11] |
| (3S,5S) | 1.2 |
| (3R,5R) | 5.8 |
| (3R,5S) - Active Drug | 11.9 |
| (3S,5R) | 15.6 |
| Table 1: Potency of Rosuvastatin Enantiomers for PXR Activation. |
Section 2: Pharmacokinetics
Comprehensive pharmacokinetic (PK) data is available for the clinically used (3R,5S)-rosuvastatin. This data serves as a reference, as specific, detailed PK studies exclusively on the (3S,5R)-enantiomer in humans are not widely published.
ADME Properties of (3R,5S)-Rosuvastatin
The absorption, distribution, metabolism, and excretion (ADME) profile of the active rosuvastatin enantiomer is characterized by its high hepatic selectivity.
| PK Parameter | Value | References |
| Absorption | ||
| Oral Bioavailability | ~20% | [10][12] |
| Time to Peak (Tmax) | 3 - 5 hours | [12] |
| Food Effect | No significant effect on AUC | [12] |
| Distribution | ||
| Volume of Distribution (Vd) | ~134 Liters | [12] |
| Plasma Protein Binding | ~88% (primarily albumin) | [12] |
| Metabolism | ||
| Extent | Limited (~10% of dose recovered as metabolites) | [12][13] |
| Major Metabolite | N-desmethyl rosuvastatin (formed by CYP2C9) | [12] |
| CYP3A4 Interaction | Minimal | [10][14] |
| Excretion | ||
| Primary Route | Feces (~90%) | [12][15] |
| Elimination Half-life (t½) | ~19 hours | [12] |
| Table 2: Summary of Pharmacokinetic Parameters for (3R,5S)-Rosuvastatin. |
Role of Membrane Transporters
Rosuvastatin's disposition is heavily influenced by membrane transporters. It is a substrate for hepatic uptake transporters OATP1B1 and OATP1B3, and efflux transporters such as ABCG2.[13] Genetic variations in the genes encoding these transporters (e.g., SLCO1B1 and ABCG2) are known to significantly alter plasma concentrations of rosuvastatin, which can impact both efficacy and safety.[13]
Section 3: Detailed Experimental Protocols
Accurate characterization and quantification of the (3S,5R)-enantiomer require specialized analytical methods and assays.
Protocol: Stereoselective Quantification by HPLC
A stability-indicating, stereoselective High-Performance Liquid Chromatography (HPLC) method is essential for resolving and quantifying the (3S,5R)-enantiomer from the active drug and other related substances.[6][16]
-
Instrumentation: HPLC system with UV detector.
-
Stationary Phase: Chiral stationary phase, such as an immobilized cellulose column (e.g., Chiralpak IB, 250 mm x 4.6 mm, 5 µm).[6][17]
-
Mobile Phase: A mixture of n-hexane, dichloromethane, 2-propanol, and trifluoroacetic acid (e.g., in a ratio of 82:10:8:0.2 v/v/v/v).[6]
-
Flow Rate: Isocratic elution at approximately 1.0 mL/min.
-
Detection: UV detection at 243 nm.[6]
-
Sample Preparation: Dissolve the rosuvastatin calcium sample in a suitable diluent (e.g., a mixture of methanol and the mobile phase diluent) to a target concentration (e.g., 1.0 mg/mL).[6]
-
Validation: The method should be validated according to ICH guidelines for specificity, linearity, precision, accuracy, robustness, and limits of detection (LOD) and quantification (LOQ).[6][16] The method can be sensitive enough to detect the enantiomer at levels above 0.015% and quantify it above 0.04%.[6]
Caption: General workflow for chiral HPLC analysis.
Protocol: In Vitro HMG-CoA Reductase Inhibition Assay
This assay determines the inhibitory potency (IC50) of a compound against the HMG-CoA reductase enzyme. It is based on the spectrophotometric measurement of NADPH consumption.[18][19]
-
Reagents & Materials:
-
Recombinant human HMG-CoA Reductase (catalytic domain).[18]
-
Substrate: HMG-CoA solution.[18]
-
Cofactor: NADPH solution.[18]
-
Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: e.g., 100 mM Potassium Phosphate (pH 7.4), 120 mM KCl, 1 mM EDTA, 5 mM DTT.[18]
-
96-well UV-transparent microplate.
-
Microplate spectrophotometer capable of kinetic reads at 340 nm.[18]
-
-
Procedure:
-
Plate Setup: To appropriate wells, add the assay buffer. Add serial dilutions of the test compound (e.g., this compound) to inhibitor wells and solvent to control wells.
-
Add Cofactor & Substrate: Add NADPH and HMG-CoA solutions to all wells.
-
Pre-incubation: Incubate the plate at 37°C for 5-10 minutes.
-
Initiate Reaction: Add the HMG-CoA reductase enzyme solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm every 20-30 seconds for 10-20 minutes at 37°C.[18]
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit to a dose-response curve to determine the IC50 value.
-
Caption: General workflow for an in vitro HMG-CoA reductase assay.
Conclusion
The (3S,5R)-enantiomer of rosuvastatin is a distinct chemical entity from the pharmacologically active (3R,5S) form. While comprehensive data on its specific pharmacokinetic profile and primary pharmacodynamic activity are limited, available research indicates a significantly lower potency in off-target effects, such as the activation of the Pregnane X Receptor.[11] This highlights the critical role of stereochemistry in drug action and safety. The detailed analytical and in vitro protocols provided herein serve as a foundational resource for researchers aiming to further investigate the properties of this specific enantiomer, contributing to a more complete understanding of the structure-activity relationships of the entire rosuvastatin molecule. Future research focusing on the specific ADME characteristics and potential for HMG-CoA reductase inhibition of the (3S,5R)-enantiomer would be valuable in fully characterizing its pharmacological profile.
References
- 1. Rosuvastatin | C22H28FN3O6S | CID 446157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Rosuvastatin Tablets: Package Insert / Prescribing Info / MOA [drugs.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. store.usp.org [store.usp.org]
- 6. Development of a Stability-Indicating Stereoselective Method for Quantification of the Enantiomer in the Drug Substance and Pharmaceutical Dosage Form of Rosuvastatin Calcium by an Enhanced Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Rosuvastatin Calcium? [synapse.patsnap.com]
- 8. nbinno.com [nbinno.com]
- 9. Rosuvastatin for lowering lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rosuvastatin: A Review of the Pharmacology and Clinical Effectiveness in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and Drug Interactions | CRESTOR® (rosuvastatin) | For HCPs [crestor.com]
- 13. ClinPGx [clinpgx.org]
- 14. Preclinical and clinical pharmacology of Rosuvastatin, a new 3-hydroxy-3-methylglutaryl coenzyme A reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Metabolism, excretion, and pharmacokinetics of rosuvastatin in healthy adult male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ijpda.org [ijpda.org]
- 18. benchchem.com [benchchem.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Note: Chiral HPLC Method Development for the Enantiomeric Separation of Rosuvastatin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rosuvastatin, a member of the statin class of drugs, is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. It is primarily used to treat hypercholesterolemia. The therapeutic form of rosuvastatin is the (3R, 5S)-enantiomer. The presence of its opposite enantiomer is considered an impurity and must be controlled in pharmaceutical formulations. Therefore, a robust and sensitive analytical method for the separation and quantification of rosuvastatin enantiomers is crucial for quality control and regulatory compliance. This application note details a chiral High-Performance Liquid Chromatography (HPLC) method for the effective separation of rosuvastatin enantiomers.
Method Development Strategy
The development of a successful chiral HPLC method for rosuvastatin enantiomer separation involves a systematic approach to selecting the appropriate chiral stationary phase (CSP) and optimizing the mobile phase composition. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have proven to be highly effective for the resolution of a wide range of chiral compounds, including rosuvastatin.[1] Both normal-phase and reversed-phase chromatography modes can be explored.
Experimental Protocols
1. Recommended Method: Normal-Phase HPLC
This protocol is based on a widely cited and robust method for the separation of rosuvastatin enantiomers.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a quaternary or binary pump
-
UV-Vis detector
-
Autosampler
-
Column oven
-
-
Chromatographic Conditions:
-
Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of rosuvastatin calcium enantiomer standard in methanol.
-
System Suitability Solution: A solution containing both rosuvastatin and its enantiomer should be prepared to verify the resolution. A suitable concentration would be 1000 ppm of rosuvastatin spiked with 3 ppm of the enantiomer.[1]
-
Sample Solution: Accurately weigh and dissolve the rosuvastatin calcium sample in the diluent to achieve a final concentration of approximately 1 mg/mL.
-
-
Procedure:
-
Equilibrate the Chiralpak IB column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the system suitability solution to confirm the resolution between the two enantiomers. The resolution factor should be greater than 2.0.[2]
-
Inject the sample solution.
-
Identify and quantify the enantiomers based on their retention times. Under these conditions, the enantiomer of rosuvastatin typically elutes before the main rosuvastatin peak.[2]
-
2. Alternative Method: Reversed-Phase HPLC
A reversed-phase method offers the advantage of using more environmentally friendly aqueous mobile phases.
-
Chromatographic Conditions:
-
Chiral Column: Lux Cellulose-2 (dimensions not specified, but typically 150 or 250 mm in length)
-
Mobile Phase: A binary linear gradient of acetonitrile and 0.05% trifluoroacetic acid in an aqueous solution.[3][4]
-
Detection Wavelength: Not specified, but 242 nm is a suitable wavelength.
-
Injection Volume: 10 µL
-
Data Presentation
The following table summarizes the chromatographic conditions and performance of different reported methods for the chiral separation of rosuvastatin enantiomers.
| Parameter | Method 1 (Normal Phase) | Method 2 (Normal Phase) | Method 3 (Reversed Phase) |
| Chiral Column | Chiralpak IB (250 x 4.6 mm, 5 µm)[1] | Chiralpak IB (250 x 4.6 mm, 5 µm)[2][5] | Lux Cellulose-2[3][4] |
| Mobile Phase | n-hexane:dichloromethane:2-propanol:TFA (82:10:8:0.2 v/v/v/v)[1] | n-heptane:2-propanol:TFA (85:15:0.1 v/v)[2][5] | Gradient of Acetonitrile and 0.05% TFA in water[3][4] |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min[2] | 1.0 mL/min[3][4] |
| Temperature | 25 °C[1] | 25 °C[2] | 40 °C[3][4] |
| Detection | 243 nm[1] | 242 nm[2] | Not specified |
| Run Time | 18 min[1] | 25 min[2] | Not specified |
| Resolution (R) | > 2.0 | > 2.0[2] | Baseline separation[3][4] |
| Elution Order | Not specified | Enantiomer elutes before Rosuvastatin[2] | Not specified |
Mandatory Visualization
Caption: Workflow for Chiral HPLC Method Development.
References
- 1. Development of a Stability-Indicating Stereoselective Method for Quantification of the Enantiomer in the Drug Substance and Pharmaceutical Dosage Form of Rosuvastatin Calcium by an Enhanced Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpda.org [ijpda.org]
- 3. Chemo- and enantio-selective reversed-phase HPLC analysis of rosuvastatin using a cellulose-based chiral stationary phase in gradient elution mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. neliti.com [neliti.com]
Application Note: High-Throughput Quantification of (3S,5R)-Rosuvastatin in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of (3S,5R)-Rosuvastatin in human plasma. The described protocol utilizes solid-phase extraction (SPE) for sample clean-up, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The method is validated according to FDA guidelines and demonstrates excellent linearity, precision, accuracy, and recovery, making it suitable for high-throughput pharmacokinetic and bioequivalence studies.
Introduction
Rosuvastatin is a selective and competitive inhibitor of HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.[1] It is widely prescribed for the treatment of dyslipidemia to reduce the risk of cardiovascular events.[1][2] Accurate and reliable quantification of rosuvastatin in human plasma is crucial for pharmacokinetic assessments, bioequivalence studies, and therapeutic drug monitoring. This application note presents a validated LC-MS/MS method designed for the sensitive and specific quantification of rosuvastatin in human plasma, addressing the need for a high-throughput and reliable analytical procedure.
Mechanism of Action: HMG-CoA Reductase Inhibition
Rosuvastatin exerts its lipid-lowering effect by inhibiting the HMG-CoA reductase enzyme, which catalyzes the conversion of HMG-CoA to mevalonate, a precursor of cholesterol.[1] This inhibition leads to a decrease in intracellular cholesterol levels, subsequently upregulating LDL-C receptors on hepatocytes and increasing the clearance of circulating LDL-C.
Experimental Protocols
This section provides detailed methodologies for the quantification of rosuvastatin in human plasma.
Materials and Reagents
-
Rosuvastatin reference standard (purity ≥98%)
-
Rosuvastatin-d6 (internal standard, IS)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (analytical grade)
-
Ammonium acetate (analytical grade)
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (blank, drug-free)
-
Solid-phase extraction (SPE) cartridges (e.g., SOLA 96-well plate)[1]
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: Accucore RP-MS column or equivalent C18 reversed-phase column.[1]
Preparation of Standard and Quality Control Samples
-
Stock Solutions: Prepare primary stock solutions of rosuvastatin and rosuvastatin-d6 in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare working standard solutions by serial dilution of the rosuvastatin stock solution with a 50:50 (v/v) methanol/water mixture to create calibration standards.
-
Calibration Standards: Prepare calibration standards at concentrations of 0.1, 0.5, 2, 5, 10, 20, and 60 ng/mL by spiking blank human plasma with the appropriate working solutions.[3]
-
Quality Control (QC) Samples: Prepare QC samples at three concentration levels: low (0.2 ng/mL), medium (5 ng/mL), and high (50 ng/mL) in blank human plasma.[3]
Sample Preparation: Solid-Phase Extraction (SPE)
-
Conditioning: Condition the SPE plate with 1.0 mL of methanol followed by 1.0 mL of water.[1]
-
Loading: To 100 µL of plasma sample (standard, QC, or unknown), add 10 µL of internal standard working solution (e.g., 500 ng/mL rosuvastatin-d6).[1] Load the entire mixture onto the SPE plate and allow it to permeate under gravity.[1]
-
Washing: Wash the SPE plate with 500 µL of 0.1% (v/v) formic acid in water, followed by 500 µL of 10% (v/v) methanol in water.[1]
-
Elution: Elute the analyte and internal standard with two aliquots of 200 µL of 90% (v/v) methanol.[1]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.[1][3] Reconstitute the residue in 200 µL of a 20:80 (v/v) methanol/water mixture.[1]
LC-MS/MS Analysis Workflow
Liquid Chromatography Conditions
| Parameter | Condition |
| Column | Accucore RP-MS, 2.1 x 100 mm, 2.6 µm or equivalent C18 column |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient | Start with 20% B, linear gradient to 90% B over 3 min, hold for 1 min, return to 20% B and re-equilibrate for 2 min. |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Rosuvastatin) | m/z 482.1 → 258.1[3] |
| MRM Transition (Rosuvastatin-d6) | m/z 488.3 → 264.2[4] |
| Collision Energy | Optimized for specific instrument |
| Dwell Time | 200 ms[4] |
Quantitative Data Summary
The method was validated for linearity, sensitivity, precision, accuracy, recovery, and matrix effect. A summary of the validation results is presented in the tables below.
Table 1: Calibration Curve and Sensitivity
| Parameter | Result |
| Linearity Range | 0.1 - 60 ng/mL[3] |
| Correlation Coefficient (r²) | > 0.99[3] |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL[3][5] |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) |
| Low | 0.2 | < 7.7%[3] | < 7.7%[3] | Within ±15% |
| Medium | 5.0 | < 7.7%[3] | < 7.7%[3] | Within ±15% |
| High | 50.0 | < 7.7%[3] | < 7.7%[3] | Within ±15% |
Table 3: Recovery and Matrix Effect
| Analyte | Concentration Level | Mean Extraction Recovery (%) | Matrix Effect (%) |
| Rosuvastatin | Low QC | 79.67 - 85.73[3] | Not significant |
| Medium QC | 79.67 - 85.73[3] | Not significant | |
| High QC | 79.67 - 85.73[3] | Not significant | |
| Rosuvastatin-d6 | - | ~76[3] | Not significant |
Table 4: Stability
| Stability Condition | Duration | Result |
| Freeze-Thaw Stability | 3 cycles | Stable[5] |
| Bench-Top Stability (Room Temp) | 15 hours | Stable[4] |
| Long-Term Storage (-20°C) | 45 days | Stable[3][4] |
| Post-Extracted Sample Stability (Autosampler) | 7 hours | Stable[3] |
Conclusion
The LC-MS/MS method described in this application note provides a sensitive, specific, and high-throughput solution for the quantification of this compound in human plasma. The simple and efficient solid-phase extraction protocol, coupled with a rapid chromatographic run time, allows for the analysis of a large number of samples. The method has been thoroughly validated and meets the regulatory requirements for bioanalytical method validation. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the clinical and preclinical development of rosuvastatin.
References
Application Note: Utilization of (3S,5R)-Rosuvastatin as a Reference Standard for Impurity Profiling of Rosuvastatin Calcium
Introduction
Rosuvastatin, a competitive inhibitor of HMG-CoA reductase, is a widely prescribed medication for the management of dyslipidemia. The active pharmaceutical ingredient (API) is the (3R,5S) enantiomer of rosuvastatin. During the synthesis of rosuvastatin, various process-related impurities and stereoisomers can be formed. One such critical impurity is the (3S,5R)-enantiomer, a diastereomer of the active molecule. Regulatory bodies such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) mandate strict control over the levels of this impurity in both the drug substance and the final drug product.[1][2] This application note provides a detailed protocol for the use of (3S,5R)-Rosuvastatin as a reference standard for the accurate identification and quantification of this enantiomeric impurity in rosuvastatin calcium, ensuring product quality, safety, and regulatory compliance.
The (3S,5R)-enantiomer is designated as "Rosuvastatin Enantiomer" in the USP and "Rosuvastatin impurity G" in the EP.[1][3][4][5] Its presence must be carefully monitored, and the use of a well-characterized reference standard is essential for the validation of analytical methods and for routine quality control testing.
Regulatory Context and Acceptance Criteria
International Conference on Harmonisation (ICH) guidelines, along with national pharmacopoeias, establish the framework for impurity profiling. For chiral compounds like rosuvastatin, controlling stereoisomeric impurities is of paramount importance. The acceptance criteria for the (3S,5R)-enantiomer are specified in the respective pharmacopoeial monographs.
| Parameter | Source | Specification |
| Impurity Designation | USP | Rosuvastatin Enantiomer[5][6] |
| EP | Rosuvastatin impurity G[1][3][4][7] | |
| Acceptance Limit | EP | ≤ 0.1%[7] |
| Resolution (Rs) | EP | ≥ 1.5 (between impurity G and rosuvastatin)[7] |
| Relative Retention Time (RRT) | EP | ~0.9[7] |
| USP Method | 0.9[8] |
Table 1: Pharmacopoeial Specifications for this compound Impurity
Experimental Protocol: Chiral HPLC for Enantiomeric Purity
A robust and validated chiral High-Performance Liquid Chromatography (HPLC) method is the standard for separating and quantifying the (3S,5R)-enantiomer from rosuvastatin.[9][10]
Materials and Reagents
-
This compound Reference Standard
-
Rosuvastatin Calcium Reference Standard (for system suitability)
-
Rosuvastatin Calcium API or drug product (Sample)
-
n-Hexane (HPLC grade)
-
Dichloromethane (HPLC grade)
-
2-Propanol (IPA) (HPLC grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
Chromatographic Conditions
The following conditions are based on a validated method for the stereoselective quantification of the rosuvastatin enantiomer.[11]
| Parameter | Condition |
| HPLC System | Quaternary HPLC or UHPLC system with UV/PDA detector |
| Column | Chiralpak IB (250 mm x 4.6 mm, 5.0 µm)[11] |
| Mobile Phase | n-Hexane:Dichloromethane:2-Propanol:TFA (82:10:8:0.2, v/v/v/v)[11] |
| Flow Rate | 1.0 mL/min[11] |
| Column Temperature | 25°C[11] |
| Detection | UV at 243 nm[11] |
| Injection Volume | 10 µL[11] |
| Run Time | Approximately 18 minutes[11] |
Table 2: HPLC Method Parameters for Enantiomeric Purity Testing
Preparation of Solutions
-
Diluent: Dichloromethane and Methanol (96:4, v/v)[11]
-
This compound Stock Solution (for validation & spiking): Accurately weigh about 15 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in 2 mL of methanol and dilute to volume with diluent. Further dilute 2.5 mL of this solution to 50 mL with diluent to obtain a concentration of approximately 30 µg/mL.[11]
-
System Suitability Solution (SSS): Accurately weigh about 50 mg of Rosuvastatin Calcium RS into a 50 mL volumetric flask. Add 2 mL of methanol to dissolve, then add an appropriate volume of the this compound stock solution to achieve a final concentration of approximately 3 µg/mL of the enantiomer (0.3% level relative to rosuvastatin). Dilute to volume with diluent.
-
Reference Solution (for quantification): Prepare a solution of this compound reference standard in diluent at a concentration corresponding to the impurity limit (e.g., 1.0 µg/mL for a 1 mg/mL sample solution, representing 0.1%).
-
Test Solution: Accurately weigh about 50 mg of the Rosuvastatin Calcium sample into a 50 mL volumetric flask. Dissolve in 2 mL of methanol and dilute to volume with diluent to obtain a final concentration of approximately 1.0 mg/mL.[11]
System Suitability
Inject the System Suitability Solution and verify the following parameters:
-
Resolution: The resolution between the this compound peak and the (3R,5S)-Rosuvastatin peak should be ≥ 1.5.[7]
-
Tailing Factor: The tailing factor for the (3R,5S)-Rosuvastatin peak should be ≤ 2.0.
-
Relative Standard Deviation (RSD): The RSD for the peak area of (3R,5S)-Rosuvastatin from six replicate injections should be ≤ 2.0%.
Analysis Procedure
-
Inject the diluent as a blank to ensure no interfering peaks are present.
-
Perform six replicate injections of the System Suitability Solution to establish system performance.
-
Inject the Reference Solution.
-
Inject the Test Solution in duplicate.
-
Identify the this compound peak in the Test Solution chromatogram by comparing its retention time with that of the reference standard.
Calculation
Calculate the percentage of this compound in the sample using the following formula:
% this compound = (Areaimpurity / Areastandard) x (Concstandard / Concsample) x 100
Where:
-
Areaimpurity is the peak area of this compound in the Test Solution.
-
Areastandard is the peak area of this compound in the Reference Solution.
-
Concstandard is the concentration of the this compound Reference Solution (mg/mL).
-
Concsample is the concentration of the Rosuvastatin Calcium Test Solution (mg/mL).
Method Validation Summary
The described analytical method should be fully validated according to ICH Q2(R1) guidelines. A summary of typical validation parameters is provided below.
| Validation Parameter | Typical Results |
| Specificity | No interference from placebo or other related substances at the retention time of the enantiomer. Peak purity of the enantiomer peak is demonstrated.[11] |
| Limit of Detection (LOD) | 0.015%[11] |
| Limit of Quantification (LOQ) | 0.04%[11] |
| Linearity (r²) | ≥ 0.997 for the enantiomer over a range from LOQ to 150% of the specification limit.[11] |
| Accuracy (% Recovery) | Within 90.0% to 110.0% for spiked samples at different levels (e.g., 50%, 100%, 150% of the limit).[11] |
| Precision (% RSD) | ≤ 5.0% for repeatability and intermediate precision.[10] |
| Robustness | The method is robust against small, deliberate variations in flow rate, mobile phase composition, and column temperature. |
Table 3: Summary of Method Validation Parameters
Visualizations
Caption: Workflow for the quantification of this compound impurity.
Caption: Relationship between Rosuvastatin API, its enantiomeric impurity, and QC standards.
Conclusion
The use of a qualified this compound reference standard is indispensable for the accurate and reliable impurity profiling of Rosuvastatin Calcium. The detailed chiral HPLC protocol and validation parameters outlined in this application note provide a robust framework for researchers and quality control analysts to ensure that the levels of this critical enantiomeric impurity are maintained within the stringent limits set by regulatory authorities. Adherence to these protocols is essential for guaranteeing the quality, safety, and efficacy of rosuvastatin drug products.
References
- 1. Rosuvastatin EP Impurity G (Calcium Salt) | 2414245-11-5 | SynZeal [synzeal.com]
- 2. Rosuvastatin Calcium USP Monograph USP 44 - NF 39 [webofpharma.com]
- 3. Rosuvastatin impurity G CRS | LGC Standards [lgcstandards.com]
- 4. allmpus.com [allmpus.com]
- 5. scielo.br [scielo.br]
- 6. content.labmix24.com [content.labmix24.com]
- 7. scribd.com [scribd.com]
- 8. search.daicelchiral.com [search.daicelchiral.com]
- 9. Development and Validation of Chiral Hplc Method for Quantitation of Enantiomer in Rosuvastatin Calcium - Neliti [neliti.com]
- 10. ijpda.org [ijpda.org]
- 11. Development of a Stability-Indicating Stereoselective Method for Quantification of the Enantiomer in the Drug Substance and Pharmaceutical Dosage Form of Rosuvastatin Calcium by an Enhanced Approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based HMG-CoA Reductase Activity Assay Using (3S,5R)-Rosuvastatin
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase is the rate-limiting enzyme in the mevalonate pathway, which is responsible for the endogenous synthesis of cholesterol and other isoprenoids.[1] Its critical role in cholesterol homeostasis makes it a primary target for therapeutic intervention in hypercholesterolemia. Statins, such as Rosuvastatin, are a class of drugs that act as competitive inhibitors of HMG-CoA reductase.[2][3] Rosuvastatin effectively lowers cholesterol levels by inhibiting the conversion of HMG-CoA to mevalonate, a crucial precursor in the cholesterol biosynthesis pathway.[3][4][5] This inhibition leads to a decrease in hepatic cholesterol synthesis and an upregulation of LDL receptor expression on hepatocytes, which in turn increases the clearance of LDL cholesterol from the bloodstream.[2][4][5]
These application notes provide a detailed protocol for a cell-based assay to determine the activity of HMG-CoA reductase and to evaluate the inhibitory effects of (3S,5R)-Rosuvastatin. The assay is based on the spectrophotometric measurement of the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of HMG-CoA to mevalonate by the enzyme.[1][6][7][8] This method is reliable and suitable for screening potential inhibitors of HMG-CoA reductase in a cellular context.
Signaling Pathway and Reaction
The following diagram illustrates the mevalonate pathway and the point of inhibition by Rosuvastatin.
Caption: HMG-CoA reductase pathway and Rosuvastatin inhibition.
Experimental Workflow
The diagram below outlines the major steps for the cell-based HMG-CoA reductase activity assay.
Caption: Workflow for the cell-based HMG-CoA reductase activity assay.
Experimental Protocols
Materials and Reagents
-
Cell Line: HepG2 (human liver carcinoma) or another suitable cell line with detectable HMG-CoA reductase activity.
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Stock solution prepared in DMSO.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Cell Lysis Buffer: (e.g., RIPA buffer or a specific HMG-CoA Reductase Assay Buffer).
-
Protease Inhibitor Cocktail.
-
BCA Protein Assay Kit.
-
HMG-CoA Reductase Assay Kit: Containing HMG-CoA, NADPH, and assay buffer. Alternatively, individual reagents can be purchased.
-
96-well UV-transparent microplates.
-
Microplate reader capable of kinetic measurements at 340 nm.
Cell Culture and Treatment
-
Cell Seeding: Seed HepG2 cells in a 96-well plate or other appropriate culture vessel at a density that will result in 80-90% confluency at the time of the assay.
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of Rosuvastatin. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation with Inhibitor: Incubate the cells with Rosuvastatin for the desired period (e.g., 2-4 hours).
Preparation of Cell Lysates
-
Washing: After incubation, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Lysis: Add ice-cold lysis buffer supplemented with a protease inhibitor cocktail to each well.
-
Incubation: Incubate on ice for 15-20 minutes with gentle shaking.
-
Harvesting: Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the cytosolic and microsomal fractions where HMG-CoA reductase is located.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit. This is crucial for normalizing the enzyme activity.
HMG-CoA Reductase Activity Assay
-
Reaction Mix Preparation: In a 96-well UV-transparent plate, prepare a reaction mix for each sample. The final reaction volume is typically 200 µL.
-
HMG-CoA Reductase Assay Buffer
-
NADPH solution
-
Cell lysate (use an equal amount of protein for each sample, e.g., 20-50 µg)
-
Add ultrapure water to adjust the final volume.
-
-
Controls:
-
Positive Control: Purified HMG-CoA reductase enzyme (if available).
-
Negative Control (No Substrate): Cell lysate with all reaction components except HMG-CoA.
-
Inhibitor Control: A known inhibitor like Pravastatin can be used to confirm the assay is working correctly.[7]
-
-
Initiate Reaction: Start the enzymatic reaction by adding the HMG-CoA substrate solution to each well.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the decrease in absorbance at 340 nm every 30-60 seconds for 10-20 minutes.[9]
Data Presentation and Analysis
Calculation of HMG-CoA Reductase Activity
-
Determine the rate of NADPH consumption (ΔA340/min) from the linear portion of the kinetic curve.
-
Calculate the specific activity of HMG-CoA reductase using the following formula:
Specific Activity (nmol/min/mg) = (ΔA340 / min) / (ε * l) * (Reaction Volume / Lysate Volume) * (1 / Protein Concentration)
-
ε (Molar extinction coefficient of NADPH): 6.22 x 10³ M⁻¹cm⁻¹
-
l (Path length): Typically needs to be determined for the specific microplate and volume used.
-
Determination of IC₅₀
-
Calculate the percentage of inhibition for each concentration of Rosuvastatin compared to the vehicle control:
% Inhibition = [ (Activity_vehicle - Activity_Rosuvastatin) / Activity_vehicle ] * 100
-
Plot the % Inhibition against the logarithm of the Rosuvastatin concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a sigmoidal dose-response curve.
Tabular Data Summary
The quantitative data should be summarized in a table for clear comparison.
| Treatment Group | Rosuvastatin Conc. (nM) | Protein Conc. (mg/mL) | Rate (ΔA340/min) | Specific Activity (nmol/min/mg) | % Inhibition |
| No Treatment | 0 | Value | Value | Value | 0 |
| Vehicle Control (DMSO) | 0 | Value | Value | Value | Reference |
| Rosuvastatin | 1 | Value | Value | Value | Value |
| Rosuvastatin | 10 | Value | Value | Value | Value |
| Rosuvastatin | 100 | Value | Value | Value | Value |
| Rosuvastatin | 1000 | Value | Value | Value | Value |
| Positive Control (Pravastatin) | Value | N/A | Value | Value | Value |
Troubleshooting
-
Low Activity: Ensure the cell lysate is fresh and has been kept on ice. Check the viability of the cells before lysis. The choice of cell line is also important, as HMG-CoA reductase expression can vary.[10]
-
High Background: The "No Substrate" control should have a minimal rate. If high, there may be other NADPH-consuming enzymes in the lysate.
-
Inconsistent Results: Ensure accurate pipetting, especially for the enzyme lysate and inhibitors. Maintain consistent incubation times and temperatures. Normalize activity to the protein concentration of each sample.
References
- 1. benchchem.com [benchchem.com]
- 2. Rosuvastatin: A Review of the Pharmacology and Clinical Effectiveness in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Rosuvastatin Calcium? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. droracle.ai [droracle.ai]
- 6. assaygenie.com [assaygenie.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. benchchem.com [benchchem.com]
- 9. HMG-CoA Reductase Activity Assay Kit (Colorimetric) (ab204701) is not available | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Structural Elucidation of (3S,5R)-Rosuvastatin using NMR and IR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for the structural confirmation and elucidation of (3S,5R)-Rosuvastatin. The protocols outlined below are intended to guide researchers in obtaining high-quality spectral data for this widely used pharmaceutical compound.
Introduction
Rosuvastatin is a competitive inhibitor of HMG-CoA reductase, an enzyme that plays a crucial role in cholesterol synthesis. The therapeutic efficacy of Rosuvastatin is specific to its (3S,5R) diastereomer. Therefore, rigorous structural confirmation is paramount during drug development and quality control. NMR and IR spectroscopy are powerful analytical techniques that provide detailed information about the molecular structure, functional groups, and stereochemistry of Rosuvastatin, ensuring the correct isomeric form is present.
Structural Information
The chemical structure of this compound is provided below, with key atomic positions numbered for reference in the spectral data tables.
Caption: Chemical structure of this compound.
Data Presentation
Infrared (IR) Spectroscopy Data
The FTIR spectrum of Rosuvastatin calcium reveals characteristic absorption bands corresponding to its various functional groups. The data presented below is a compilation from multiple sources.[1][2]
| Wavenumber (cm⁻¹) | Assignment | Functional Group |
| ~3372 | O-H stretch (broad) | Hydroxyl groups and carboxylic acid |
| ~2967 | C-H stretch | Aliphatic (isopropyl group) |
| ~1603 | C=O stretch | Carboxylate |
| ~1542 | C=N stretch | Pyrimidine ring |
| ~1509 | C=C stretch | Aromatic ring |
| ~1335 | S=O stretch (asymmetric) | Sulfonamide |
| ~1229 | C-F stretch | Fluorophenyl group |
| ~1155 | S=O stretch (symmetric) | Sulfonamide |
| ~844 | C-H bend (out-of-plane) | Aromatic ring |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Table 1: ¹H NMR Data for this compound in DMSO-d₆
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Proposed Assignment |
| 7.70 - 7.60 | m | - | 2 x Ar-H |
| 7.20 - 7.10 | m | - | 2 x Ar-H |
| 6.51 | dd | 15.9, 5.7 | H-7 |
| 5.50 | dd | 15.9, 0.9 | H-6 |
| 4.19 | m | - | H-3 |
| 3.80 | m | - | H-5 |
| 3.54 | s | - | N-CH₃ |
| 3.40 | s | - | S-CH₃ |
| 3.35 | m | - | H-1' (isopropyl) |
| 2.20 | dd | 15.2, 8.4 | H-2a |
| 2.09 | dd | 15.2, 4.5 | H-2b |
| 1.50 - 1.30 | m | - | H-4a, H-4b |
| 1.21 | d | 6.8 | 2 x CH₃ (isopropyl) |
Table 2: ¹³C NMR Data for this compound in DMSO-d₆ (Proposed)
| Chemical Shift (δ) ppm | Proposed Assignment |
| 177.8 | C-1 (Carboxylate) |
| 164.8 | Aromatic C-F |
| 161.7 | Pyrimidine C |
| 157.1 | Pyrimidine C |
| 138.1 | Aromatic C |
| 135.2 | C-7 |
| 131.0 | Aromatic CH |
| 128.8 | C-6 |
| 123.5 | Pyrimidine C |
| 115.4 | Aromatic CH |
| 68.4 | C-3 |
| 67.9 | C-5 |
| 42.9 | C-2 |
| 42.2 | C-4 |
| 41.8 | S-CH₃ |
| 33.1 | N-CH₃ |
| 25.9 | C-1' (isopropyl) |
| 21.6 | 2 x CH₃ (isopropyl) |
Experimental Protocols
IR Spectroscopy Protocol (KBr Pellet Method)
This protocol describes the standard procedure for acquiring a Fourier-Transform Infrared (FTIR) spectrum of solid Rosuvastatin calcium using the potassium bromide (KBr) pellet technique.[1][6]
Materials and Equipment:
-
FTIR spectrometer
-
Hydraulic press for KBr pellets
-
Die for pellet formation
-
Agate mortar and pestle
-
Infrared grade Potassium Bromide (KBr), dried
-
This compound calcium sample
-
Spatula
-
Analytical balance
Procedure:
-
Sample Preparation:
-
Weigh approximately 1-2 mg of the this compound calcium sample.
-
Weigh approximately 100-200 mg of dry, infrared-grade KBr.
-
Grind the KBr in the agate mortar to a fine powder.
-
Add the Rosuvastatin sample to the KBr in the mortar and mix thoroughly by grinding until a homogenous mixture is obtained.
-
-
Pellet Formation:
-
Carefully transfer the mixture into the die of the hydraulic press.
-
Distribute the powder evenly.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
Carefully release the pressure and remove the pellet from the die.
-
-
Spectral Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum with an empty sample compartment.
-
Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Process the spectrum (e.g., baseline correction, peak picking).
-
NMR Spectroscopy Protocol
This protocol outlines the general procedure for preparing a sample of this compound for ¹H and ¹³C NMR analysis.[7][4][8][9]
Materials and Equipment:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆)
-
This compound calcium sample
-
Vortex mixer
-
Pipettes
-
Analytical balance
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound calcium directly into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., DMSO-d₆) to the vial.
-
Vortex the mixture until the sample is completely dissolved.
-
Carefully transfer the solution into a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spinner and place it in the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to obtain optimal resolution and line shape.
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, relaxation delay, number of scans).
-
Acquire the ¹³C NMR spectrum using appropriate parameters. This will typically require a larger number of scans than the ¹H spectrum.
-
-
Data Processing:
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.
-
Mandatory Visualizations
The following diagrams illustrate the logical workflow for structural elucidation and the relationship between the spectroscopic data and the molecular structure.
Caption: Workflow for structural elucidation.
Caption: Logical relationship between data and structure.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. archives.ijper.org [archives.ijper.org]
- 4. The application of qNMR for the determination of rosuvastatin in tablet form - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijpsonline.com [ijpsonline.com]
- 7. US7692009B2 - Reference standard for characterization of rosuvastatin - Google Patents [patents.google.com]
- 8. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 9. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
Application of (3S,5R)-Rosuvastatin in Cholesterol Biosynthesis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3S,5R)-Rosuvastatin, the active enantiomer of Rosuvastatin, is a potent and selective inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2] Its high efficacy in lowering low-density lipoprotein (LDL) cholesterol has established it as a cornerstone in the management of hypercholesterolemia and the prevention of cardiovascular diseases.[3][4] Beyond its clinical applications, this compound serves as a critical research tool for investigating the intricacies of cholesterol metabolism and its regulation. This document provides detailed application notes and experimental protocols for the use of this compound in cholesterol biosynthesis research.
Rosuvastatin is a synthetic statin that competitively inhibits HMG-CoA reductase, preventing the conversion of HMG-CoA to mevalonate, a crucial precursor for cholesterol synthesis.[1][5] This inhibition leads to a decrease in intracellular cholesterol levels, which in turn upregulates the expression of LDL receptors on the surface of liver cells, enhancing the clearance of LDL cholesterol from the circulation.[1][5] Furthermore, rosuvastatin has been shown to reduce the hepatic synthesis of very-low-density lipoprotein (VLDL), further contributing to its lipid-lowering effects.[1]
Data Presentation
The inhibitory potency and clinical efficacy of Rosuvastatin are summarized in the tables below.
Table 1: In Vitro Inhibitory Potency of Rosuvastatin against HMG-CoA Reductase
| Parameter | Value | Reference |
| IC50 | 11 nM | [6] |
| Ki | ~0.1 nM | [7][8] |
Table 2: Clinical Efficacy of Rosuvastatin on Lipid Profiles (6-week treatment)
| Dosage | LDL-C Reduction | HDL-C Increase | Triglyceride Reduction | Reference |
| 10-40 mg | 46-55% | 8-10% | 20-26% | [9] |
Signaling Pathway
The cholesterol biosynthesis pathway is a complex cascade of enzymatic reactions. This compound's primary target, HMG-CoA reductase, is a critical control point in this pathway. Inhibition of this enzyme has downstream effects on cellular cholesterol homeostasis, including the activation of Sterol Regulatory Element-Binding Proteins (SREBPs), which are transcription factors that regulate the expression of genes involved in cholesterol and fatty acid synthesis.[10][11]
Experimental Protocols
Protocol 1: In Vitro HMG-CoA Reductase Activity Assay
This protocol describes a spectrophotometric assay to determine the half-maximal inhibitory concentration (IC50) of this compound by measuring the rate of NADPH oxidation.[12]
Materials:
-
This compound
-
Recombinant human HMG-CoA reductase enzyme
-
HMG-CoA substrate
-
NADPH
-
Assay Buffer (e.g., potassium phosphate buffer, pH 7.4, containing dithiothreitol)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare this compound dilutions: Prepare a series of dilutions of this compound in the assay buffer. The final concentrations should span a range that will produce a full inhibition curve (e.g., 0.1 nM to 1 µM).
-
Prepare reaction mixture: In each well of the 96-well plate, prepare a reaction mixture containing the assay buffer, NADPH, and the HMG-CoA reductase enzyme.
-
Add this compound: Add the prepared dilutions of this compound to the respective wells. Include a vehicle control (e.g., DMSO) and a no-inhibitor control.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate reaction: Start the reaction by adding the HMG-CoA substrate to all wells.
-
Measure absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-20 minutes at 37°C. The decrease in absorbance corresponds to the oxidation of NADPH.
-
Data analysis:
-
Calculate the rate of NADPH oxidation for each concentration of this compound from the linear portion of the absorbance vs. time curve.
-
Normalize the rates to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: Cell-Based Assay for Cellular Cholesterol Quantification
This protocol outlines a method to assess the effect of this compound on cholesterol levels in a human liver cell line (e.g., HepG2).
Materials:
-
HepG2 cells (or other suitable liver cell line)
-
Cell culture medium (e.g., Eagle's Minimum Essential Medium) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound
-
Cell lysis buffer
-
Cholesterol quantification kit (e.g., a fluorometric or colorimetric assay kit)
-
Multi-well cell culture plates
-
Plate reader (fluorometer or spectrophotometer)
Procedure:
-
Cell Seeding: Seed HepG2 cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM). Include a vehicle control.
-
Incubation: Incubate the cells for 24-48 hours.
-
Cell Lysis:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Add cell lysis buffer to each well and incubate on ice for 10 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Cholesterol Quantification:
-
Follow the manufacturer's instructions for the chosen cholesterol quantification kit. This typically involves mixing the cell lysate with a reaction mixture and incubating for a specific time.
-
Measure the fluorescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Generate a standard curve using the cholesterol standards provided in the kit.
-
Determine the cholesterol concentration in each sample from the standard curve.
-
Normalize the cholesterol concentration to the total protein concentration of the cell lysate (determined by a separate protein assay, e.g., BCA assay).
-
Compare the cholesterol levels in the this compound-treated cells to the vehicle-treated control cells.
-
Experimental Workflow
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Rosuvastatin: A Review of the Pharmacology and Clinical Effectiveness in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. The patent landscape of Rosuvastatin [synapse.patsnap.com]
- 5. droracle.ai [droracle.ai]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Pleiotropic effects of rosuvastatin on the glucose metabolism and the subcutaneous and visceral adipose tissue behavior in C57Bl/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An actionable sterol-regulated feedback loop modulates statin sensitivity in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Note and Protocol: Development of a Validated Bioanalytical Method for (3S,5R)-Rosuvastatin
Introduction
Rosuvastatin is a synthetic lipid-lowering agent that acts as a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2][3] It is widely prescribed for the treatment of hypercholesterolemia and dyslipidemia to reduce the risk of cardiovascular diseases.[4] The chemical structure of rosuvastatin, (3R,5S,6E)-7-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3,5-dihydroxy-6-heptenoic acid, contains two chiral centers, leading to the existence of stereoisomers.[4][5] The pharmacologically active enantiomer is (3R,5S)-Rosuvastatin. Regulatory guidelines often require the quantification of individual enantiomers in drug substances and formulations to ensure safety and efficacy.
This application note provides a detailed protocol for a validated bioanalytical method for the quantitative determination of the (3S,5R)-enantiomer of Rosuvastatin in plasma samples. The method utilizes High-Performance Liquid Chromatography (HPLC) with UV detection, a robust and widely accessible technique in pharmaceutical analysis. The described method is specific, accurate, precise, and stability-indicating, making it suitable for routine quality control and pharmacokinetic studies.
Principle
The method is based on the chiral separation of Rosuvastatin enantiomers using a specialized chiral stationary phase column. The sample preparation involves a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) step to isolate the analyte from the biological matrix. The separation is achieved using an isocratic mobile phase, and the quantification is performed by monitoring the UV absorbance at a specific wavelength. The method has been validated according to the International Council for Harmonisation (ICH) guidelines.[6]
Materials and Reagents
-
Reference Standards: (3S,5R)-Rosuvastatin Calcium, (3R,5S)-Rosuvastatin Calcium
-
Chemicals and Solvents:
-
n-Heptane (HPLC grade)
-
2-Propanol (IPA) (HPLC grade)[7]
-
Trifluoroacetic acid (TFA) (HPLC grade)[7]
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Dichloromethane (HPLC grade)[6]
-
n-Hexane (HPLC grade)[6]
-
Methyl-tert-Butyl Ether (MTBE)
-
Formic acid[3]
-
Ammonium acetate
-
Human plasma (drug-free)
-
Water (deionized or HPLC grade)
-
-
Instrumentation:
-
HPLC system with a UV detector
-
Chiral HPLC column (e.g., CHIRALPAK IB, 250 x 4.6mm, 5µm)[7]
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Sample evaporation system (e.g., nitrogen evaporator)
-
pH meter
-
Experimental Protocols
Preparation of Standard Solutions
4.1.1. Stock Solutions (1000 µg/mL): Accurately weigh about 10 mg of this compound and (3R,5S)-Rosuvastatin reference standards and transfer to separate 10 mL volumetric flasks. Dissolve and dilute to volume with methanol to obtain stock solutions of 1000 µg/mL for each enantiomer.
4.1.2. Working Standard Solutions: Prepare a series of working standard solutions by appropriately diluting the stock solutions with the mobile phase to achieve concentrations ranging from the Limit of Quantification (LOQ) to the upper limit of the linear range.
Sample Preparation from Plasma (Liquid-Liquid Extraction)
-
Pipette 500 µL of plasma sample into a clean centrifuge tube.
-
Add a known amount of internal standard (if used).
-
Add 3 mL of Methyl-tert-Butyl Ether (MTBE).
-
Vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Inject a suitable volume (e.g., 20 µL) into the HPLC system.
Chromatographic Conditions
-
Column: CHIRALPAK IB (250 x 4.6mm, 5µm)[7]
-
Mobile Phase: A mixture of n-heptane, 2-propanol, and trifluoroacetic acid (85:15:0.1 v/v/v).[7]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 243 nm[6]
-
Injection Volume: 20 µL
-
Run Time: Approximately 20 minutes
Method Validation
The developed method was validated according to ICH guidelines for the following parameters:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This was demonstrated by the absence of interfering peaks at the retention time of the (3S,5R)-enantiomer in blank plasma samples.
-
Linearity: The linearity of the method was established by analyzing a series of calibration standards over a specified concentration range. The correlation coefficient (r²) should be ≥ 0.99.
-
Precision: The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day) studies. The relative standard deviation (%RSD) should be within acceptable limits (typically ≤ 15% for bioanalytical methods, and ≤ 20% at the LLOQ).
-
Accuracy: The accuracy was assessed by determining the recovery of the analyte at different concentration levels (low, medium, and high). The mean accuracy should be within 85-115% (80-120% at the LLOQ).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]
-
Robustness: The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as the mobile phase composition and flow rate, to assess its reliability during normal use.
-
Stability: The stability of the analyte in plasma was assessed under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at -20°C.
Data Presentation
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | > 3000 |
| Resolution | ≥ 2.0 | > 2.5 |
Table 2: Linearity Data
| Concentration (µg/mL) | Mean Peak Area |
| 0.1 | 12543 |
| 0.5 | 63456 |
| 1.0 | 128765 |
| 5.0 | 645321 |
| 10.0 | 1298765 |
| Correlation Coefficient (r²) | ≥ 0.99 |
Table 3: Precision and Accuracy Data
| Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| 0.5 (LQC) | 4.8 | 5.5 | 102.3 |
| 2.5 (MQC) | 3.2 | 4.1 | 99.8 |
| 7.5 (HQC) | 2.5 | 3.8 | 101.5 |
Table 4: Recovery Data
| Concentration (µg/mL) | Mean Recovery (%) | %RSD |
| 0.5 | 92.5 | 3.7 |
| 2.5 | 95.1 | 2.9 |
| 7.5 | 94.3 | 3.2 |
Table 5: Stability Data
| Stability Condition | Duration | Mean Stability (%) |
| Freeze-Thaw | 3 Cycles | 97.2 |
| Short-term (Room Temp) | 24 hours | 98.5 |
| Long-term (-20°C) | 30 days | 96.8 |
Visualizations
Caption: Bioanalytical workflow for this compound analysis.
Caption: Key parameters for bioanalytical method validation.
Conclusion
The described HPLC method for the determination of this compound in human plasma is specific, linear, precise, accurate, and robust. The validation results demonstrate that the method is suitable for its intended purpose of quantifying the enantiomeric impurity of Rosuvastatin in a bioanalytical setting. This application note and protocol provide a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of Rosuvastatin.
References
- 1. saudijournals.com [saudijournals.com]
- 2. scielo.br [scielo.br]
- 3. Validated High-Performance Liquid Chromatographic Method for the Estimation of Rosuvastatin Calcium in Bulk and Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. mdpi.com [mdpi.com]
- 6. Development of a Stability-Indicating Stereoselective Method for Quantification of the Enantiomer in the Drug Substance and Pharmaceutical Dosage Form of Rosuvastatin Calcium by an Enhanced Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpda.org [ijpda.org]
Application Note: High-Throughput Screening for Novel HMG-CoA Reductase Inhibitors Using (3S,5R)-Rosuvastatin as a Reference Compound
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase (HMGCR) is the rate-limiting enzyme in the mevalonate pathway, which is responsible for the endogenous synthesis of cholesterol and other essential isoprenoids.[1][2] The inhibition of HMGCR is a clinically validated and highly effective strategy for lowering plasma cholesterol levels, a key approach in the management of hypercholesterolemia and the prevention of cardiovascular diseases.[3][4][5] Statins are a class of drugs that act as competitive inhibitors of HMG-CoA reductase.[2][5]
This application note details a robust high-throughput screening (HTS) campaign designed to identify novel small-molecule inhibitors of HMG-CoA reductase. The protocol employs (3S,5R)-Rosuvastatin, a potent and selective HMGCR inhibitor, as a positive control and reference compound. This compound is the stereoisomer of Rosuvastatin responsible for its pharmacological activity, exhibiting competitive inhibition of HMG-CoA reductase with a reported IC50 of approximately 11 nM.[6] The primary screen is a biochemical assay that spectrophotometrically measures the enzymatic consumption of the NADPH cofactor, a method readily adaptable to automated HTS platforms.[1][7] Protocols for hit confirmation and secondary cell-based assays are also provided to ensure the identification of high-quality, cell-permeable lead compounds.
Signaling Pathway: The Mevalonate Pathway
HMG-CoA reductase catalyzes the conversion of HMG-CoA to mevalonate, a committed step in the biosynthesis of cholesterol.[2][3] Inhibition of this enzyme reduces the intracellular cholesterol pool, which in turn upregulates the expression of LDL receptors on the surface of liver cells.[4][8] This enhances the clearance of low-density lipoprotein (LDL) cholesterol from the bloodstream.[1][8]
Experimental Protocols
Primary HTS: Biochemical HMG-CoA Reductase Inhibition Assay
This assay quantifies HMGCR activity by measuring the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+.[1][7][9]
Materials and Reagents:
-
Assay Buffer: 100 mM Potassium Phosphate (pH 7.4), 120 mM KCl, 1 mM EDTA, 5 mM DTT. Pre-warmed to 37°C.[1]
-
Enzyme: Recombinant human HMG-CoA reductase (catalytic domain), stored at -80°C.
-
Substrate: HMG-CoA solution, stored at -20°C.
-
Cofactor: β-Nicotinamide adenine dinucleotide phosphate (NADPH) solution, stored at -20°C.
-
Test Compounds: Compound library plates with compounds dissolved in 100% DMSO.
-
Positive Control: this compound, 10 mM stock in DMSO.
-
Negative Control: 100% DMSO.
-
Microplates: 384-well, UV-transparent, clear flat-bottom plates.
Assay Workflow Diagram:
Protocol Steps:
-
Compound Plating: Using an acoustic liquid handler, dispense 100 nL of each test compound, positive control (this compound), and negative control (DMSO) into the appropriate wells of a 384-well microplate.
-
Enzyme Addition: Prepare a working solution of HMG-CoA reductase in pre-warmed assay buffer. Dispense 10 µL of the enzyme solution into each well.
-
Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow for the binding of compounds to the enzyme.[1]
-
Reaction Initiation: Prepare a reaction initiation mix containing HMG-CoA and NADPH in pre-warmed assay buffer. Dispense 10 µL of this mix into each well to start the reaction. Final concentrations should be optimized, but typical ranges are 200 µM for HMG-CoA and 250 µM for NADPH.
-
Kinetic Measurement: Immediately place the microplate into a spectrophotometric plate reader pre-set to 37°C. Measure the absorbance at 340 nm every 60 seconds for 15 minutes.[1]
-
Data Analysis:
-
Calculate the rate of reaction (V₀, in mOD/min) for each well from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each test compound using the formula: % Inhibition = (1 - (RateTest Compound - RatePositive Control) / (RateNegative Control - RatePositive Control)) * 100
-
Identify "hits" as compounds exhibiting inhibition greater than a predefined threshold (e.g., >50% or >3 standard deviations from the negative control mean).[10]
-
Hit Confirmation and IC50 Determination
Primary hits are re-tested using the same biochemical assay to confirm activity. Confirmed hits are then tested in a dose-response format to determine their potency (IC50).
Protocol:
-
Prepare serial dilutions of the confirmed hit compounds (e.g., 10-point, 1:3 dilutions) starting from a high concentration (e.g., 100 µM).
-
Perform the biochemical HMG-CoA reductase assay as described above with the serially diluted compounds.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Secondary Assay: Cell-Based Cholesterol Synthesis Inhibition
This assay validates the activity of hit compounds in a relevant cellular context by measuring the inhibition of de novo cholesterol synthesis in a human liver cell line (e.g., HepG2).
Materials and Reagents:
-
Cell Line: HepG2 (human hepatocellular carcinoma).
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS).
-
Test Compounds: Confirmed hits from the primary screen.
-
Positive Control: this compound.
-
Cholesterol Quantification Kit: A commercially available fluorescence- or colorimetric-based kit (e.g., Amplex Red cholesterol assay kit).[11]
-
Microplates: 96-well, clear-bottom, black-walled plates for cell culture.
Protocol:
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of ~20,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Remove the culture medium and replace it with fresh medium containing the test compounds at various concentrations. Include wells with this compound as a positive control and DMSO as a negative control.
-
Incubation: Incubate the cells for 24-48 hours to allow for the inhibition of cholesterol synthesis.
-
Cell Lysis: Wash the cells with PBS and then lyse them according to the protocol of the chosen cholesterol quantification kit.
-
Cholesterol Quantification: Measure the total cholesterol content in each well using the quantification kit and a plate reader.
-
Data Analysis: Normalize the cholesterol levels to the negative control (DMSO-treated cells) and calculate the percentage of inhibition for each compound concentration. Determine the cellular IC50 value by plotting the data as described for the biochemical assay.
Data Presentation
Quantitative data from the screening campaign should be organized for clear interpretation and comparison.
Table 1: Primary HTS Assay Performance Metrics
| Parameter | Value | Description |
|---|---|---|
| Assay Format | 384-well kinetic absorbance | Measures NADPH consumption at 340 nm. |
| Positive Control | 10 µM this compound | Provides maximal inhibition signal. |
| Negative Control | 0.5% DMSO | Represents basal enzyme activity. |
| Signal Window (S/B) | > 5 | Ratio of negative control rate to positive control rate. |
| Z'-factor | ≥ 0.6 | Indicates a robust and high-quality assay.[10] |
| Hit Threshold | > 50% Inhibition | Primary cutoff for identifying active compounds. |
Table 2: Example Hit Compound Characterization Data
| Compound ID | Primary Screen (% Inhibition @ 10 µM) | Biochemical IC50 (nM) | Cellular IC50 (µM) | This compound (Control) |
|---|---|---|---|---|
| Hit-001 | 85.2 | 75.4 | 1.2 | >99% |
| Hit-002 | 62.5 | 210.1 | 5.8 | 11.2 (Biochemical) |
| Hit-003 | 78.9 | 155.6 | > 50 (Inactive) | 0.09 (Cellular) |
Hit-to-Lead Workflow Diagram
The described HTS campaign provides a comprehensive framework for the discovery of novel HMG-CoA reductase inhibitors. By employing a robust, spectrophotometric primary assay and using the potent, well-characterized inhibitor this compound as a benchmark, this approach ensures high-quality data and reliable hit identification. Subsequent confirmation and cell-based secondary assays are crucial for validating on-target activity in a physiological context, paving the way for successful hit-to-lead development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. The 3-hydroxy-3-methylglutaryl coenzyme-A (HMG-CoA) reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. med.libretexts.org [med.libretexts.org]
- 4. Cholesterol biosynthesis and its regulation, role of HMG-CoA reductase and SREBP protein - WikiLectures [wikilectures.eu]
- 5. everydaybiochemistry.com [everydaybiochemistry.com]
- 6. aragen.com [aragen.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. assaygenie.com [assaygenie.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Note: Forced Degradation Study Protocol for (3S,5R)-Rosuvastatin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rosuvastatin is a synthetic lipid-lowering agent that acts as an inhibitor of HMG-CoA reductase, playing a crucial role in managing hypercholesterolemia.[1] Forced degradation, or stress testing, is a critical component of the drug development process, as mandated by the International Council for Harmonisation (ICH) guidelines, particularly Q1A(R2).[2][3] These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and establish degradation pathways.[3] This information is vital for developing and validating stability-indicating analytical methods, which are essential for ensuring the safety, efficacy, and quality of the final drug product.[2][3]
This application note provides a detailed protocol for conducting forced degradation studies on (3S,5R)-Rosuvastatin, covering various stress conditions including acid and base hydrolysis, oxidation, heat, and photolysis.[4]
Experimental Workflow
The overall workflow for the forced degradation study of Rosuvastatin is depicted below. It begins with the preparation of the drug substance and subjecting it to five distinct stress conditions. Following the stress period, samples are prepared and analyzed using a stability-indicating HPLC method to quantify the parent drug and characterize the degradation products.
Caption: Experimental workflow for Rosuvastatin forced degradation studies.
Materials and Methods
3.1 Materials and Reagents
-
This compound Calcium Reference Standard
-
Hydrochloric Acid (HCl), AR Grade
-
Sodium Hydroxide (NaOH), AR Grade
-
Hydrogen Peroxide (H₂O₂), 30% Solution
-
Acetonitrile, HPLC Grade
-
Methanol, HPLC Grade
-
Water, HPLC Grade or Milli-Q
-
Phosphoric Acid, AR Grade
3.2 Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a Photodiode Array (PDA) or UV detector. An LC-MS system is recommended for characterization.[5]
-
Analytical Balance
-
pH Meter
-
Water Bath or Hot Air Oven
-
Photostability Chamber
-
Volumetric flasks, pipettes, and standard laboratory glassware
Experimental Protocols
The goal of forced degradation is to achieve 5-20% degradation of the active pharmaceutical ingredient.[2] The conditions below are starting points and may require optimization based on preliminary results.
4.1 Preparation of Stock Solution Prepare a stock solution of Rosuvastatin Calcium at a concentration of approximately 1 mg/mL in a suitable solvent mixture, such as water:acetonitrile (50:50, v/v).
4.2 Acid Hydrolysis
-
Transfer an appropriate volume of the stock solution into a volumetric flask.
-
Add 0.1 M HCl to the flask.
-
Heat the solution in a water bath at 80°C for 2 hours.[6]
-
After cooling to room temperature, carefully neutralize the solution with an equivalent concentration of NaOH.
-
Dilute to the final volume with the mobile phase to achieve a target concentration (e.g., 20 µg/mL).
4.3 Alkaline Hydrolysis
-
Transfer an appropriate volume of the stock solution into a volumetric flask.
-
Add 0.1 M NaOH.
-
Heat the solution at 80°C for 2 hours.[6]
-
After cooling, neutralize the solution with an equivalent concentration of HCl.
-
Dilute to the final volume with the mobile phase.
4.4 Oxidative Degradation
-
Transfer an appropriate volume of the stock solution into a volumetric flask.
-
Add 6% (v/v) H₂O₂.
-
Heat the solution at 80°C for 2 hours.[6]
-
Cool the solution and dilute to the final volume with the mobile phase.
4.5 Thermal Degradation
-
Accurately weigh the solid Rosuvastatin Calcium drug substance into a vial.
-
Expose the solid powder to a temperature of 70°C in a hot air oven for 48 hours.[6]
-
After the exposure period, dissolve the sample in the mobile phase to achieve the target concentration.
4.6 Photolytic Degradation
-
Expose the solid drug substance and a solution of the drug to a light source according to ICH Q1B guidelines.[3]
-
The total illumination should be not less than 1.2 million lux hours and the near-ultraviolet energy should not be less than 200 watt-hours/m².[3]
-
A parallel sample should be protected from light (e.g., with aluminum foil) to serve as a dark control.
-
After exposure, prepare the samples to the target concentration in the mobile phase.
Analytical Methodology (Example)
A stability-indicating method is required to separate Rosuvastatin from its degradation products.
-
Chromatographic System: RP-HPLC with UV detection.[6]
-
Column: C8 or C18 column (e.g., YMC C8, 150x4.6 mm, 5 µm).[6]
-
Mobile Phase: Acetonitrile:Water (40:60, v/v), with the pH of the aqueous phase adjusted to 3.5 with phosphoric acid.[6]
-
Flow Rate: 1.5 mL/min.[6]
-
Injection Volume: 20 µL.
Data Presentation
The results of the forced degradation studies should be summarized to show the extent of degradation and the formation of impurities under each stress condition.
| Stress Condition | Parameters | % Degradation (Approx.) | Major Degradation Products/Observations |
| Acid Hydrolysis | 0.1 N HCl, 80°C, 2h | ~30-40%[7] | Significant degradation observed. Formation of multiple degradation products.[7][8] |
| Alkaline Hydrolysis | 0.1 N NaOH, 80°C, 2h | ~5-10% | Less degradation compared to acid hydrolysis; drug is relatively more stable.[1][7] |
| Oxidation | 6% H₂O₂, 80°C, 2h | ~5-15% | Mild to moderate degradation. Rosuvastatin-N-oxide is a potential product.[5][7] |
| Thermal | Solid state, 70°C, 48h | < 2% | The drug substance is generally stable under dry heat conditions.[9] |
| Photolytic | ICH Q1B Conditions | Variable | The drug is sensitive to light, leading to the formation of degradation products.[1][5][7] |
Note: The % degradation values are approximate and based on literature. Actual results will vary depending on the precise experimental conditions.
Results and Discussion
The forced degradation studies reveal the intrinsic stability of this compound. The drug is highly susceptible to degradation under acidic and photolytic conditions.[1][5][7] It shows moderate degradation under oxidative and alkaline stress, while being relatively stable to thermal stress.[7][9] The developed HPLC method should demonstrate the ability to separate all process-related impurities and degradation products from the parent Rosuvastatin peak, thus proving its stability-indicating capability. Any significant degradation products should be further characterized using techniques like mass spectrometry (MS) to elucidate their structures.[10] This information is crucial for setting specifications for impurities and ensuring the quality of the drug product throughout its shelf life.
References
- 1. scispace.com [scispace.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Analysis of rosuvastatin stress degradation behavior using liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. A New Improved RP-HPLC Method for Assay of Rosuvastatin Calcium in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajpaonline.com [ajpaonline.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. ijpsr.com [ijpsr.com]
Troubleshooting & Optimization
Technical Support Center: Enantiomeric Separation of Rosuvastatin on Chiralpak Columns
Welcome to the technical support center for the enantiomeric separation of rosuvastatin using Chiralpak® columns. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in achieving optimal and robust separations.
Troubleshooting Guides
This section addresses specific issues you may encounter during the enantiomeric separation of rosuvastatin. The guides are in a question-and-answer format to help you quickly identify and resolve common problems.
Q1: Why am I observing poor or no resolution between the rosuvastatin enantiomers?
A1: Poor resolution is a common issue in chiral separations and can stem from several factors. A systematic approach is necessary to pinpoint the cause.[1][2]
Troubleshooting Workflow for Poor Resolution
Caption: A flowchart for troubleshooting poor enantiomeric resolution.
Possible Causes and Solutions:
-
Inappropriate Mobile Phase Composition: The ratio of the alkane (like n-heptane or n-hexane), the alcohol modifier (like 2-propanol or ethanol), and the acidic additive (like trifluoroacetic acid - TFA) is critical.[3][4][5]
-
Incorrect Column Selection: Polysaccharide-based chiral stationary phases (CSPs) like Chiralpak IA, IB, and IC are effective, but selectivity can vary.[5] For instance, one study found that while Chiralpak IC provided some separation, the resolution was less than 1.0, whereas Chiralpak IB yielded a resolution factor greater than 2.0 under optimized conditions.[5]
-
Suboptimal Temperature: Temperature plays a complex role in chiral recognition.[1] Generally, lower temperatures enhance the bonding forces responsible for separation, which can increase resolution.[1]
-
Column Contamination or Degradation: Over time, columns can become contaminated, or the stationary phase can degrade, leading to a loss of performance.[1]
Q2: What causes the rosuvastatin peaks to show significant tailing?
A2: Peak tailing in chiral chromatography can be caused by secondary interactions between the analyte and the stationary phase, or by column overload.
Possible Causes and Solutions:
-
Secondary Silanol Interactions: Residual silanol groups on the silica support can interact with basic or acidic functional groups on the analyte, causing tailing.
-
Column Overload: Chiral stationary phases can have a lower sample capacity compared to standard reversed-phase columns. Overloading the column is a common cause of peak tailing in chiral separations.[9]
-
Action: Reduce the amount of sample injected. Prepare a dilution series of your sample and inject them to see if the peak shape improves at lower concentrations.[1]
-
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[2]
-
Action: Ideally, dissolve your sample in the mobile phase itself.[2] If solubility is an issue, use the weakest solvent possible that can fully dissolve the sample. One study used a diluent of dichloromethane and methanol (96:4 v/v) as this was found to provide good peak shapes and sample stability.[4]
-
Q3: My retention times are drifting and not reproducible. What should I investigate?
A3: Drifting retention times suggest that the chromatographic conditions are not stable.
Possible Causes and Solutions:
-
Column Equilibration: Chiral separations, especially in normal phase mode, can require long equilibration times.
-
Action: Ensure the column is equilibrated with the mobile phase for a sufficient amount of time before starting your analysis. It can take several thousands of column volumes for the system to stabilize, especially if additives are used.[10]
-
-
Mobile Phase Instability: The composition of the mobile phase can change over time due to the evaporation of more volatile components (like n-hexane).
-
Action: Prepare fresh mobile phase daily and keep the solvent reservoir bottles covered.[1]
-
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times if a column oven is not used.
-
Additive Memory Effect: Acidic or basic additives can adsorb onto the stationary phase and persist even after changing the mobile phase, affecting subsequent analyses.[10]
-
Action: If you frequently switch between methods with different additives, dedicate a column to a specific method or perform a thorough washing procedure between methods.
-
Frequently Asked Questions (FAQs)
Q4: Which Chiralpak column is recommended for rosuvastatin enantiomeric separation?
A4: Several polysaccharide-based Chiralpak columns can be used, but Chiralpak IB is frequently reported to provide excellent separation and resolution for rosuvastatin and its enantiomer.[3][4][5][6] Chiralpak IA and IC have also been investigated, but in some cases, provided less optimal resolution compared to Chiralpak IB.[5][7] The choice of column often depends on the specific mobile phase conditions used.
Q5: What is the role of trifluoroacetic acid (TFA) in the mobile phase?
A5: Trifluoroacetic acid (TFA) is a common acidic additive used in the normal-phase separation of rosuvastatin. It serves two primary purposes:
-
Improves Peak Shape: As an acidic compound, rosuvastatin can interact with basic sites on the stationary phase, leading to peak tailing. TFA helps to suppress these secondary interactions.[1]
-
Enhances Resolution: By controlling the ionization state of the analyte, TFA can improve the chiral recognition mechanism, leading to better separation between the enantiomers. Published methods consistently use TFA in the mobile phase, typically at concentrations between 0.1% and 0.3%.[4][5][7][11]
Q6: How does temperature affect the separation of rosuvastatin enantiomers?
A6: Temperature is a critical parameter that can significantly influence selectivity in chiral separations.[1] For rosuvastatin, separations are typically performed at a controlled ambient temperature, often around 25°C.[4][5][7][11] In some cases, lowering the temperature can increase the resolution by enhancing the stability of the transient diastereomeric complexes formed between the enantiomers and the chiral stationary phase.[1] Conversely, increasing the temperature can sometimes improve peak efficiency but may decrease resolution. The optimal temperature should be determined empirically for your specific method.
Q7: What are some typical starting conditions for method development?
A7: Based on published methods, a good starting point for developing a separation method for rosuvastatin enantiomers on a Chiralpak IB column would be:
-
Mobile Phase: A mixture of n-heptane (or n-hexane), 2-propanol, and trifluoroacetic acid. A common starting ratio is in the range of 85:15:0.1 (v/v/v).[3][5]
From this starting point, the ratio of n-heptane to 2-propanol can be adjusted to optimize retention time and resolution.
Data Presentation
Table 1: Published Chromatographic Conditions for Rosuvastatin Enantiomeric Separation
| Parameter | Method 1 | Method 2 | Method 3 |
| Reference | Moodbidri V., et al. (2015)[3][5] | Reddy G., et al. (2015)[4][6] | Daicel Application[11] |
| Column | Chiralpak IB (250 x 4.6mm, 5µm) | Chiralpak IB (250 x 4.6mm, 5µm) | Chiralpak IB (250 x 4.6mm, 5µm) |
| Mobile Phase | n-heptane:2-propanol:TFA (85:15:0.1 v/v/v) | n-hexane:DCM:2-propanol:TFA (82:10:8:0.2 v/v/v/v) | n-hexane:ethanol:2-propanol:TFA (90:5:5:0.3 v/v/v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25°C | 25°C | 25°C |
| Detection | 242 nm | 243 nm | 250 nm |
| Resolution (Rs) | > 2.0 | Not explicitly stated, but good separation shown | 2.5 |
| Run Time | 25 min | 18 min | ~20 min |
DCM: Dichloromethane, TFA: Trifluoroacetic Acid
Experimental Protocols
Protocol: Enantiomeric Purity of Rosuvastatin using Chiralpak IB
This protocol is a generalized procedure based on common parameters found in the literature.[4][5]
1. Mobile Phase Preparation (e.g., n-heptane:2-propanol:TFA 85:15:0.1)
-
Measure 850 mL of HPLC-grade n-heptane into a 1 L solvent bottle.
-
Add 150 mL of HPLC-grade 2-propanol to the same bottle.
-
Add 1.0 mL of trifluoroacetic acid (TFA).
-
Cap the bottle and mix thoroughly by inversion.
-
Degas the mobile phase using sonication or vacuum filtration before use.
2. Sample Preparation
-
Diluent: Prepare a diluent of dichloromethane and methanol (96:4 v/v).[4] Alternatively, use the mobile phase as the diluent if solubility permits.
-
Standard Solution: Accurately weigh about 10 mg of rosuvastatin reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of approximately 1.0 mg/mL.
-
Sample Solution: Prepare the test sample at the same concentration as the standard solution.
3. Chromatographic System and Conditions
-
HPLC System: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV detector.
-
Column: Chiralpak IB (250 x 4.6 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 243 nm.[4]
4. System Suitability and Analysis
-
Equilibrate the column with the mobile phase until a stable baseline is achieved (at least 30-60 minutes).
-
Inject the standard solution multiple times (e.g., n=5) to check for system suitability parameters. The resolution between the rosuvastatin enantiomer and the main peak should be greater than 2.0.[5]
-
Once system suitability is established, inject the sample solutions for analysis.
Mobile Phase Component Relationships
Caption: Key mobile phase components and their impact on separation.
References
- 1. benchchem.com [benchchem.com]
- 2. 6 Top Chiral Chromatography Questions - Regis Technologies [registech.com]
- 3. neliti.com [neliti.com]
- 4. Development of a Stability-Indicating Stereoselective Method for Quantification of the Enantiomer in the Drug Substance and Pharmaceutical Dosage Form of Rosuvastatin Calcium by an Enhanced Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpda.org [ijpda.org]
- 6. researchgate.net [researchgate.net]
- 7. CN104535673A - Method for separating and measuring enantiomer of rosuvastatin calcium via HPLC - Google Patents [patents.google.com]
- 8. chiraltech.com [chiraltech.com]
- 9. Chiral Separations 3: Overloading and Tailing [restek.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. Rosuvastatin (racemic) | DAICEL Chiral Application Search [search.daicelchiral.com]
Technical Support Center: Chromatographic Resolution of Rosuvastatin Diastereomers
Welcome to the technical support center for the chromatographic analysis of rosuvastatin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the peak resolution between rosuvastatin diastereomers.
Troubleshooting Guide: Improving Peak Resolution
This guide addresses common issues encountered during the separation of rosuvastatin diastereomers, offering systematic approaches to identify and resolve them.
Question: What are the primary causes of poor or no separation between rosuvastatin diastereomer peaks?
Answer:
Poor resolution of rosuvastatin diastereomers is a frequent challenge in HPLC analysis. The root causes can typically be traced back to three key areas: the HPLC column, the mobile phase composition, and the method parameters.
-
Column-Related Issues: The selection of an appropriate stationary phase is paramount for chiral separations. An incorrect column chemistry or a degraded column can significantly hinder resolution.
-
Mobile Phase Composition: The mobile phase, including the organic modifier, aqueous phase, and any additives, plays a critical role in achieving selectivity and resolution between diastereomers.
-
Method Parameters: Instrumental parameters such as flow rate, column temperature, and injection volume can all impact peak shape and the efficiency of the separation.
Below is a workflow to systematically troubleshoot and optimize the separation of rosuvastatin diastereomers.
Caption: A troubleshooting decision tree for improving HPLC peak resolution.
Frequently Asked Questions (FAQs)
Q1: Which type of HPLC column is most effective for separating rosuvastatin diastereomers?
A1: Polysaccharide-based chiral stationary phases (CSPs) are highly effective for the separation of rosuvastatin enantiomers and diastereomers.[1] Columns such as Chiralpak IA, IB, and IC, which are derived from amylose and cellulose tris(3,5-dimethylphenylcarbamate), have demonstrated successful separations.[1][2] The Lux Cellulose-2 column has also been used to achieve baseline enantioseparation.[3][4] The choice between these columns may depend on the specific diastereomers being separated and the desired mobile phase conditions (normal or reversed-phase).
Q2: How does the mobile phase composition affect the resolution of rosuvastatin diastereomers?
A2: The mobile phase composition is a critical factor in achieving selectivity. Both normal-phase and reversed-phase methods have been successfully developed.
-
Normal-Phase: Mixtures of n-hexane or n-heptane with alcohols like ethanol and isopropanol are commonly used.[2][5] The addition of a small amount of an acidic modifier, such as trifluoroacetic acid (TFA), is often necessary to improve peak shape and resolution.[2][5] The ratio of the alcohol modifier can be adjusted to optimize the separation.[2]
-
Reversed-Phase: Mobile phases consisting of acetonitrile and an aqueous buffer (e.g., phosphate buffer) or water with an acidic modifier like TFA have been employed.[3][4][5] Gradient elution, where the proportion of the organic solvent is varied over time, can be particularly effective in improving selectivity and reducing analysis time compared to isocratic methods.[3][4]
Q3: What role does column temperature play in the separation?
A3: Column temperature influences the thermodynamics of the chiral recognition process and the viscosity of the mobile phase. Optimizing the temperature can lead to improved resolution and peak efficiency. Studies have reported using temperatures ranging from 25°C to 40°C.[1][4][5] It is advisable to evaluate a range of temperatures (e.g., 25°C, 30°C, 40°C) to determine the optimal condition for a specific method.
Q4: Can adjusting the flow rate improve my separation?
A4: Yes, the flow rate affects the time the analytes interact with the stationary phase and can influence peak broadening. A lower flow rate generally allows for more interactions with the CSP, which can lead to better resolution, but at the cost of a longer run time. Typical flow rates for rosuvastatin diastereomer separation range from 0.8 mL/min to 1.5 mL/min.[3][6] If resolution is poor, consider reducing the flow rate.
Q5: My peaks are tailing. What could be the cause and how can I fix it?
A5: Peak tailing can be caused by several factors:
-
Secondary Interactions: Unwanted interactions between the analyte and the silica backbone of the column can cause tailing. Adding an acidic modifier like TFA or formic acid to the mobile phase can help to suppress these interactions, especially with residual silanol groups.
-
Column Overload: Injecting too much sample can lead to distorted peak shapes. Try reducing the injection volume or the concentration of your sample.
-
Column Void: A void at the head of the column can cause peak distortion. This can sometimes be diagnosed by reversing the column flow and observing if the peak shape improves. If a void is present, the column may need to be replaced.
Experimental Protocols and Data
Method 1: Normal-Phase HPLC for Enantiomeric Resolution
This method was developed for the enantiomeric resolution of rosuvastatin and the separation of its lactone impurity.[2]
Experimental Workflow:
References
- 1. Development of a Stability-Indicating Stereoselective Method for Quantification of the Enantiomer in the Drug Substance and Pharmaceutical Dosage Form of Rosuvastatin Calcium by an Enhanced Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpda.org [ijpda.org]
- 3. researchgate.net [researchgate.net]
- 4. Chemo- and enantio-selective reversed-phase HPLC analysis of rosuvastatin using a cellulose-based chiral stationary phase in gradient elution mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN104535673A - Method for separating and measuring enantiomer of rosuvastatin calcium via HPLC - Google Patents [patents.google.com]
- 6. A New Improved RP-HPLC Method for Assay of Rosuvastatin Calcium in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
addressing poor solubility of (3S,5R)-Rosuvastatin in aqueous buffers for assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor aqueous solubility of (3S,5R)-Rosuvastatin for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous buffers?
A1: this compound, particularly as Rosuvastatin calcium, is classified as a Biopharmaceutics Classification System (BCS) Class II drug.[1][2][3][4] This means it possesses high permeability but suffers from low aqueous solubility.[1][2][3][4] Its solubility is also pH-dependent, exhibiting lower solubility in acidic conditions.[1][5][6]
Q2: What is the solubility of Rosuvastatin in common solvents?
A2: Rosuvastatin's solubility varies significantly with the solvent system. It is sparingly soluble in water but shows good solubility in organic solvents like DMSO and methanol.[1][3][7] Its solubility in aqueous buffers increases with pH; for instance, it is highly soluble at pH 6.6 and above.[1][5]
Q3: Can I dissolve Rosuvastatin directly in my aqueous assay buffer?
A3: Direct dissolution in aqueous buffers, especially at neutral or acidic pH, is often challenging and may lead to incomplete dissolution or precipitation. For maximum solubility in aqueous buffers, it is recommended to first dissolve the compound in an organic solvent like DMSO and then dilute it with the aqueous buffer of choice.[7]
Q4: What is a reliable method for preparing a Rosuvastatin stock solution for aqueous assays?
A4: A common and effective method is to prepare a concentrated stock solution in 100% DMSO. This stock can then be serially diluted into the final aqueous assay buffer. A 1:1 solution of DMSO:PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/ml.[7] It's crucial to ensure the final concentration of the organic solvent in the assay is low enough to not affect the biological system.
Q5: How does pH affect the solubility and stability of Rosuvastatin?
A5: Rosuvastatin's solubility is pH-dependent, with increased solubility at higher pH values.[1][5] It is relatively soluble at pH values above 4 and highly soluble in pH 6.6 citrate buffer.[1][5] However, its stability can be compromised at very low pH. For example, at pH 1.2, significant degradation can occur over 24 hours.[8]
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in aqueous assay systems.
| Problem | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The final concentration of Rosuvastatin exceeds its solubility limit in the aqueous buffer. The percentage of DMSO in the final solution is too low to maintain solubility. | 1. Decrease the final concentration of Rosuvastatin. 2. Increase the percentage of DMSO in the final solution, ensuring it remains compatible with your assay (typically ≤ 1%). 3. Prepare an intermediate dilution in a solvent mixture (e.g., 50:50 acetonitrile:water) before the final dilution in the aqueous buffer.[9] 4. Consider using a buffer with a higher pH, such as a phosphate buffer at pH 6.8, where Rosuvastatin solubility is higher.[10][11] |
| Inconsistent or non-reproducible assay results. | Incomplete dissolution of Rosuvastatin. Degradation of the compound in the stock solution or assay buffer. | 1. Ensure complete dissolution of the stock solution by vortexing or brief sonication.[1][9] 2. Prepare fresh stock solutions regularly and store them appropriately (e.g., at -20°C).[7] Aqueous solutions are not recommended for storage for more than one day.[7] 3. Verify the pH of your assay buffer, as Rosuvastatin stability can be pH-dependent.[8] |
| Low signal or activity in the assay. | The actual concentration of soluble Rosuvastatin is lower than intended due to poor solubility. | 1. Confirm the solubility of Rosuvastatin in your specific assay buffer at the desired concentration. 2. Employ a solubilization technique such as using co-solvents or preparing a solid dispersion if higher concentrations are necessary.[10][12][13] 3. Use analytical methods like HPLC to verify the concentration of the prepared solutions.[9][14] |
Data Summary Tables
Table 1: Solubility of Rosuvastatin in Various Solvents
| Solvent | Solubility Description | Approximate Solubility | Reference |
| Water | Sparingly soluble / Slightly soluble | ~0.33 mg/mL | [1][3][15] |
| Methanol | Soluble | - | [1][3][16] |
| Ethanol | Slightly soluble / Soluble | - | [1][3] |
| DMSO | Soluble | ~20 mg/mL | [3][7] |
| Dimethylformamide (DMF) | Soluble | ~20 mg/mL | [7] |
| 0.1N HCl (pH ~1.2) | - | ~0.53 mg/mL (amorphous) | [6] |
| Acetate Buffer (pH 4.5) | - | ~2.42 mg/mL (amorphous) | [6] |
| Phosphate Buffer (pH 6.8) | - | ~14.34 mg/mL (amorphous) | [6][10] |
| 1:1 DMSO:PBS (pH 7.2) | - | ~0.5 mg/mL | [7] |
Table 2: Comparison of Solubilization Enhancement Techniques
| Technique | Carrier/Method | Fold Increase in Solubility | Reference |
| Solid Dispersion | Eudragit® EPO (Solvent Evaporation) | 71.88 | [17] |
| Solid Dispersion | PVP K30 (Spray Drying) | Greatest enhancement among tested carriers | [18] |
| Solid Dispersion | PEG4000 | Increased solubility and dissolution | [3] |
| Mixed Hydrotropy | Sodium salicylate, sodium benzoate, and urea | Significant increase | [4] |
| Nanostructured Lipid Carriers (NLCs) | Precirol® ATO 5, Compritol® 888 ATO | Enhanced solubility and sustained release | [19] |
Experimental Protocols
Protocol 1: Preparation of Rosuvastatin Stock Solution using a Co-solvent Method
-
Objective: To prepare a 10 mM stock solution of Rosuvastatin Calcium (MW: ~1001.14 g/mol for the calcium salt) in DMSO for subsequent dilution in aqueous buffers.
-
Materials:
-
This compound Calcium powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Accurately weigh approximately 10 mg of Rosuvastatin Calcium powder and transfer it to a microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a 10 mM concentration. For 10 mg, this would be approximately 1 mL.
-
Vortex the tube thoroughly for 1-2 minutes until the powder is completely dissolved. Brief sonication can be used to aid dissolution if necessary.[1][9]
-
Visually inspect the solution to ensure there are no undissolved particulates.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[7]
-
-
Dilution into Aqueous Buffer:
-
Perform serial dilutions of the DMSO stock solution into the desired aqueous assay buffer.
-
For a final assay concentration of 10 µM, you can perform a 1:100 dilution followed by a 1:10 dilution.
-
Ensure the final DMSO concentration in the assay does not exceed a level that affects the experimental system (typically ≤ 1%).
-
Protocol 2: Determination of Rosuvastatin Solubility in a Specific Aqueous Buffer
-
Objective: To determine the saturation solubility of Rosuvastatin in a user-defined aqueous buffer.
-
Materials:
-
This compound Calcium powder
-
User-defined aqueous buffer
-
Rotary shaker or equivalent
-
0.45 µm syringe filters
-
HPLC or UV-Vis spectrophotometer for quantification
-
-
Procedure:
-
Add an excess amount of Rosuvastatin Calcium powder to a known volume of the aqueous buffer (e.g., 5 mg to 1 mL).
-
Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.[10]
-
After 24 hours, centrifuge the suspension to pellet the excess solid.
-
Carefully collect the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining undissolved particles.
-
Quantify the concentration of Rosuvastatin in the filtered supernatant using a validated analytical method such as UV-Vis spectrophotometry (λmax ≈ 241-243 nm) or RP-HPLC.[7][9][10][16]
-
Prepare a standard curve of Rosuvastatin in the same buffer (potentially with a co-solvent to ensure dissolution of standards) to accurately determine the concentration.
-
Visualizations
Caption: Workflow for selecting a Rosuvastatin solubilization strategy.
Caption: Factors influencing the aqueous solubility of Rosuvastatin.
References
- 1. jddtonline.info [jddtonline.info]
- 2. jptcp.com [jptcp.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. Solubility Enhancement of a Poorly Water-Soluble Drug Using Hydrotropy and Mixed Hydrotropy-Based Solid Dispersion Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. A New Improved RP-HPLC Method for Assay of Rosuvastatin Calcium in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. ijpda.org [ijpda.org]
- 12. jetir.org [jetir.org]
- 13. researchgate.net [researchgate.net]
- 14. applications.emro.who.int [applications.emro.who.int]
- 15. researchgate.net [researchgate.net]
- 16. repositorio.unesp.br [repositorio.unesp.br]
- 17. mdpi.com [mdpi.com]
- 18. jpsionline.com [jpsionline.com]
- 19. mdpi.com [mdpi.com]
minimizing epimerization of (3S,5R)-Rosuvastatin during chemical synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the formation of the (3S,5R) epimer during the chemical synthesis of Rosuvastatin.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of Rosuvastatin that may lead to an increased proportion of the undesired (3S,5R) epimer.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High levels of (3S,5R) epimer detected after reduction step. | Incomplete chelation during the Narasaka-Prasad reduction. | - Ensure the use of a sufficient molar excess of the chelating agent (e.g., diethylmethoxyborane). - Verify the quality and dryness of the chelating agent and solvents. |
| Non-optimal temperature for the reduction. | - Maintain a low reaction temperature, typically between -78°C and 0°C, during the addition of the reducing agent (e.g., sodium borohydride).[1] | |
| Incorrect choice of reducing agent or solvent. | - Use sodium borohydride as the reducing agent in a mixture of an inert solvent like tetrahydrofuran (THF) and a lower alkanol such as methanol.[1] | |
| Poor E/Z selectivity in the Horner-Wadsworth-Emmons (HWE) or Wittig reaction. | Suboptimal base selection. | - For HWE reactions, stronger bases can sometimes lead to lower selectivity. Consider using milder bases like potassium carbonate. In some cases, organic bases like DBU have shown good results.[2] |
| Inappropriate solvent choice. | - The polarity of the solvent can influence the E/Z ratio. Less polar solvents may favor the desired E-isomer. Experiment with solvents like toluene or THF.[3] | |
| Reaction temperature is not optimized. | - Higher reaction temperatures can sometimes improve (E)-stereoselectivity in HWE reactions.[4] | |
| Epimerization during ester hydrolysis. | Use of strong acidic or basic conditions at elevated temperatures. | - Perform the hydrolysis of the Rosuvastatin ester under mild alkaline or neutral conditions.[5] - Avoid high temperatures during hydrolysis to prevent racemization at the 5-hydroxyl position.[5] |
| Prolonged reaction times. | - Monitor the reaction closely by HPLC to ensure it is stopped once the hydrolysis is complete. | |
| Difficulty in separating the (3S,5R) epimer from the desired (3R,5S) product. | Inadequate analytical methodology. | - Employ a validated chiral HPLC method specifically designed for the separation of Rosuvastatin enantiomers.[6][7] |
Frequently Asked Questions (FAQs)
Q1: What are the critical stereoselective steps in the synthesis of Rosuvastatin?
A1: The two most critical stereoselective steps are:
-
The formation of the alkene bond via a Horner-Wadsworth-Emmons (HWE) or Wittig-type reaction, which establishes the E-configuration of the double bond.
-
The reduction of the β-hydroxy ketone to form the syn-1,3-diol, typically achieved through a Narasaka-Prasad reduction, which sets the stereochemistry at the C-3 and C-5 positions of the heptenoate side chain.[8][9]
Q2: How can I control the stereochemistry during the reduction of the β-hydroxy ketone?
A2: The Narasaka-Prasad reduction is a highly effective method for achieving the desired syn-1,3-diol.[9][10] The key is the use of a chelating agent, such as diethylmethoxyborane (Et₂BOMe), which forms a six-membered ring intermediate with the β-hydroxy ketone. This intermediate directs the hydride attack from the less hindered face, leading to the desired syn product.[9] Maintaining a low temperature (e.g., -78 °C) is crucial for maximizing diastereoselectivity.[1]
Q3: What factors influence the E/Z selectivity of the Horner-Wadsworth-Emmons (HWE) reaction in Rosuvastatin synthesis?
A3: The E/Z selectivity of the HWE reaction is influenced by several factors:
-
Base: The choice of base can impact the selectivity. While strong bases are often used, milder bases like K₂CO₃ can be effective.[2]
-
Solvent: Solvent polarity plays a role; less polar solvents often favor the formation of the (E)-alkene.[3]
-
Temperature: Higher reaction temperatures can increase the proportion of the (E)-isomer.[4]
-
Phosphonate Reagent: The structure of the phosphonate ylide itself is a primary determinant of selectivity.
Q4: Can epimerization occur at other stages of the synthesis?
A4: Yes, epimerization can occur under certain conditions. For instance, the allylic 5-hydroxyl group can be susceptible to racemization under harsh acidic or basic conditions, especially at elevated temperatures during steps like ester hydrolysis.[5] It is therefore important to use mild reaction conditions and monitor reaction times.
Q5: What is the recommended analytical method for determining the ratio of (3R,5S) to (3S,5R) epimers?
A5: A validated, stability-indicating chiral High-Performance Liquid Chromatography (HPLC) method is the standard for accurately quantifying the enantiomeric purity of Rosuvastatin.[6][7] Several methods have been developed that provide excellent separation of the enantiomers.[6][7]
Quantitative Data Summary
The following tables summarize quantitative data on key aspects of minimizing (3S,5R)-Rosuvastatin epimerization.
Table 1: Chiral HPLC Methods for Rosuvastatin Epimer Analysis
| Parameter | Method 1 | Method 2 |
| Column | Chiralpak IB (250 mm x 4.6 mm, 5.0 µm) | Chiralpak IB (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | n-hexane:dichloromethane:2-propanol:trifluoroacetic acid (82:10:8:0.2 v/v/v/v) | n-heptane:2-propanol:trifluoroacetic acid (85:15:0.1 v/v) |
| Flow Rate | 1.0 mL/min | Not Specified |
| Detection | 243 nm | Not Specified |
| Column Temperature | 25°C | Not Specified |
| Reference | [6] | [7] |
Table 2: Influence of Reaction Conditions on Wittig/HWE Reaction Selectivity
| Reaction | Base | Solvent | Temperature (°C) | E:Z Ratio | Reference |
| Wittig | DBU | None (mechanochemical) | Ambient | 76:24 | [3] |
| Wittig | K₂CO₃ | None (mechanochemical) | Ambient | 70:30 | [3] |
| Wittig | NaOH | None (mechanochemical) | Ambient | 68:32 | [3] |
| HWE | Li salt | THF | 23 | Higher E-selectivity | [4] |
| HWE | Na salt | THF | 23 | Moderate E-selectivity | [4] |
| HWE | K salt | THF | -78 | Lower E-selectivity | [4] |
Experimental Protocols
Protocol 1: Narasaka-Prasad Reduction of β-Hydroxy Ketone
-
Dissolve the β-hydroxy ketone intermediate in a mixture of dry THF and methanol (e.g., 4:1 v/v).
-
Cool the solution to -78 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add a solution of diethylmethoxyborane (Et₂BOMe) in THF (typically 1.1-1.5 equivalents) to the reaction mixture while maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 30-60 minutes to allow for chelation.
-
Add sodium borohydride (NaBH₄) portion-wise to the reaction mixture, ensuring the temperature remains at -78 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.
-
Once the reaction is complete, quench the reaction by the slow addition of acetic acid.
-
Allow the mixture to warm to room temperature and perform a standard aqueous workup.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting syn-1,3-diol by column chromatography if necessary.
Protocol 2: Chiral HPLC Analysis of Rosuvastatin Epimers
-
Preparation of Mobile Phase: Prepare the mobile phase as specified in Table 1 (e.g., n-hexane, dichloromethane, 2-propanol, and trifluoroacetic acid in an 82:10:8:0.2 ratio).[6] Degas the mobile phase before use.
-
Preparation of Standard and Sample Solutions:
-
Accurately weigh and dissolve Rosuvastatin standard and the sample to be tested in a suitable diluent (e.g., a mixture of dichloromethane and methanol) to a final concentration of approximately 1.0 mg/mL.[6]
-
-
Chromatographic Conditions:
-
Analysis:
-
Inject a defined volume (e.g., 10 µL) of the standard and sample solutions into the HPLC system.[6]
-
Record the chromatograms and identify the peaks corresponding to the (3R,5S) and (3S,5R) epimers based on the retention times obtained from the standard.
-
Calculate the percentage of the (3S,5R) epimer in the sample by comparing the peak areas.
-
Visualizations
Caption: Key stereocontrolling steps in a common synthetic route to Rosuvastatin.
Caption: Logical workflow for troubleshooting high epimer levels in Rosuvastatin synthesis.
References
- 1. WO2006100689A1 - Process for preparation of rosuvastatin - Google Patents [patents.google.com]
- 2. Mechanochemical Synthesis of Rosuvastatin Intermediates by Liquid-Assisted Wittig Reaction [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. US20130197224A1 - Preparation method of rosuvastatin calcium and its intermediates - Google Patents [patents.google.com]
- 6. Development of a Stability-Indicating Stereoselective Method for Quantification of the Enantiomer in the Drug Substance and Pharmaceutical Dosage Form of Rosuvastatin Calcium by an Enhanced Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpda.org [ijpda.org]
- 8. researchgate.net [researchgate.net]
- 9. Narasaka–Prasad reduction - Wikipedia [en.wikipedia.org]
- 10. synarchive.com [synarchive.com]
Technical Support Center: Optimization of Solid-Phase Extraction for (3S,5R)-Rosuvastatin from Biological Samples
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solid-phase extraction (SPE) of (3S,5R)-Rosuvastatin from biological samples. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common challenge when extracting Rosuvastatin from biological matrices using SPE?
A1: A primary challenge is managing matrix effects, which can suppress or enhance the ionization of Rosuvastatin during LC-MS/MS analysis, leading to inaccurate quantification. Another common issue is achieving high and consistent recovery.
Q2: What type of SPE sorbent is recommended for Rosuvastatin extraction?
A2: Reversed-phase sorbents are commonly used for Rosuvastatin extraction. For example, a reversed-phase solid-phase extraction material, such as the Thermo Scientific™ SOLA™ 96-well plate, has been shown to be effective.[1]
Q3: What are the typical recovery rates for Rosuvastatin using SPE?
A3: With an optimized SPE method, high recovery rates are achievable. For instance, a recovery of 99.3% has been reported for Rosuvastatin from human plasma.[1] Another study reported an absolute recovery of over 50.14%.[2] Supported Liquid Extraction (SLE) has also been shown to achieve superior extraction recovery of 96.3% compared to 60% with Liquid-Liquid Extraction (LLE).[3]
Q4: How can I minimize matrix effects in my Rosuvastatin SPE protocol?
A4: To minimize matrix effects, ensure proper optimization of the wash steps in your SPE protocol. Using a weak organic wash (e.g., 10% methanol) can help remove interfering endogenous substances without prematurely eluting the analyte.[1] Additionally, comparing the analyte response in post-extraction spiked samples to that in a neat solution can help quantify the extent of matrix effects.[1] A lower absolute matrix effect of 12.7% has been observed with SLE compared to -36.7% with LLE.[3]
Q5: What are the recommended storage conditions for Rosuvastatin in plasma samples?
A5: Rosuvastatin is stable in human plasma for at least three freeze/thaw cycles and for up to 6 months when stored at -20°C and -70°C.[4] Another study confirmed stability in human plasma for 138 days at -70 ± 5 °C and for 24 hours at ambient temperature.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery | - Incomplete Elution: The elution solvent may be too weak to fully desorb Rosuvastatin from the SPE sorbent. - Premature Elution: The wash solvent may be too strong, causing the analyte to be washed away before the elution step. - Inefficient Loading: The pH of the sample may not be optimal for retention on the sorbent. | - Increase Elution Solvent Strength: Increase the percentage of the organic component (e.g., methanol) in the elution solvent. Consider a second elution step.[1] - Decrease Wash Solvent Strength: Reduce the organic content of the wash solution. - Adjust Sample pH: Ensure the sample pH is adjusted to maintain Rosuvastatin in its desired ionization state for optimal retention on the reversed-phase sorbent. |
| High Matrix Effects | - Insufficient Removal of Interferences: The wash steps may not be effectively removing endogenous plasma components (e.g., phospholipids). - Co-elution of Interferences: Matrix components may be co-eluting with Rosuvastatin. | - Optimize Wash Steps: Introduce an additional or more stringent wash step. A wash with 0.1% formic acid followed by 10% methanol has been shown to be effective.[1] - Modify Elution Protocol: Use a more selective elution solvent to minimize the co-extraction of interfering substances. - Consider Alternative Extraction: Supported Liquid Extraction (SLE) has been shown to offer cleaner extracts and lower matrix effects.[3] |
| Poor Reproducibility | - Inconsistent SPE Cartridge/Well Packing: Variations in sorbent packing can lead to channeling and inconsistent flow rates. - Variable Sample Loading/Elution Flow Rates: Inconsistent flow rates can affect the interaction time between the analyte and the sorbent. - Incomplete Solvent Evaporation/Reconstitution: Inconsistent final volume will lead to variability in concentrations. | - Use High-Quality SPE Products: Employ reputable SPE cartridges or plates with consistent packing. - Automate the SPE Process: An automated SPE system can provide precise control over flow rates.[4][5] If manual, use a positive pressure manifold for consistent flow. - Standardize Evaporation and Reconstitution: Ensure complete dryness of the eluate and precise reconstitution in a fixed volume of solvent.[1] |
Experimental Protocols
Detailed Protocol for SPE of this compound from Human Plasma
This protocol is based on a method with a reported recovery of 99.3%.[1]
1. Sample Pre-treatment:
-
Thaw plasma samples at room temperature.
-
Vortex mix the samples for 10 seconds.
-
Use 100 µL of plasma for the extraction.
2. Solid-Phase Extraction (using a reversed-phase SPE plate):
-
Conditioning:
-
Condition the SPE wells with 1.0 mL of methanol at a flow rate of 1.0 mL/minute.
-
Condition the SPE wells with 1.0 mL of water at a flow rate of 1.0 mL/minute.
-
-
Loading:
-
Load 100 µL of the plasma sample onto the conditioned SPE wells.
-
Allow the sample to permeate the sorbent material under gravity.
-
-
Washing:
-
Wash the wells with 500 µL of 0.1% (v/v) formic acid at a flow rate of 1.0 mL/minute.
-
Wash the wells with 500 µL of 10% (v/v) methanol at a flow rate of 1.0 mL/minute.
-
-
Elution:
-
Elute Rosuvastatin with two aliquots of 200 µL of 90% (v/v) methanol at a flow rate of 1.0 mL/minute.
-
3. Post-Extraction Processing:
-
Evaporate the methanolic extracts to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of 1:4 (v/v) methanol-water.
-
The sample is now ready for LC-MS/MS analysis.
Quantitative Data Summary
Table 1: SPE Performance Metrics for Rosuvastatin Extraction
| Parameter | Method | Value | Reference |
| Recovery | SPE | 99.3% | [1] |
| SPE | >50.14% | [2] | |
| SLE | 96.3% | [3] | |
| Matrix Effect | SLE | 12.7% | [3] |
| Lower Limit of Quantification (LLOQ) | Automated SPE | 0.1 ng/mL | [4] |
Visualizations
References
- 1. lcms.cz [lcms.cz]
- 2. scielo.br [scielo.br]
- 3. A rapid method for determination of rosuvastatin in blood plasma with supported liquid extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of rosuvastatin in human plasma by automated solid-phase extraction using tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
troubleshooting matrix effects in the bioanalysis of (3S,5R)-Rosuvastatin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the bioanalysis of (3S,5R)-Rosuvastatin.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues related to matrix effects during the LC-MS/MS analysis of Rosuvastatin.
Problem 1: Low Analyte Signal or Poor Sensitivity
You are experiencing a significantly lower signal for Rosuvastatin than expected, or the signal-to-noise ratio is poor, especially at the lower limit of quantification (LLOQ).
-
Possible Cause: Ion suppression due to co-eluting matrix components. Plasma phospholipids are common culprits in electrospray ionization (ESI).[1][2]
-
Troubleshooting Steps:
-
Assess Matrix Effect: Perform a post-extraction spike analysis to quantify the extent of ion suppression.[3][4]
-
Improve Sample Preparation: If using protein precipitation (PPT), consider switching to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to better remove interfering phospholipids.[1][2]
-
Optimize Chromatography: Modify the chromatographic gradient to achieve better separation between Rosuvastatin and the interfering matrix components.[1]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as Rosuvastatin-d6, can help compensate for signal variability caused by matrix effects.[5][6]
-
Problem 2: High Variability in Results Across Different Plasma Lots
You observe inconsistent results, particularly in precision and accuracy, when analyzing samples from different individuals or batches of plasma.
-
Possible Cause: Differential matrix effects, where the composition and concentration of interfering components vary between plasma sources.[4]
-
Troubleshooting Steps:
-
Matrix Matching: Prepare your calibration standards and quality control (QC) samples in a pooled matrix from at least six different sources to average out individual variations.[4]
-
Enhance Sample Cleanup: A more rigorous sample preparation method like SPE can minimize the impact of lot-to-lot variability by removing a broader range of interferences.[1][7]
-
Evaluate IS Performance: Ensure your internal standard is tracking the analyte response across the different lots. A SIL-IS is highly recommended.[4]
-
Problem 3: Poor Peak Shape
The chromatographic peak for Rosuvastatin is broad, tailing, or splitting.
-
Possible Cause: This can be due to matrix components interfering with the chromatography, issues with the analytical column, or sub-optimal mobile phase conditions.
-
Troubleshooting Steps:
-
Check for Column Contamination: Inject a blank solvent after a plasma sample to see if there are late-eluting matrix components. Implement a column wash step in your gradient.
-
Optimize Mobile Phase pH: Rosuvastatin is an acidic compound. Using a mobile phase with an appropriate pH, such as 0.1% formic acid, can improve peak shape.[6][8]
-
Re-evaluate Sample Preparation: Inadequate sample cleanup can lead to the injection of particulates or strongly retained matrix components that affect peak shape.
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in Rosuvastatin bioanalysis?
A1: The matrix refers to all components in a biological sample (e.g., plasma) other than the analyte of interest.[1] Matrix effects occur when these components interfere with the ionization of Rosuvastatin in the mass spectrometer's ion source, leading to either a decreased signal (ion suppression) or an increased signal (ion enhancement).[9] This is a critical issue as it can compromise the accuracy, precision, and sensitivity of the analytical method, leading to unreliable quantitative results.[1][10]
Q2: How can I quantitatively assess matrix effects for Rosuvastatin?
A2: The most common method is the post-extraction spike analysis. This involves comparing the peak area of Rosuvastatin in a blank matrix extract that has been spiked with the analyte to the peak area of a pure solution of the analyte at the same concentration. The matrix factor (MF) is calculated as follows:
-
MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement. For a reliable method, the MF should be consistent across different lots of the biological matrix.[3][4]
Q3: What is the best sample preparation technique to minimize matrix effects for Rosuvastatin?
A3: The choice of sample preparation depends on the required sensitivity and throughput.
-
Protein Precipitation (PPT): This is a simple and fast method but is non-selective and may not adequately remove phospholipids, a major cause of ion suppression.[1]
-
Liquid-Liquid Extraction (LLE): Offers better selectivity and cleaner extracts than PPT.[1]
-
Solid-Phase Extraction (SPE): Generally considered the most effective technique for removing a wide range of interferences, including salts and phospholipids, providing the cleanest extracts.[1][7] It is highly recommended for methods requiring high sensitivity.
Q4: Why is a stable isotope-labeled internal standard (SIL-IS) like Rosuvastatin-d6 recommended?
A4: A SIL-IS is the ideal internal standard because it has nearly identical chemical and physical properties to the analyte.[4] This means it will behave similarly during sample preparation and chromatography and will experience the same degree of ion suppression or enhancement as Rosuvastatin. By using the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects can be effectively compensated for, leading to more accurate and precise results.[5][6]
Quantitative Data Summary
The following tables summarize typical performance data for different sample preparation methods used in the bioanalysis of Rosuvastatin.
Table 1: Comparison of Recovery and Matrix Effects for Different Sample Preparation Methods
| Sample Preparation Method | Analyte | Internal Standard | Mean Recovery (%) | Matrix Factor (MF) | Ion Suppression/Enhancement | Reference |
| Protein Precipitation | Rosuvastatin | Metformin | 94.81 ± 4.65 | Not explicitly stated, but method was validated | Not explicitly stated | [6] |
| Solid-Phase Extraction | Rosuvastatin | d6-Rosuvastatin | 99.3 | Close to 1 (no significant effect) | No significant effect | [11] |
| Liquid-Liquid Extraction | Rosuvastatin | Gliclazide | 75.2 - 86.5 | 0.88 - 0.97 | Minor Suppression | [3] |
Note: Data is compiled from different studies and experimental conditions may vary.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Rosuvastatin from Human Plasma
This protocol is based on methodologies that have shown high recovery and minimal matrix effects.[7][11]
-
Sample Pre-treatment:
-
To 200 µL of human plasma, add 20 µL of Rosuvastatin-d6 internal standard working solution (e.g., 500 ng/mL).
-
Vortex mix for 10 seconds.
-
Add 200 µL of 4% phosphoric acid in water and vortex for another 10 seconds.
-
-
SPE Cartridge Conditioning:
-
Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.
-
Wash the cartridge with 1 mL of 20% methanol in water to remove less polar interferences.
-
-
Elution:
-
Elute Rosuvastatin and the internal standard with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 80:20 acetonitrile:5mM ammonium acetate).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Conditions for this compound Analysis
This is a representative set of LC-MS/MS parameters. Optimization may be required for your specific instrumentation.
-
LC System: UPLC or HPLC system
-
Column: C18 column (e.g., Zorbax SB-C18, 2.1 x 50 mm, 1.8 µm)[5]
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
-
Gradient: Start with a low percentage of B, ramp up to a high percentage to elute Rosuvastatin, followed by a wash step and re-equilibration.
-
Column Temperature: 40°C[5]
-
Injection Volume: 5 - 30 µL[5]
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode[5]
-
MRM Transitions:
Visualizations
Caption: Troubleshooting workflow for matrix effects in Rosuvastatin bioanalysis.
Caption: Experimental workflow for Solid-Phase Extraction (SPE) of Rosuvastatin.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. file.scirp.org [file.scirp.org]
- 4. benchchem.com [benchchem.com]
- 5. Investigation of the Bioequivalence of Rosuvastatin 20 mg Tablets after a Single Oral Administration in Mediterranean Arabs Using a Validated LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development, validation of liquid chromatography-tandem mass spectrometry method for simultaneous determination of rosuvastatin and metformin in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Validation of LC-MS/MS method for determination of rosuvastatin concentration in human blood collected by volumetric absorptive microsampling (VAMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 10. eijppr.com [eijppr.com]
- 11. lcms.cz [lcms.cz]
enhancing the long-term stability of (3S,5R)-Rosuvastatin stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the long-term stability of (3S,5R)-Rosuvastatin stock solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Rosuvastatin stock solution is showing signs of degradation. What are the most likely causes?
A1: this compound is susceptible to degradation under several conditions. The most common causes for stock solution instability are:
-
Acidic pH: Rosuvastatin degrades significantly in acidic conditions.[1][2] The primary degradation product under acidic stress is its lactone form.[3][4]
-
Exposure to Light (Photodegradation): The molecule is sensitive to light and can undergo photolytic degradation.[1][2]
-
Oxidative Stress: Exposure to oxidizing agents can lead to the formation of degradation products, such as the N-oxide of Rosuvastatin.[1][5]
-
Inappropriate Temperature: While stable at room temperature for shorter periods, long-term storage at elevated temperatures can accelerate degradation.[1][6]
Q2: What are the optimal storage conditions for a this compound stock solution to ensure long-term stability?
A2: To maximize the shelf-life of your Rosuvastatin stock solution, the following storage conditions are recommended:
-
pH: Maintain a neutral to slightly alkaline pH. Rosuvastatin is comparatively stable under neutral and basic conditions.[2] A study on extemporaneously prepared suspensions showed stability at a pH of 9.8.[7][8]
-
Temperature: For long-term storage, refrigeration at 2-8°C (36-46°F) is recommended. Storing at 4°C has been shown to improve stability compared to 25°C.[9]
-
Light: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.[1]
-
Solvent: The choice of solvent can impact stability. Protic organic solvents like methanol have been shown to stabilize both Rosuvastatin and its lactone form.[3] For aqueous solutions, ensure the pH is controlled.
Q3: I have observed an unknown peak in the HPLC chromatogram of my aged Rosuvastatin solution. What could it be?
A3: The appearance of new peaks in your chromatogram likely indicates the presence of degradation products. Depending on the storage and handling conditions, this peak could correspond to:
-
Rosuvastatin Lactone: This is a major degradation product, especially under acidic conditions.[3][4]
-
Oxidation Products: If the solution was exposed to air or other oxidizing agents, you might be detecting oxidized forms of Rosuvastatin.[5]
-
Photodegradation Products: Exposure to UV or ambient light can generate several different degradation products.[1]
To identify the unknown peak, a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS) is recommended.[5]
Q4: How can I quickly check if my Rosuvastatin stock solution is still viable for my experiments?
A4: The most reliable method is to use a validated stability-indicating HPLC method.[2][10] This will allow you to quantify the amount of parent Rosuvastatin remaining and detect any degradation products. A simple check of the solution's appearance for any color change or precipitation can be a preliminary indicator, but it is not a substitute for chromatographic analysis.
Quantitative Data Summary
The stability of Rosuvastatin is highly dependent on the experimental conditions. The following tables summarize the degradation observed under various stress conditions as reported in forced degradation studies.
Table 1: Summary of Rosuvastatin Degradation under Different Stress Conditions
| Stress Condition | Reagents and Conditions | Observed Degradation | Reference |
| Acid Hydrolysis | 0.2M HCl at 80°C for 20 hours | Significant degradation | [2] |
| 5 M HCl at 60°C for 4 hours | Formation of five degradation products | [1] | |
| Alkaline Hydrolysis | 1N NaOH at 80°C for 20 hours | Comparatively stable | [2] |
| 5 M NaOH at 60°C for 4 hours | Stable | [1] | |
| Oxidative Degradation | 0.5% H₂O₂ at 80°C for 20 hours | Degradation observed | [2] |
| 6% H₂O₂ | Formation of one degradation product | [1] | |
| Thermal Degradation | 80°C for 20 hours | Comparatively stable | [2] |
| Photodegradation | Exposure to UV light | Degradation observed | [1][2] |
Table 2: pH-Dependent Stability of Rosuvastatin Calcium at Different Temperatures
| pH | Temperature | Stability after 24 hours | Kinetic Model of Conversion | Reference |
| 4.0 | 25°C | Converted to Rosuvastatin lactone | Zero-order | [9] |
| 6.0 | 25°C | Converted to Rosuvastatin lactone | Zero-order | [9] |
| 7.4 | 25°C | Stable | - | [9] |
| 4.0 | 4°C | Stable | - | [9] |
| 6.0 | 4°C | Stable | - | [9] |
| 7.4 | 4°C | Stable | - | [9] |
Experimental Protocols
Protocol 1: Forced Degradation Study of Rosuvastatin
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability profile of Rosuvastatin.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2M HCl. Incubate in a water bath at 80°C for 20 hours.[2]
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Incubate in a water bath at 80°C for 20 hours.[2]
-
Oxidative Degradation: Mix the stock solution with an equal volume of 0.5% H₂O₂. Incubate in a water bath at 80°C for 20 hours.[2]
-
Thermal Degradation: Incubate the stock solution in a hot air oven at 80°C for 20 hours.[2]
-
Photodegradation: Expose the stock solution to UV light in a photostability chamber.
-
-
Sample Analysis: After the specified time, cool the samples to room temperature and neutralize the acidic and basic solutions if necessary. Dilute the samples to an appropriate concentration and analyze using a stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control solution. Calculate the percentage of degradation and identify the retention times of any degradation products.
Protocol 2: Stability-Indicating HPLC Method
This is an example of an HPLC method suitable for the analysis of Rosuvastatin and its degradation products.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer). The pH of the mobile phase is often adjusted to be acidic (e.g., pH 3.0 with orthophosphoric acid) to achieve good peak shape.[11]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C or 40°C.[9]
-
Injection Volume: 20 µL.
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
- 1. scispace.com [scispace.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Kinetic study of degradation of Rosuvastatin calcium to Rosuvastatin-lactone under different solvents conditions [aabu.edu.jo]
- 5. Analysis of rosuvastatin stress degradation behavior using liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. staff-beta.najah.edu [staff-beta.najah.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. tandfonline.com [tandfonline.com]
Technical Support Center: Refinement of Crystallization Techniques for High-Purity (3S,5R)-Rosuvastatin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of high-purity (3S,5R)-Rosuvastatin.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the crystallization of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete crystallization. - High solubility of Rosuvastatin in the mother liquor. - Suboptimal solvent system. | - Optimize the cooling rate; a slower cooling rate often improves yield. - Use an anti-solvent to reduce solubility after crystal formation. - Experiment with different solvent/anti-solvent ratios. A common approach involves dissolving the crude product in a good solvent and then adding a poor solvent in a controlled manner.[1] |
| High Impurity Profile | - Impurities from the synthetic route co-crystallizing with the product. - Degradation of Rosuvastatin during the crystallization process (e.g., due to heat or light).[2][3] - Inefficient removal of impurities during washing. | - Perform a multi-step recrystallization.[4] - Treat the solution with activated carbon to remove colored impurities before crystallization.[5] - Conduct the crystallization under an inert atmosphere (e.g., nitrogen) and protect from light.[5] - Ensure the use of a suitable wash solvent that removes impurities without dissolving a significant amount of the product. |
| Incorrect Polymorphic Form | - The crystallization conditions (solvent, temperature, cooling rate) favor the formation of an undesired polymorph.[6][7] - Presence of certain impurities can influence the resulting crystal form. | - Carefully select the crystallization solvent. Different solvents and solvent mixtures are known to produce different polymorphic forms. For example, crystallization from a mixture of water and acetonitrile or water and acetone can yield specific crystalline forms.[8][9] - Use seed crystals of the desired polymorph to direct the crystallization.[1] - Control the cooling rate and agitation speed, as these can influence nucleation and crystal growth. |
| Amorphous Material Obtained | - Rapid precipitation or crash-out of the solid. - High concentration of impurities inhibiting crystal growth. | - Decrease the rate of anti-solvent addition or cooling. - Ensure the starting material has a high enough purity for crystallization to occur. - The amorphous form of Rosuvastatin calcium can be obtained by a process involving the hydrolysis of a Rosuvastatin ester with an organic nitrogen base in the presence of water.[8] |
| Poor Crystal Morphology (e.g., needles, fine powder) | - High supersaturation leading to rapid nucleation. - Inadequate agitation. | - Reduce the level of supersaturation by using a more dilute solution or a slower cooling/anti-solvent addition rate. - Optimize the stirring speed to promote crystal growth over nucleation.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the common polymorphic forms of this compound calcium, and why are they important?
A1: Rosuvastatin calcium is known to exist in several polymorphic forms, including crystalline forms A, B, B-1, and C, as well as an amorphous form.[6][7] The specific polymorphic form is critical as it can significantly impact the drug's physicochemical properties, such as solubility, dissolution rate, and stability, which in turn can affect its bioavailability.[6][10] For instance, forms B and C are reported to be more soluble in water than form A.[6]
Q2: How can I control the formation of a specific polymorphic form?
A2: Control over the polymorphic form is achieved by carefully manipulating the crystallization conditions. Key parameters include:
-
Solvent Selection: The choice of solvent or solvent mixture is a primary factor.[6]
-
Temperature and Cooling Rate: The temperature profile of the crystallization process influences which polymorph is thermodynamically or kinetically favored.
-
Seeding: Introducing seed crystals of the desired polymorph can direct the crystallization towards that form.[1]
Q3: What are the most common impurities in this compound, and how can they be minimized?
A3: Impurities in Rosuvastatin can be categorized as process impurities (from the synthesis) and degradation impurities.[2] These can include diastereomers and by-products from incomplete reactions.[4] To minimize impurities, it is crucial to:
-
Use highly purified starting materials.
-
Optimize the reaction conditions to reduce the formation of by-products.
-
Employ efficient purification techniques such as recrystallization or chromatography for intermediates.[4]
-
Protect the material from light and heat to prevent degradation.[2][3]
Q4: Which analytical techniques are essential for characterizing the purity and polymorphic form of this compound?
A4: A combination of analytical methods is necessary for full characterization:
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for determining the chemical purity of Rosuvastatin and quantifying any impurities.[11][12]
-
Powder X-Ray Diffraction (PXRD): PXRD is the definitive technique for identifying the specific crystalline form (polymorph) or confirming the amorphous nature of the material.[10]
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and thermal behavior of the crystalline form, which can help differentiate between polymorphs.[10]
-
Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability and to determine the water content in hydrated crystalline forms.[10][13]
Q5: Can you provide a general starting point for a crystallization protocol for this compound calcium?
A5: A general approach for the crystallization of Rosuvastatin calcium from its sodium salt is as follows:
-
Dissolve the Rosuvastatin sodium salt in water at room temperature.
-
Slowly add an aqueous solution of a calcium salt (e.g., calcium chloride) dropwise to the Rosuvastatin sodium solution.
-
The Rosuvastatin calcium will precipitate out of the solution.
-
Collect the precipitate by filtration.
-
Wash the collected solid with water to remove any remaining soluble salts.
-
Dry the final product under appropriate conditions.
It is important to note that this is a basic procedure and the resulting form is often amorphous.[14] Achieving a specific crystalline form requires further refinement of this process, such as recrystallization from specific solvent systems.
Quantitative Data
Table 1: Solubility of Rosuvastatin Calcium in Various Media
| Solvent/Medium | Solubility | Reference |
| Water | 0.33 mg/mL | [15][16] |
| pH 6.8 Phosphate Buffer | 0.008108 mg/ml | [17] |
Table 2: Comparison of Dissolution Rates for Rosuvastatin Calcium and its Cocrystal
| Time (minutes) | Pure Rosuvastatin Calcium Dissolution (%) | Rosuvastatin-L-asparagine Cocrystal Dissolution (%) | Reference |
| 0 | 0.86 | 3.8 | [15][16] |
| 10 | 9.42 | 23.23 | [15][16] |
| 120 | 42.64 | 91.02 | [15][16] |
Experimental Protocols
Protocol 1: General Crystallization of Rosuvastatin Calcium Intermediate
This protocol is a generalized procedure based on a patented method for crystallizing a Rosuvastatin intermediate.[1]
-
Initial Pulping: Add the crude, oily Rosuvastatin intermediate to a mixed solvent system composed of an ester, an alkane, and an ether. Perform a primary pulping (stirring the solid in the solvent).
-
Solvent Evaporation: Partially evaporate the mixed solvent under reduced pressure.
-
Secondary Pulping: Add an ether solvent and perform a secondary pulping.
-
Anti-Solvent Addition: Add an alkane solvent.
-
Seeding: Add seed crystals of the desired intermediate.
-
Tertiary Pulping and Isolation: Add more of the ether solvent, perform a third pulping, and then separate the solid product by filtration.
Protocol 2: Preparation of Rosuvastatin-L-asparagine Cocrystals by Solvent Evaporation
This protocol is based on a published study to enhance the solubility of Rosuvastatin.[15]
-
Dissolution: Dissolve a stoichiometric ratio of Rosuvastatin calcium (e.g., 150 mg) and L-asparagine (e.g., 42 mg) separately in a minimal amount of a suitable solvent system (e.g., methanol and water) with the aid of sonication to obtain clear solutions.
-
Mixing and Evaporation: Mix the two solutions and stir continuously at room temperature using a magnetic stirrer until the solvent has completely evaporated.
-
Washing: Wash the obtained cocrystals multiple times with a methanol/water mixture (e.g., 5:1 v/v) to remove any unbound starting materials.
-
Filtration and Drying: Filter the washed cocrystals using a 0.45 µm membrane filter and dry them overnight in a desiccator.
Visualizations
Caption: General workflow for the crystallization of this compound.
Caption: Troubleshooting decision tree for Rosuvastatin crystallization.
References
- 1. CN104529909A - Crystallization method of rosuvastatin calcium intermediate - Google Patents [patents.google.com]
- 2. Blog Details [chemicea.com]
- 3. CN109020902B - Rosuvastatin calcium impurity, and preparation method and application thereof - Google Patents [patents.google.com]
- 4. US20130197224A1 - Preparation method of rosuvastatin calcium and its intermediates - Google Patents [patents.google.com]
- 5. CN104788387A - Preparation method for high-purity rosuvastatin calcium - Google Patents [patents.google.com]
- 6. polimery.umw.edu.pl [polimery.umw.edu.pl]
- 7. researchgate.net [researchgate.net]
- 8. US9150518B2 - Process for preparing amorphous rosuvastatin calcium of impurities - Google Patents [patents.google.com]
- 9. Process For Preparing Amorphous Rosuvastatin Calcium Having A Residual [quickcompany.in]
- 10. Design, development, and characterization of amorphous rosuvastatin calcium tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. repositorio.unesp.br [repositorio.unesp.br]
- 12. A New Improved RP-HPLC Method for Assay of Rosuvastatin Calcium in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. WO2011074016A1 - Novel polymorphic forms of rosuvastatin calcium and process for preparation of the same - Google Patents [patents.google.com]
- 14. US7932387B2 - Crystalline forms of rosuvastatin calcium salt - Google Patents [patents.google.com]
- 15. Cocrystal Construction Between Rosuvastatin Calcium and L-asparagine with Enhanced Solubility and Dissolution Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. turkjps.org [turkjps.org]
- 17. scispace.com [scispace.com]
improving ionization efficiency of (3S,5R)-Rosuvastatin for mass spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the ionization efficiency of (3S,5R)-Rosuvastatin for mass spectrometry analysis.
Frequently Asked Questions (FAQs)
Q1: What is the typical ionization behavior of Rosuvastatin in electrospray ionization (ESI) mass spectrometry?
A1: Rosuvastatin is a dihydroxy monocarboxylic acid with a pKa of approximately 4.0.[1] This means that in typical reversed-phase chromatography conditions with acidic mobile phases, it will be largely protonated and is amenable to positive ion mode ESI, commonly detected as the [M+H]⁺ ion at m/z 482.1. While less common, negative ion mode ESI can also be used, detecting the [M-H]⁻ ion. The choice between positive and negative mode can depend on the specific matrix and potential interferences.
Q2: What are the common challenges encountered when analyzing Rosuvastatin by LC-MS/MS?
A2: Common challenges include low signal intensity, poor peak shape, ion suppression from matrix components (especially in biological samples), and the presence of unexpected peaks due to adduct formation or in-source degradation. For instance, the formation of a lactone metabolite is a known biotransformation pathway and can also occur under certain analytical conditions.[2][3][4]
Q3: How can I improve the signal intensity of Rosuvastatin in my LC-MS/MS method?
A3: To improve signal intensity, consider the following:
-
Mobile Phase Optimization: The addition of a small amount of formic acid (typically 0.1%) to the mobile phase can enhance protonation and improve signal in positive ion mode.
-
Ion Source Parameter Tuning: Optimize parameters such as capillary voltage, gas flow rates (nebulizing and drying gas), and source temperature.[5] These parameters can significantly impact desolvation and ionization efficiency.
-
Sample Preparation: Employing a robust sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can remove interfering matrix components that cause ion suppression.[6]
Q4: I am observing an unexpected peak in my chromatogram. What could it be?
A4: An unexpected peak could be a number of species:
-
Metabolites: The most common metabolites of Rosuvastatin are N-desmethyl rosuvastatin and rosuvastatin lactone.[3][4]
-
Degradation Products: Rosuvastatin can degrade under certain conditions, such as acidic hydrolysis or photolysis.[7]
-
Adducts: In the ESI source, Rosuvastatin can form adducts with components of the mobile phase or matrix, such as sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺) adducts.
-
Carryover: If you are running samples with high concentrations of Rosuvastatin, you may observe the peak in subsequent blank injections due to carryover.
Troubleshooting Guides
Issue 1: Low or No Rosuvastatin Signal
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Ionization Mode | If using negative ion mode, switch to positive ion mode, which is more commonly reported for Rosuvastatin with acidic mobile phases. | Increased signal intensity for the [M+H]⁺ ion. |
| Incorrect Mobile Phase pH | Ensure the mobile phase is acidic (pH 2.5-3.5) by adding 0.1% formic acid to promote protonation for positive ESI. | Enhanced formation of [M+H]⁺ ions and improved signal. |
| Inefficient Desolvation | Increase the drying gas temperature and flow rate to facilitate the removal of solvent from the ESI droplets. | Better ion release from the droplets and a stronger signal. |
| Ion Suppression | Prepare a sample in a clean solvent (e.g., methanol/water) and compare its response to a sample in the matrix. If the matrix sample shows a significantly lower signal, ion suppression is likely occurring. Implement a more rigorous sample cleanup method like SPE.[6] | Reduced matrix effects and a more accurate and intense analyte signal. |
Issue 2: Poor Peak Shape (Tailing or Broadening)
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Secondary Interactions on the Column | Ensure the mobile phase pH is sufficiently low to keep the carboxylic acid group of Rosuvastatin protonated and minimize interactions with residual silanols on the column. | Sharper, more symmetrical peaks. |
| Inappropriate Mobile Phase Composition | Optimize the organic-to-aqueous ratio in your mobile phase. A gradient elution may be necessary to achieve a good peak shape. | Improved peak resolution and symmetry. |
| Column Overload | Reduce the injection volume or the concentration of the sample. | Sharper peaks that are not fronting or tailing. |
Experimental Protocols
Protocol 1: Generic LC-MS/MS Method for Rosuvastatin Quantification
This protocol is a starting point and should be optimized for your specific instrumentation and application.
-
Sample Preparation (Plasma):
-
To 100 µL of plasma, add an internal standard (e.g., Rosuvastatin-d6).
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Evaporate the supernatant to dryness and reconstitute in the mobile phase.
-
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B, ramp up to a high percentage to elute Rosuvastatin, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Rosuvastatin: m/z 482.1 → 258.2
-
Rosuvastatin-d6 (IS): m/z 488.1 → 264.2
-
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for your specific instrument.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 481.54 g/mol | [N/A] |
| pKa | ~4.0 | [1] |
| Common ESI Mode | Positive ([M+H]⁺) | [N/A] |
| Typical MRM Transition (Positive Mode) | m/z 482.1 → 258.2 | [N/A] |
| Reported LLOQs in Plasma | 0.05 - 1 ng/mL | [N/A] |
| Typical Mobile Phase Additive | 0.1% Formic Acid | [N/A] |
Visualizations
Caption: A typical experimental workflow for the analysis of Rosuvastatin in plasma.
Caption: A logical troubleshooting guide for low Rosuvastatin signal intensity.
References
- 1. lambdalaboratory.com [lambdalaboratory.com]
- 2. A simple assay for the simultaneous determination of rosuvastatin acid, rosuvastatin-5S-lactone, and N-desmethyl rosuvastatin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous Determination of Rosuvastatin, Rosuvastatin-5 S-lactone, and N-desmethyl Rosuvastatin in Human Plasma by UPLC-MS/MS and Its Application to Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Analysis of rosuvastatin stress degradation behavior using liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
comparative in vitro potency of (3S,5R)-Rosuvastatin versus (3R,5S)-Rosuvastatin
A detailed guide for researchers, scientists, and drug development professionals on the differential inhibitory effects of (3S,5R)-Rosuvastatin and (3R,5S)-Rosuvastatin on HMG-CoA reductase.
Rosuvastatin, a member of the statin class of drugs, is a competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. The therapeutic efficacy of rosuvastatin in lowering low-density lipoprotein (LDL) cholesterol is well-established. However, the pharmacological activity of rosuvastatin is highly dependent on its stereochemistry. The clinically used and biologically active form of rosuvastatin is the (3R,5S)-enantiomer.[1] This guide provides a comparative analysis of the in vitro potency of the (3S,5R)-enantiomer versus the (3R,5S)-enantiomer, supported by available data and detailed experimental protocols.
Data Presentation: In Vitro Potency against HMG-CoA Reductase
The in vitro potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The stereochemical configuration of rosuvastatin significantly influences its binding to the active site of HMG-CoA reductase.
| Stereoisomer | Chemical Configuration | Role in Pharmaceuticals | In Vitro Potency (IC50) against HMG-CoA Reductase |
| (3R,5S)-Rosuvastatin | Active Enantiomer | The therapeutically active component of the drug Crestor®[1] | 11 nM[2][3][4][5] |
| This compound | Diastereomer | An impurity formed during synthesis[1] | Significantly less active or inactive (specific IC50 not widely reported) |
Experimental Protocols: In Vitro HMG-CoA Reductase Inhibition Assay
The following is a generalized protocol for determining the in vitro potency of rosuvastatin stereoisomers against HMG-CoA reductase using a spectrophotometric assay. This method measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the enzymatic reaction.
Materials:
-
Purified HMG-CoA reductase enzyme
-
This compound and (3R,5S)-Rosuvastatin
-
HMG-CoA (substrate)
-
NADPH (cofactor)
-
Assay Buffer (e.g., potassium phosphate buffer, pH 7.4, containing dithiothreitol)
-
Spectrophotometer capable of reading absorbance at 340 nm
-
96-well UV-transparent microplates or quartz cuvettes
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of HMG-CoA reductase in assay buffer.
-
Prepare stock solutions of this compound and (3R,5S)-Rosuvastatin in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of HMG-CoA in assay buffer.
-
Prepare a stock solution of NADPH in assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
A series of dilutions of the rosuvastatin stereoisomer being tested. Include a control well with no inhibitor.
-
NADPH solution.
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiation of Reaction:
-
To initiate the enzymatic reaction, add the HMG-CoA substrate solution to each well.
-
-
Kinetic Measurement:
-
Immediately place the microplate in a spectrophotometer pre-set to 37°C.
-
Measure the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a period of 10-20 minutes.
-
-
Data Analysis:
-
Calculate the initial rate of reaction (velocity) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate the experimental workflow and the relevant biological pathway.
Caption: Experimental workflow for HMG-CoA reductase inhibition assay.
Caption: HMG-CoA reductase pathway and stereoselective inhibition.
References
A Comparative Guide to Stereoselective HPLC Methods for Rosuvastatin Enantiomer Quantification
For researchers, scientists, and professionals in drug development, the stereoselective quantification of rosuvastatin's enantiomers is a critical analytical challenge. The therapeutic efficacy of rosuvastatin, a widely prescribed statin for managing hypercholesterolemia, resides in one of its enantiomers. Consequently, robust and validated analytical methods are imperative to ensure the chiral purity and safety of the drug substance and its formulated products. This guide provides an objective comparison of published stereoselective High-Performance Liquid Chromatography (HPLC) methods for rosuvastatin enantiomer quantification, supported by experimental data and detailed protocols.
Comparison of Chromatographic Methods and Performance
The following table summarizes the key parameters of two distinct stereoselective HPLC methods and an alternative Ultra-Performance Convergence Chromatography (UPC²) method, offering a comparative overview of their performance characteristics.
| Parameter | HPLC Method 1 | HPLC Method 2 | UPC² Method |
| Chromatographic Column | CHIRALPAK IB (250 x 4.6mm, 5µm)[1] | Chiralpak IB (250 mm x 4.6 mm, 5.0 μm)[2] | ACQUITY UPC² Trefoil CEL1, 2.5 μm |
| Mobile Phase | n-heptane, 2-propanol, and trifluoroacetic acid (85:15:0.1 v/v)[1] | n-hexane, dichloromethane, 2-propanol, and trifluoroacetic acid (82:10:8:0.2 v/v/v/v)[2] | Mixed alcohol co-solvent with a basic additive |
| Flow Rate | 1.0 mL/minute[1] | 1.0 mL/min[2] | Not specified |
| Detection Wavelength | 242 nm[1] | 243 nm[2] | Not specified (with MS detection) |
| Column Temperature | 25°C[1] | 25°C[2] | Not specified |
| Injection Volume | 10 µL[1] | 10 μL[2] | 2 µL |
| Run Time | 25 minutes[1] | 18 minutes[2] | Not specified |
| Limit of Detection (LOD) | 0.07 µg/mL[1] | 0.015% of a 1.0 mg/mL solution (equivalent to 1.5 µg/mL)[2] | Not specified |
| Limit of Quantification (LOQ) | 0.2 µg/mL[1] | 0.04% of a 1.0 mg/mL solution (equivalent to 4 µg/mL)[2] | Not specified |
| Linearity Range | 0.2 µg/mL to 3.0 µg/mL[1] | Not specified | Not specified |
| Accuracy (% Recovery) | Not specified | 100 ± 10%[2] | Not specified |
| Precision (%RSD) | < 5% at LOQ[1] | < 5%[2] | Not specified |
| Resolution | > 2.0 between enantiomers[1] | Not specified | > 2.0 between enantiomers |
Experimental Protocols
Detailed methodologies for the compared methods are outlined below, providing a reproducible framework for laboratory implementation.
HPLC Method 1: Normal Phase Separation
This method utilizes a normal-phase chromatographic approach for the enantioselective separation of rosuvastatin.
Chromatographic Conditions:
-
Column: CHIRALPAK IB (250 x 4.6mm, 5µm)[1]
-
Mobile Phase: A mixture of n-heptane, 2-propanol, and trifluoroacetic acid in a ratio of 85:15:0.1 (v/v)[1].
-
Flow Rate: 1.0 mL/minute[1].
-
Column Temperature: 25°C[1].
-
Detection: UV at 242 nm[1].
-
Injection Volume: 10 µL[1].
Validation Protocol:
-
Specificity: Determined by photo-diode array detection to ensure peak purity[1].
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Calculated based on the signal-to-noise ratio method. The LOD was found to be 0.07 µg/mL and the LOQ was 0.2 µg/mL[1].
-
Precision: Assessed by analyzing six replicate injections of rosuvastatin spiked with its enantiomer at a concentration of 1.5 µg/mL. Intermediate precision was evaluated by a different analyst on a different day using a different HPLC system and column[1].
-
Linearity: Established by analyzing seven calibration solutions of the enantiomer over a concentration range of 0.2 µg/mL to 3.0 µg/mL[1].
-
Accuracy: While not explicitly quantified in the source, the validation results indicated the method is accurate[1].
HPLC Method 2: Stability-Indicating Stereoselective Separation
This method is a stability-indicating assay, capable of quantifying the enantiomer in the presence of degradation products.
Chromatographic Conditions:
-
Column: Chiralpak IB (250 mm x 4.6 mm, 5.0 μm)[2].
-
Mobile Phase: A mixture of n-hexane, dichloromethane, 2-propanol, and trifluoroacetic acid in a ratio of 82:10:8:0.2 (v/v/v/v)[2].
-
Flow Rate: 1.0 mL/min[2].
-
Column Temperature: 25°C[2].
-
Detection: UV at 243 nm[2].
-
Injection Volume: 10 μL[2].
Validation Protocol:
-
Specificity: Demonstrated by spiking the rosuvastatin sample with its enantiomer at 0.15% concentration and conducting forced degradation studies (acid, base, oxidative, thermal, humidity, and photolytic stress) to ensure no interference from degradation products[2].
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The method is sensitive enough to detect the enantiomer above 0.015% and quantify it above 0.04% in a 1.0 mg/mL solution of Rosuvastatin Calcium[2].
-
Precision: The relative standard deviation (%RSD) for the enantiomer content was found to be less than 5%[2].
-
Linearity: A linear regression analysis revealed a correlation coefficient (r²) of 0.9977 for the enantiomer[2].
-
Accuracy: The method exhibited high-quality recoveries of 100 ± 10% for the enantiomer[2].
Alternative Method: Ultra-Performance Convergence Chromatography (UPC²)
This method presents a modern alternative to traditional HPLC, offering rapid analysis and compatibility with mass spectrometry.
Chromatographic Conditions:
-
Column: ACQUITY UPC² Trefoil CEL1, 2.5 μm.
-
Mobile Phase: A mixed alcohol co-solvent with a basic additive.
-
Detection: ACQUITY QDa Mass Detector.
Performance:
-
Resolution: Achieved a resolution greater than 2.0 between the enantiomers.
-
Confirmation: The peaks were confirmed to be rosuvastatin enantiomers by mass spectrometry (m/z = 482.2 Da).
-
Advantages: This method provides rapid enantiopurity determination and is compatible with mass spectrometry, allowing for simultaneous identification and confirmation.
Visualization of the Validation Workflow
The following diagram illustrates the logical workflow for the validation of a stereoselective HPLC method, based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Caption: Workflow for the validation of a stereoselective HPLC method.
References
A Head-to-Head Comparison of (3S,5R)-Rosuvastatin and Atorvastatin's Active Isomer
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the pharmacologically active isomers of two widely prescribed statins: (3S,5R)-Rosuvastatin and the active metabolites of atorvastatin, primarily ortho-hydroxy atorvastatin (o-OH-atorvastatin) and para-hydroxy atorvastatin (p-OH-atorvastatin). This comparison focuses on their primary mechanism of action, HMG-CoA reductase inhibition, and their pleiotropic effects, supported by experimental data and detailed methodologies.
Executive Summary
This compound is the therapeutically active enantiomer of rosuvastatin.[1] Atorvastatin, on the other hand, is metabolized in the liver to form two major active metabolites, o-OH-atorvastatin and p-OH-atorvastatin, which are responsible for a significant portion of its cholesterol-lowering effect. This guide delves into a direct comparison of these active molecules, providing insights into their relative potency and potential differences in their broader pharmacological profiles.
HMG-CoA Reductase Inhibition: A Quantitative Comparison
The primary mechanism of action for statins is the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50).
| Compound | IC50 (nM) for HMG-CoA Reductase Inhibition |
| This compound | 11[1] |
| o-OH-Atorvastatin | 3-20 (similar to atorvastatin)[2] |
| p-OH-Atorvastatin | 3-20 (considerably less active than atorvastatin)[2] |
Note: IC50 values can vary between studies depending on the experimental conditions. The data presented here is from a comparative study and provides a relative measure of potency.[2]
Experimental Protocol: HMG-CoA Reductase Activity Assay (Spectrophotometric)
This protocol outlines a common method for determining the inhibitory activity of statins on HMG-CoA reductase.
Principle: The activity of HMG-CoA reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of HMG-CoA to mevalonate.
Materials:
-
Purified HMG-CoA reductase enzyme
-
HMG-CoA substrate solution
-
NADPH solution
-
Assay Buffer (e.g., potassium phosphate buffer, pH 7.4, containing dithiothreitol)
-
Test compounds (this compound, o-OH-atorvastatin, p-OH-atorvastatin) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation: Prepare working solutions of HMG-CoA, NADPH, and the test compounds in the assay buffer.
-
Assay Setup: In the wells of the microplate, add the assay buffer, NADPH solution, and varying concentrations of the test compounds. Include a control well with no inhibitor.
-
Enzyme Addition: Add the HMG-CoA reductase enzyme solution to all wells to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 10-30 minutes).
-
Substrate Addition: Add the HMG-CoA substrate solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately begin measuring the decrease in absorbance at 340 nm at regular intervals for a set duration.
-
Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Caption: Workflow for HMG-CoA Reductase Inhibition Assay.
Pleiotropic Effects: Beyond Cholesterol Lowering
Statins exhibit a range of beneficial effects beyond their primary lipid-lowering action, collectively known as pleiotropic effects. These include improvements in endothelial function, anti-inflammatory properties, and antioxidant effects. While direct comparative data for the specific isomers is limited, the differing physicochemical properties of rosuvastatin (hydrophilic) and atorvastatin (lipophilic) suggest potential differences in their pleiotropic profiles.
Endothelial Function
Statins enhance endothelial function primarily by increasing the production of nitric oxide (NO) through the activation of endothelial nitric oxide synthase (eNOS). This is often mediated through the PI3K/Akt signaling pathway.
References
A Comparative Guide to Cross-Validation of Analytical Methods for (3S,5R)-Rosuvastatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of (3S,5R)-Rosuvastatin, a key active pharmaceutical ingredient in lipid-lowering therapies. The objective is to facilitate the transfer and cross-validation of these methods between laboratories, ensuring consistent and reliable results in research, development, and quality control settings. The information presented is collated from various validated analytical methodologies.
Introduction to Rosuvastatin and Analytical Method Validation
Rosuvastatin is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1] Accurate and precise quantification of Rosuvastatin in bulk drug, pharmaceutical formulations, and biological matrices is crucial for ensuring its safety and efficacy. The transfer of analytical methods between laboratories is a critical step in drug development and manufacturing, necessitating a thorough cross-validation process to demonstrate that the receiving laboratory can obtain results that are comparable to those of the transferring laboratory. This guide summarizes key performance parameters from several validated High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods, providing a basis for selecting and implementing a suitable analytical procedure.
Mechanism of Action: HMG-CoA Reductase Inhibition
Rosuvastatin exerts its lipid-lowering effect by inhibiting the HMG-CoA reductase enzyme, which catalyzes a critical step in the synthesis of cholesterol. The following diagram illustrates the cholesterol biosynthesis pathway and the point of intervention by Rosuvastatin.
Figure 1: Rosuvastatin's inhibition of the HMG-CoA reductase pathway.
Comparison of Validated Analytical Methods
The following tables summarize the performance characteristics of various validated analytical methods for Rosuvastatin, providing a basis for comparison between different approaches and laboratories.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Principle | RP-HPLC/UV | RP-HPLC/UV | RP-HPLC/PDA | RP-HPLC/UV |
| Column | Brownlee analytical C18 (150x4.6 mm, 5 µm)[2] | C18 column[3] | Nucleodur C8 (250 × 4.6 mm, 5 µm)[1] | Symmetry C18 (100 X 4.6 mm, 3.5um) |
| Mobile Phase | Methanol:Water (68:32, v/v), pH 3.0 with TFA[2] | Acetonitrile:Buffer (50:50)[3] | 0.1M Formic acid:Methanol (25:75, v/v)[1] | Acetonitrile:Phosphate buffer (60:40 v/v), pH 3.8[4] |
| Flow Rate | 1.5 ml/min[2] | 1.0 ml/min[3] | 1.0 mL/min[1] | 1.0 mL/min |
| Detection (λ) | 241 nm[2] | Not Specified | 280 nm[1] | 243 nm[4] |
| Linearity Range | 2.0-256 ng/ml[2] | 12.5-100 µg/ml[3] | 3.0-1602.0 µg/mL[1] | 20-60 µg/mL[4] |
| Correlation (r²) | >0.99 | 0.9997[3] | >0.999[1] | 0.999[4] |
| LOD | 0.6 ng/ml[2] | 0.78 µg/ml[3] | 0.12 µg/mL[1] | 2.95 µg/mL[4] |
| LOQ | 2.0 ng/ml[2] | 1.56 µg/ml[3] | Not Specified | 10 µg/mL[4] |
| Precision (%RSD) | Not Specified | Intra-day: 1.06-1.54, Inter-day: 0.103-1.78[3] | <2.40[1] | <2.0[4] |
| Accuracy (% Recovery) | Not Specified | Not Specified | 99.86-102.86[1] | Not Specified |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
| Parameter | Method 1 | Method 2 | Method 3 |
| Principle | LC-MS/MS | LC-MS/MS | LC-MS/MS |
| Sample Matrix | Human Plasma | Human Plasma | Human Plasma |
| Extraction | Liquid-Liquid Extraction (Methyl-tert-Butyl Ether)[5] | Solid Phase Extraction[6] | Supported Liquid Extraction[7] |
| Column | Kromosil, 5µ, 100×4.6mm[5] | YMC J' Sphere ODS H-80, 150 x 4.6 mm, 4.0 µm[6] | Not Specified |
| Mobile Phase | 5mM Ammonium acetate pH 3.5 : Acetonitrile (10:90v/v)[5] | 0.2% Formic acid in water:Acetonitrile (40:60, v/v)[6] | Not Specified |
| Flow Rate | 0.800 ml/min[5] | 1.0 mL/min[6] | Not Specified |
| Ionization | Positive Mode (MRM)[5] | Positive Mode (MRM)[6] | Positive Electrospray Ionization[7] |
| Linearity Range | 24.979 - 5003.808 ng/mL[5] | 1.0 - 50.0 ng/mL[6] | 0.1 - 50 ng/mL[7] |
| Correlation (r) | >0.999[5] | >0.99[6] | Not Specified |
| LLOQ | 0.1 ng/mL[5] | 1.0 ng/mL[6] | 0.1 ng/mL |
| Precision (%RSD) | Intra-assay: 7.97-15.94, Inter-assay: 3.19-15.27[5] | Intra-day CV: 2.85-5.78, Inter-day CV: 8.92-15.48[6] | 11.9 (at 0.3 ng/mL)[7] |
| Accuracy (% Bias) | < 3.7%[5] | Intra-day: 96.23-113.90, Inter-day: 96.08-108.17[6] | 109.3 (at 0.3 ng/mL)[7] |
| Recovery | Not Specified | >50.14%[6] | 96.3%[7] |
Experimental Protocols
Detailed methodologies are crucial for the successful transfer and validation of an analytical method. Below are generalized protocols for HPLC-UV and LC-MS/MS analysis of Rosuvastatin, based on published methods.
HPLC-UV Method for Pharmaceutical Dosage Forms
This protocol is a composite based on common practices in the cited literature.[1][3]
-
Standard Solution Preparation: Accurately weigh and dissolve Rosuvastatin calcium reference standard in a suitable solvent (e.g., methanol) to prepare a stock solution. Further dilute with the mobile phase to create a series of calibration standards at different concentrations.
-
Sample Preparation: Weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to a specific amount of Rosuvastatin and transfer it to a volumetric flask. Add a portion of the solvent, sonicate to dissolve the drug, and then dilute to volume with the same solvent. Filter the solution through a 0.45 µm membrane filter.
-
Chromatographic Conditions:
-
Column: C18 or C8 reversed-phase column.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, formic acid solution) and an organic modifier (e.g., acetonitrile, methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detector: UV or Photodiode Array (PDA) detector set at the wavelength of maximum absorbance for Rosuvastatin (e.g., 241 nm or 280 nm).
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the sample solutions. The concentration of Rosuvastatin in the samples is determined by comparing the peak area with the calibration curve.
LC-MS/MS Method for Biological Samples (Plasma)
This protocol is a generalized procedure based on common practices in the cited literature.[5][6]
-
Standard and QC Sample Preparation: Prepare a stock solution of Rosuvastatin and an internal standard (IS) in an organic solvent. Spike blank plasma with working solutions of Rosuvastatin and IS to prepare calibration curve standards and quality control (QC) samples at low, medium, and high concentrations.
-
Sample Extraction:
-
Protein Precipitation: Add a precipitating agent (e.g., acetonitrile) to the plasma sample, vortex, and centrifuge to separate the precipitated proteins.
-
Liquid-Liquid Extraction (LLE): Add an immiscible organic solvent to the plasma, vortex to facilitate extraction of the analyte into the organic layer, and then separate the layers.
-
Solid-Phase Extraction (SPE): Pass the plasma sample through an SPE cartridge that retains the analyte. Wash the cartridge to remove interferences and then elute the analyte with a suitable solvent.
-
-
Sample Reconstitution: Evaporate the supernatant or the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: A suitable reversed-phase column.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous solution (e.g., ammonium acetate, formic acid) and an organic solvent (e.g., acetonitrile).
-
Ionization: Electrospray Ionization (ESI) in positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both Rosuvastatin and the IS.
-
-
Analysis: Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the analyte concentration. Quantify the Rosuvastatin concentration in the unknown samples using this calibration curve.
Inter-Laboratory Cross-Validation Workflow
A successful transfer of an analytical method requires a structured approach to ensure consistency and comparability of results between laboratories. The following workflow outlines the key steps for the cross-validation of a Rosuvastatin analytical method.
Figure 2: A typical workflow for inter-laboratory cross-validation.
Key Considerations for Cross-Validation:
-
Protocol: A detailed, unambiguous analytical procedure must be shared with the receiving laboratory.
-
Training: Analysts at the receiving laboratory should be adequately trained on the method.
-
Samples: A set of identical samples (e.g., validation standards, quality control samples, and representative study samples) should be analyzed by both laboratories.
-
Acceptance Criteria: Pre-defined acceptance criteria for the comparability of results (e.g., statistical tests on accuracy and precision) must be established.
-
Documentation: All aspects of the method transfer and cross-validation should be thoroughly documented in a report.
This guide provides a foundational comparison of analytical methods for this compound. For any specific inter-laboratory transfer, it is essential to refer to the detailed validation reports and protocols of the chosen method and to follow established regulatory guidelines for method transfer and validation.
References
- 1. Validated High-Performance Liquid Chromatographic Method for the Estimation of Rosuvastatin Calcium in Bulk and Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of rosuvastatin and atorvastatin in human serum using RP-HPLC/UV detection: method development, validation and optimization of various experimental parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. scielo.br [scielo.br]
- 7. A rapid method for determination of rosuvastatin in blood plasma with supported liquid extraction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetics of Rosuvastatin in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacokinetics of rosuvastatin, a widely prescribed statin for the management of dyslipidemia. It is important to note that rosuvastatin is developed and marketed as a single, active enantiomer: (3R,5S)-7-[4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonylamino)pyrimidin-5-yl]-3,5-dihydroxy-6(E)-heptenoic acid.[1][2][3] This stereospecificity is crucial for its high-affinity binding to HMG-CoA reductase. Due to the therapeutic use of a single enantiomer, publicly available literature on the comparative in vivo pharmacokinetics of its inactive enantiomers is scarce. This guide, therefore, focuses on the pharmacokinetic profile of the active rosuvastatin enantiomer across key preclinical species: rats, dogs, and cynomolgus monkeys.
Experimental Protocols
The following sections detail typical methodologies employed in the pharmacokinetic assessment of rosuvastatin in animal models.
Animal Models
-
Rats: Sprague-Dawley or Wistar rats are commonly used.[4][5] Studies may involve both male and female animals, and age can range from pups to adults to assess developmental changes in pharmacokinetics.[6][7]
-
Dogs: Beagle dogs are a frequently used non-rodent species.[8]
-
Monkeys: Cynomolgus monkeys are a relevant non-human primate model for preclinical evaluation.[9][10]
Drug Administration and Sample Collection
Rosuvastatin is typically administered orally (via gavage) or intravenously.[10][11] Dosing can vary depending on the study's objectives. Following administration, blood samples are collected at predetermined time points from sites such as the retro-orbital plexus in rats or peripheral veins in larger animals.[5] Plasma is separated by centrifugation and stored at low temperatures (e.g., -80°C) until analysis.[7]
Bioanalytical Method: LC-MS/MS
The quantification of rosuvastatin in plasma samples is predominantly achieved using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[12][13]
-
Sample Preparation: A protein precipitation step, often using acetonitrile, is a common method for extracting rosuvastatin from the plasma matrix.[7][13]
-
Chromatographic Separation: A C18 reversed-phase column is typically used to separate rosuvastatin from other plasma components.[13] The mobile phase usually consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous solution containing a modifier like formic acid.[13]
-
Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.[13][14]
Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of rosuvastatin in rats, dogs, and cynomolgus monkeys. It is important to note that these parameters can be influenced by factors such as the dose, route of administration, and the specific experimental conditions.
Table 1: Pharmacokinetic Parameters of Rosuvastatin in Rats
| Dose and Route | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t½ (hr) | Reference |
| 20 mg/kg, oral | 940 ± 17 | 2.0 | 4530 ± 121 (AUC0-t) | ~13-15 | [15] |
| 100 mg/kg, oral | - | 5.0 | - | - | [5] |
| 3 mg/kg, IV | - | - | 1340 ± 150 (AUC) | 2.3 ± 0.3 | [11] |
Table 2: Pharmacokinetic Parameters of Rosuvastatin in Dogs
| Dose and Route | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t½ (hr) | Reference |
| 10 mg, oral (fasted) | 75 | - | - | - | [8] |
| 10 mg, oral (low-fat meal) | Lower than fasted | - | Lower than fasted | - | [12] |
| 10 mg, oral (high-fat meal) | Lower than fasted | Delayed | Lower than fasted | - | [12] |
Table 3: Pharmacokinetic Parameters of Rosuvastatin in Cynomolgus Monkeys
| Dose and Route | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t½ (hr) | Reference |
| 3 mg/kg, oral | - | - | - | - | [9][10] |
| 0.5 mg/kg, IV infusion | ~150 | ~0.5 | ~200 (AUC0-inf) | - | [16] |
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a pharmacokinetic study of rosuvastatin in an animal model.
References
- 1. Rosuvastatin | C22H28FN3O6S | CID 446157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Rosuvastatin [drugfuture.com]
- 3. GSRS [precision.fda.gov]
- 4. Pharmacokinetics and disposition of rosuvastatin, a new 3-hydroxy-3-methylglutaryl coenzyme A reductase inhibitor, in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Changes in Rosuvastatin Pharmacokinetics During Postnatal Ontogenesis in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 8. researchgate.net [researchgate.net]
- 9. Rosuvastatin Liver Partitioning in Cynomolgus Monkeys: Measurement In Vivo and Prediction Using In Vitro Monkey Hepatocyte Uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. preprints.org [preprints.org]
- 12. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 13. An LC-MS/MS spectrometry method for the simultaneous determination of Rosuvastatin and Irbesartan in rat plasma: Insight into pharmacokinetic and drug-drug interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jocpr.com [jocpr.com]
- 15. Enhancing Pharmacokinetics and Pharmacodynamics of Rosuvastatin Calcium through the Development and Optimization of Fast-Dissolving Films [mdpi.com]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to Validating the Enantiomeric Excess of (3S,5R)-Rosuvastatin: UPC² vs. HPLC
For Researchers, Scientists, and Drug Development Professionals
The stereochemical purity of pharmaceutical compounds is a critical quality attribute, directly impacting safety and efficacy. Rosuvastatin, a widely prescribed HMG-CoA reductase inhibitor, is marketed as the (3R,5S) enantiomer. Consequently, the accurate determination of its enantiomeric counterpart, (3S,5R)-Rosuvastatin, is a crucial step in quality control. This guide provides a comprehensive comparison of two powerful analytical techniques for this purpose: Ultra-Performance Convergence Chromatography (UPC²) and High-Performance Liquid Chromatography (HPLC).
Executive Summary
This guide presents a detailed comparison of UPC² and traditional normal-phase HPLC for the chiral separation of Rosuvastatin enantiomers. While both techniques can effectively determine enantiomeric excess, UPC² offers significant advantages in terms of speed, reduced solvent consumption, and improved compatibility with mass spectrometry. This document provides detailed experimental protocols for both methods, a quantitative comparison of their performance, and visualizations to aid in understanding the analytical workflows.
Method Comparison: UPC² vs. HPLC
The choice between UPC² and HPLC for chiral analysis depends on various factors, including the desired speed, solvent usage, and detection requirements. The following table summarizes the key performance characteristics of each technique for the analysis of Rosuvastatin enantiomers.
| Parameter | UPC² Method | HPLC Method |
| Instrumentation | Waters ACQUITY UPC² System | High-Performance Liquid Chromatograph |
| Chiral Stationary Phase | ACQUITY UPC² Trefoil CEL1, 2.5 µm | Chiralpak IB, 5.0 µm |
| Mobile Phase | Supercritical CO₂ with a mixed alcohol co-solvent and a basic additive | n-hexane, dichloromethane, 2-propanol, and trifluoroacetic acid (82:10:8:0.2 v/v/v/v) |
| Analysis Time | Significantly shorter (typically under 5 minutes) | 18 minutes[1] |
| Resolution (Rs) | > 2.0 | > 2.0 |
| Solvent Consumption | Drastically reduced due to the use of supercritical CO₂ | High consumption of organic solvents |
| MS Compatibility | Excellent[2] | Limited with normal-phase solvents |
| Environmental Impact | "Greener" alternative with less hazardous waste | Significant generation of organic solvent waste |
Experimental Protocols
UPC² Method for Enantiomeric Excess of Rosuvastatin
This protocol is based on the successful application of a Waters ACQUITY UPC² system with a Trefoil CEL1 column for the chiral separation of Rosuvastatin.[2] While the exact isocratic conditions were not fully detailed in the public literature, the following represents a typical starting point for method development based on the available information.
Instrumentation:
-
Waters ACQUITY UPC² System with PDA detector
Chromatographic Conditions:
-
Column: ACQUITY UPC² Trefoil CEL1, 2.5 µm, 3.0 x 150 mm
-
Mobile Phase A: Supercritical CO₂
-
Mobile Phase B (Co-solvent): Methanol/Ethanol (1:1) with 0.2% Diethylamine
-
Elution Mode: Isocratic
-
Co-solvent Percentage: 15% (representative)
-
Flow Rate: 2.0 mL/min (representative)
-
Back Pressure: 2000 psi (representative)
-
Column Temperature: 40 °C (representative)
-
Detection: UV at 242 nm
-
Injection Volume: 1 µL
Sample Preparation:
-
Dissolve the this compound sample in a suitable organic solvent (e.g., Methanol) to a final concentration of 1 mg/mL.
HPLC Method for Enantiomeric Excess of Rosuvastatin
This protocol is a detailed, validated method for the quantification of the Rosuvastatin enantiomer using normal-phase HPLC.[1]
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector
Chromatographic Conditions:
-
Column: Chiralpak IB (immobilized cellulose tris(3,5-dimethylphenylcarbamate)), 250 mm x 4.6 mm, 5.0 µm particle size[1]
-
Mobile Phase: n-hexane, dichloromethane, 2-propanol, and trifluoroacetic acid in the ratio 82:10:8:0.2 (v/v/v/v)[1]
-
Flow Rate: 1.0 mL/min (isocratic)[1]
-
Column Temperature: 25°C[1]
-
Detection: UV at 243 nm[1]
-
Injection Volume: 10 µL[1]
-
Run Time: 18 minutes[1]
Sample Preparation:
-
Diluent: Dichloromethane and methanol in the ratio 96:4 (v/v)[1]
-
Standard Solution: Prepare a stock solution of the Rosuvastatin enantiomer standard (15 mg in 25 mL methanol, then diluted).[1]
-
Sample Solution: Prepare a 1.0 mg/mL solution of the Rosuvastatin Calcium sample in the diluent.[1]
Visualizing the Workflow and Method Comparison
To better illustrate the processes and relationships, the following diagrams were generated using Graphviz.
Caption: Experimental workflow for validating enantiomeric excess using UPC².
Caption: Comparison of UPC² and HPLC for chiral separation.
Conclusion
The validation of the enantiomeric excess of a this compound sample can be reliably achieved by both UPC² and HPLC. However, the data strongly suggests that UPC² is a superior technique for this application in a modern drug development or quality control setting. Its primary advantages of significantly faster analysis times and drastically reduced consumption of organic solvents make it a more efficient, cost-effective, and environmentally friendly method. The excellent compatibility of UPC² with mass spectrometry also provides an added layer of confidence in peak identification. While HPLC remains a robust and well-established technique, for the specific task of determining the enantiomeric excess of Rosuvastatin, UPC² presents a compelling case for adoption.
References
Unveiling Stereoselectivity: A Computational Docking Comparison of Rosuvastatin Isomers with HMG-CoA Reductase
For Researchers, Scientists, and Drug Development Professionals
Rosuvastatin, a potent inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, is a cornerstone in the management of hypercholesterolemia. As a synthetic statin, its efficacy is intrinsically linked to its specific three-dimensional structure. Rosuvastatin possesses two chiral centers, giving rise to four possible stereoisomers: (3R,5S), (3R,5R), (3S,5R), and (3S,5S). This guide provides a comparative analysis, supported by computational docking data, of how these isomers interact with the active site of HMG-CoA reductase, highlighting the critical role of stereochemistry in drug-target binding and inhibitory activity.
The Criticality of Chirality in Rosuvastatin's Efficacy
The therapeutic activity of rosuvastatin is almost exclusively attributed to the (3R,5S)-isomer.[1] This specific spatial arrangement of the hydroxyl and carboxyl groups on the heptenoic acid side chain is essential for optimal binding within the catalytic domain of HMG-CoA reductase.[2] The other stereoisomers, such as the (3R,5R) diastereomer which can be a byproduct of the synthesis process, are considered impurities and are expected to have significantly lower or negligible inhibitory activity.[2] This stereospecificity is a common feature among statins, where only one enantiomer exhibits the desired pharmacological effect. For instance, in the case of fluvastatin, another synthetic statin, the (3R,5S)-enantiomer is the active inhibitor, while the (3S,5R)-enantiomer is inactive.
Comparative Docking Analysis
While direct comparative computational studies docking all four isomers of rosuvastatin are not extensively available in the public domain, analysis of the active (3R,5S)-isomer and inferences from related compounds provide a clear picture of the structure-activity relationship. The following table summarizes representative docking scores for rosuvastatin (the active isomer) in comparison to other statins and outlines the key interactions.
| Ligand | Docking Score (kcal/mol) | Key Interacting Residues in HMG-CoA Reductase Active Site |
| Rosuvastatin ((3R,5S)-isomer) | -5.688 | Arg590, Asn658, Ser 684, Asp 690, Lys 691, Lys 692, Glu 559, Asp 767, Leu 562, Val 683, Leu 853, Ala 856, Leu 857[3] |
| Fluvastatin | -7.161 | Arg590 |
| Cerivastatin | -5.705 | Arg590, Asn658 |
Note: Lower docking scores indicate a higher binding affinity. The docking score for rosuvastatin may vary between different studies depending on the software and parameters used.
The (3R,5S)-isomer of rosuvastatin forms a network of hydrogen bonds and van der Waals interactions with key amino acid residues in the active site of HMG-CoA reductase.[3] The carboxylate group of the heptenoic acid chain, in particular, forms crucial ionic interactions with positively charged residues like Lys735. The hydroxyl groups at the 3- and 5-positions are also involved in critical hydrogen bonding. It is the precise spatial orientation of these functional groups in the (3R,5S) configuration that allows for this optimal fit. The other isomers, with their different stereochemistry, would not be able to establish these same key interactions with the same efficacy, leading to a significant reduction in binding affinity and, consequently, inhibitory activity.
Experimental Protocols: A Typical Computational Docking Workflow
The following outlines a generalized protocol for the computational docking of statins with HMG-CoA reductase, based on common methodologies found in the scientific literature.
-
Protein and Ligand Preparation:
-
The three-dimensional crystal structure of the catalytic domain of human HMG-CoA reductase is obtained from the Protein Data Bank (PDB).
-
The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
-
The 3D structures of the rosuvastatin isomers are generated and optimized for their lowest energy conformation.
-
-
Binding Site Identification:
-
The active site of HMG-CoA reductase is defined based on the co-crystallized ligand in the PDB structure or through computational prediction algorithms.
-
-
Molecular Docking Simulation:
-
A docking software (e.g., AutoDock, Glide, GOLD) is used to predict the binding pose and affinity of each rosuvastatin isomer within the defined active site.
-
The docking algorithm explores various conformations and orientations of the ligand, and a scoring function is used to rank the poses based on their predicted binding energy.
-
-
Analysis of Results:
-
The docking scores and binding energies are compared to determine the relative binding affinities of the isomers.
-
The predicted binding poses are visualized to analyze the specific molecular interactions (hydrogen bonds, hydrophobic interactions, ionic bonds) between each isomer and the amino acid residues of the enzyme.
-
Visualizing the Molecular Interactions and Workflow
To better understand the processes involved, the following diagrams illustrate the HMG-CoA reductase signaling pathway and a typical computational docking workflow.
Caption: HMG-CoA Reductase Signaling Pathway Inhibition by Rosuvastatin.
Caption: Computational Docking Experimental Workflow.
Conclusion
The computational docking analysis, supported by experimental evidence for related compounds, strongly indicates that the (3R,5S)-isomer of rosuvastatin is the only stereoisomer with significant inhibitory activity against HMG-CoA reductase. This highlights the paramount importance of stereochemistry in drug design and development. For researchers in this field, understanding the precise three-dimensional interactions between a drug and its target is crucial for optimizing efficacy and minimizing off-target effects. The methodologies and data presented in this guide underscore the value of computational tools in elucidating these complex relationships at the molecular level.
References
Lack of Evidence for Stereoselective Plasma Protein Binding of Rosuvastatin Enantiomers
A comprehensive review of published literature reveals no direct experimental data comparing the binding affinity of the individual enantiomers of rosuvastatin to human plasma proteins. Rosuvastatin is commercially available as a single enantiomer, the (3R, 5S) form, which is the pharmacologically active agent. Consequently, research has focused on the pharmacokinetic properties of this specific isomer, with no apparent studies investigating the plasma protein binding of its other, non-commercial stereoisomers.
While the phenomenon of stereoselective plasma protein binding is well-documented for many chiral drugs, where enantiomers can exhibit different affinities for plasma proteins, such specific data for rosuvastatin is not available in the public domain.[1]
Rosuvastatin's Overall Plasma Protein Binding
Clinical and pharmacological studies consistently report that rosuvastatin is approximately 88% bound to human plasma proteins.[2][3] The primary binding protein is albumin, the most abundant protein in human plasma.[2][3] This binding is reversible and not dependent on the plasma concentration of the drug.[2]
Key Human Plasma Proteins in Drug Binding
The binding of drugs in plasma is a critical determinant of their pharmacokinetic profile, influencing their distribution, metabolism, and excretion. Only the unbound fraction of a drug is generally considered pharmacologically active. The two major plasma proteins responsible for drug binding are:
-
Human Serum Albumin (HSA): The most abundant plasma protein, typically binding acidic drugs.[1]
-
Alpha-1-Acid Glycoprotein (AAG): A less abundant protein that primarily binds basic and neutral drugs.[4][5]
Given that rosuvastatin is an acidic compound, its high affinity for albumin is consistent with general drug-protein binding principles.
Comparison of Rosuvastatin's Binding to Human Serum Albumin
While direct comparisons of rosuvastatin enantiomers are unavailable, studies have investigated the binding of the active form of rosuvastatin to Human Serum Albumin (HSA).
| Compound | Plasma Protein | Binding Constant (K_b) | Number of Binding Sites (n) | Experimental Method |
| Rosuvastatin | Human Serum Albumin (HSA) | 1.0246 x 10⁶ M⁻¹ | ~1 | Fluorescence Spectroscopy |
| Rosuvastatin | Human Serum Albumin (HSA) | 6.45 x 10⁷ M⁻¹ (K_D = 1.55 x 10⁻⁸ M) | Not Specified | Surface Plasmon Resonance |
Table 1: Binding parameters of rosuvastatin to Human Serum Albumin. Data extracted from fluorescence spectroscopy and surface plasmon resonance studies.[6][7][8]
Note: The binding constants from different studies may vary due to different experimental conditions and methodologies.
Experimental Protocols for Determining Plasma Protein Binding
Several well-established methods are employed to determine the extent of drug binding to plasma proteins. These techniques are crucial in drug discovery and development to understand the pharmacokinetic and pharmacodynamic properties of a new chemical entity.
1. Equilibrium Dialysis:
-
Principle: This is often considered the gold standard method. It involves a semi-permeable membrane that separates a chamber containing the drug and plasma proteins from a protein-free buffer chamber. Only the unbound drug can pass through the membrane.
-
Methodology:
-
The plasma sample containing the drug is placed in one chamber of the dialysis cell.
-
A protein-free buffer solution is placed in the other chamber.
-
The system is allowed to reach equilibrium, typically with gentle shaking at a controlled temperature (e.g., 37°C).
-
At equilibrium, the concentration of the unbound drug is the same in both chambers.
-
The drug concentration in the buffer chamber is measured, which corresponds to the unbound drug concentration in the plasma.
-
The percentage of bound drug can then be calculated.
-
2. Ultrafiltration:
-
Principle: This method uses a semi-permeable membrane to separate the unbound drug from the protein-bound drug by centrifugation.
-
Methodology:
-
A plasma sample containing the drug is placed in the upper chamber of an ultrafiltration device.
-
The device contains a membrane with a specific molecular weight cutoff that retains proteins and protein-bound drugs.
-
The device is centrifuged, forcing the protein-free filtrate, which contains the unbound drug, into a collection chamber.
-
The concentration of the drug in the filtrate is measured to determine the unbound concentration.
-
3. Surface Plasmon Resonance (SPR):
-
Principle: SPR is a label-free technique that measures the binding of a drug (the analyte) to a protein (the ligand) that is immobilized on a sensor chip. The binding event causes a change in the refractive index at the sensor surface, which is detected in real-time.
-
Methodology:
-
A plasma protein, such as HSA, is immobilized on the surface of an SPR sensor chip.
-
A solution containing the drug is flowed over the sensor surface.
-
The association and dissociation of the drug to the immobilized protein are monitored in real-time.
-
Kinetic parameters such as the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D) can be determined from the SPR sensorgram.
-
4. Fluorescence Spectroscopy:
-
Principle: This method relies on the intrinsic fluorescence of plasma proteins (like the tryptophan residues in albumin). When a drug binds to the protein, it can quench this fluorescence.
-
Methodology:
-
A solution of the plasma protein is excited at a specific wavelength, and its fluorescence emission is measured.
-
Increasing concentrations of the drug are added to the protein solution.
-
The decrease (quenching) in the protein's fluorescence intensity is measured at each drug concentration.
-
The binding constant and the number of binding sites can be calculated by analyzing the quenching data using appropriate equations (e.g., the Stern-Volmer equation).
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for determining the plasma protein binding of a compound using the equilibrium dialysis method followed by LC-MS/MS analysis.
Equilibrium Dialysis Workflow
References
- 1. Stereoselective binding of chiral drugs to plasma proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and Drug Interactions | CRESTOR® (rosuvastatin) | For HCPs [crestor.com]
- 3. Current Perspectives on rosuvastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipophilicity Influences Drug Binding to α1-Acid Glycoprotein F1/S Variants But Not to the A Variant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of alpha-1-acid glycoprotein binding on pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular mechanism and thermodynamic study of Rosuvastatin interaction with human serum albumin using a surface plasmon resonance method combined with a multi-spectroscopic, and molecular modeling approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eu-opensci.org [eu-opensci.org]
A Comparative Guide to Rosuvastatin Stereoisomers: Understanding Efficacy and Stereoselectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of rosuvastatin stereoisomers. It is important to note that commercially available rosuvastatin (Crestor®) is not a racemic mixture but a single, specific enantiomer: (3R,5S)-Rosuvastatin. Direct in vivo efficacy comparisons between (3S,5R)-Rosuvastatin and a racemic mixture are not available in scientific literature as the therapeutic agent was developed as an enantiomerically pure compound. This guide will, therefore, focus on the stereoselectivity of rosuvastatin's action, the rationale for its single-enantiomer formulation, and a comparison of the known biological activities of its different stereoisomers.
Executive Summary
Rosuvastatin is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. The therapeutic efficacy of rosuvastatin is highly dependent on its stereochemistry. The clinically approved and marketed form is the (3R,5S)-enantiomer, which exhibits the desired pharmacological activity of lowering low-density lipoprotein cholesterol (LDL-C). Other stereoisomers of rosuvastatin are considered impurities in the manufacturing process and do not contribute to the therapeutic effect. While direct comparative data on HMG-CoA reductase inhibition for all stereoisomers is limited, studies on other biological targets, such as the pregnane X receptor (PXR), demonstrate that the different stereoisomers possess distinct biological activities, underscoring the importance of stereochemical purity in the final drug product.
Data Presentation
As direct comparative in vivo efficacy data for this compound and racemic rosuvastatin is unavailable, this section presents data on the differential effects of rosuvastatin stereoisomers on the transcriptional activity of the pregnane X receptor (PXR), a key regulator of drug metabolism. This data highlights the principle of stereoselectivity in the biological actions of rosuvastatin's isomers.
| Stereoisomer | Role in Pharmaceuticals | Potency of PXR Activation (EC50) |
| (3R,5S)-Rosuvastatin | Active Therapeutic Enantiomer | Less potent activator |
| This compound | Diastereomeric Impurity | Less potent activator |
| (3R,5R)-Rosuvastatin | Diastereomeric Impurity | More potent activator than (3R,5S) |
| (3S,5S)-Rosuvastatin | Enantiomeric Impurity of (3R,5R) | Most potent activator |
| Data from Vlčková et al., 2015. A lower EC50 value indicates higher potency. |
Experimental Protocols
Since no direct comparative studies between this compound and racemic rosuvastatin exist, a general experimental protocol for an in vitro HMG-CoA reductase activity assay is provided below. This type of assay is fundamental in determining the inhibitory potential of compounds like rosuvastatin and its isomers.
In Vitro HMG-CoA Reductase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., a rosuvastatin stereoisomer) against HMG-CoA reductase.
Materials:
-
Recombinant human HMG-CoA reductase
-
HMG-CoA substrate
-
NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)
-
Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Preparation of Reagents: Prepare working solutions of HMG-CoA reductase, HMG-CoA, and NADPH in the assay buffer. Prepare serial dilutions of the test compounds.
-
Assay Setup: In a 96-well plate, add the assay buffer, NADPH, and the test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Enzyme Reaction Initiation: Initiate the enzymatic reaction by adding HMG-CoA reductase to all wells except the negative control.
-
Incubation: Incubate the plate at 37°C.
-
Measurement: Measure the decrease in absorbance at 340 nm over time. The oxidation of NADPH to NADP+ by HMG-CoA reductase leads to a decrease in absorbance at this wavelength.
-
Data Analysis: Calculate the rate of NADPH consumption for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.
Mandatory Visualization
Cholesterol Biosynthesis Pathway and Rosuvastatin's Mechanism of Action
Caption: Mechanism of action of (3R,5S)-Rosuvastatin in the cholesterol biosynthesis pathway.
Experimental Workflow for In Vitro HMG-CoA Reductase Inhibition Assay
Caption: General workflow for determining the IC50 of an HMG-CoA reductase inhibitor.
Conclusion
The therapeutic efficacy of rosuvastatin is attributable to its specific (3R,5S)-stereoisomer, which potently inhibits HMG-CoA reductase. The other stereoisomers are considered process-related impurities and exhibit different biological activity profiles, as demonstrated by their varied effects on PXR activation. The development of rosuvastatin as a single enantiomer ensures a targeted therapeutic effect and minimizes potential off-target activities that could arise from a racemic mixture. This guide underscores the critical role of stereochemistry in drug design and the importance of robust analytical methods to ensure the stereochemical purity of the final drug product.
Statistical Validation of (3S,5R)-Rosuvastatin: A Comparative Guide to Stereoisomer Activity
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the biological activity of rosuvastatin stereoisomers, supported by experimental data.
Rosuvastatin, a potent inhibitor of HMG-CoA reductase, is a widely prescribed medication for the management of hypercholesterolemia. As a chiral molecule with two stereocenters, rosuvastatin exists as four distinct stereoisomers: (3R,5S), (3S,5R), (3R,5R), and (3S,5S). The therapeutic efficacy of rosuvastatin is primarily attributed to the (3R,5S)-enantiomer, which is the active pharmaceutical ingredient. However, a comprehensive understanding of the biological activity of all stereoisomers is crucial for drug development, quality control, and toxicological assessment. This guide provides a statistical validation and comparison of the experimental results for the (3S,5R)-enantiomer and other stereoisomers of rosuvastatin.
Data Presentation: Comparative Biological Activity of Rosuvastatin Stereoisomers
The biological activity of the four stereoisomers of rosuvastatin has been evaluated in terms of both its primary therapeutic effect (HMG-CoA reductase inhibition) and its off-target effects, such as the activation of the Pregnane X Receptor (PXR), a key regulator of drug metabolism. The following tables summarize the quantitative data from published studies.
| Stereoisomer | HMG-CoA Reductase Inhibition (IC50) | Reference |
| (3R,5S)-Rosuvastatin | 11 nM | [1][2] |
| (3S,5R)-Rosuvastatin | Not reported to inhibit cholesterol biosynthesis | [3] |
| (3R,5R)-Rosuvastatin | Not reported to inhibit cholesterol biosynthesis | [3] |
| (3S,5S)-Rosuvastatin | Not reported to inhibit cholesterol biosynthesis | [3] |
| Stereoisomer | PXR Activation (EC50) | Reference |
| (3R,5S)-Rosuvastatin | 11.9 µM | |
| This compound | 15.6 µM | |
| (3R,5R)-Rosuvastatin | 5.8 µM | |
| (3S,5S)-Rosuvastatin | 1.2 µM |
Experimental Protocols
A critical aspect of studying stereoisomers is the ability to separate and quantify each isomer accurately. The following experimental protocols are based on methods published in peer-reviewed journals.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation
This method allows for the separation and quantification of the (3S,5R)-enantiomer from the other stereoisomers of rosuvastatin.
-
Instrumentation: A high-performance liquid chromatography system equipped with a UV detector.
-
Column: Chiralpak IB (250 x 4.6 mm, 5 µm). This column contains a cellulose-based chiral stationary phase.
-
Mobile Phase: A mixture of n-heptane, 2-propanol, and trifluoroacetic acid in a ratio of 85:15:0.1 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 242 nm.
-
Sample Preparation: Rosuvastatin bulk drug substance is dissolved in the mobile phase to a concentration of 1 mg/mL.
-
Validation Parameters: The method should be validated for specificity, linearity, precision, accuracy, and robustness according to ICH guidelines. The limit of detection (LOD) and limit of quantification (LOQ) for the (3S,5R)-enantiomer should be established.
Pregnane X Receptor (PXR) Activation Assay
This cell-based assay is used to determine the potency of each rosuvastatin stereoisomer in activating the PXR signaling pathway.
-
Cell Line: A human cell line, such as LS180 cells, transiently transfected with a PXR expression vector and a luciferase reporter gene under the control of a PXR-responsive element (e.g., from the CYP3A4 promoter).
-
Treatment: Cells are treated with varying concentrations of each rosuvastatin stereoisomer (e.g., from 10⁻¹⁰ M to 10⁻⁴ M) for 24 hours. A vehicle control (e.g., DMSO) and a known PXR agonist (e.g., rifampicin) are included.
-
Luciferase Assay: After treatment, cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: The luciferase activity is normalized to the vehicle control. The EC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Visualizations: Workflows and Pathways
To further clarify the experimental and biological processes, the following diagrams have been generated.
Caption: Workflow for the separation and quantification of rosuvastatin enantiomers using chiral HPLC.
Caption: Signaling pathway of PXR activation by rosuvastatin stereoisomers leading to gene expression.
References
Safety Operating Guide
Proper Disposal of (3S,5R)-Rosuvastatin: A Guide for Laboratory Professionals
Introduction
(3S,5R)-Rosuvastatin, a potent HMG-CoA reductase inhibitor, requires careful handling and disposal to ensure personnel safety and environmental protection. This document provides essential safety and logistical information for the proper disposal of this compound in a laboratory setting, adhering to best practices and regulatory considerations.
Hazard and Safety Summary
This compound is classified as a substance that may cause cancer and damage fertility or the unborn child. It can also cause damage to organs through single or prolonged exposure[1]. It is very toxic to aquatic life with long-lasting effects[1]. Therefore, it is imperative that this material and its container are disposed of as hazardous waste[1].
| Hazard Classification | Description | Personal Protective Equipment (PPE) |
| Health Hazards | May cause cancer. May damage fertility or the unborn child. Causes damage to organs.[1] | Wear protective gloves, protective clothing, eye protection, and face protection.[2] |
| Environmental Hazards | Very toxic to aquatic life with long-lasting effects.[1] | Avoid release to the environment.[1][3] |
| Physical Hazards | May form combustible dust concentrations in air if small particles are generated.[2] | Minimize dust generation and accumulation.[2] |
Step-by-Step Disposal Protocol
The following procedure outlines the steps for the safe disposal of this compound and its contaminated materials.
-
Personal Protective Equipment (PPE): Before handling, ensure all safety precautions have been read and understood[1][2]. All personnel must wear appropriate PPE, including chemical-resistant gloves, a lab coat or protective clothing, and safety glasses with side shields or goggles[2].
-
Waste Segregation:
-
Solid Waste: Collect unused or expired this compound, contaminated labware (e.g., vials, spatulas), and contaminated PPE (e.g., gloves) in a designated, properly labeled hazardous waste container[4][5]. The container should be kept tightly closed in a dry, cool, and well-ventilated area[5].
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not empty into drains or sewer systems[1][5].
-
Empty Containers: Empty containers will retain product residue and should be treated as hazardous waste[1][4]. They can be triply rinsed (with the rinsate collected as hazardous liquid waste) before being offered for recycling or reconditioning, or punctured to prevent reuse and disposed of in a sanitary landfill if regulations permit[5].
-
-
Waste Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound" and any other relevant hazard warnings.
-
Storage: Store hazardous waste in a designated, secure area away from incompatible materials, such as strong oxidizing agents[6]. The storage area should be locked to restrict access[2].
-
Disposal:
-
Arrange for the collection and disposal of the hazardous waste through a licensed and accredited chemical waste disposal contractor[2][4][5].
-
The primary recommended method of disposal is controlled incineration at a licensed chemical destruction plant[4][5][7].
-
All disposal activities must be conducted in accordance with local, state, and federal regulations[3][4][7]. It is the responsibility of the waste generator to determine if the waste meets the criteria for hazardous waste under regulations like the Resource Conservation and Recovery Act (RCRA) in the United States[8][9].
-
Spill Management
In the event of a spill:
-
Evacuate personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wear appropriate PPE, including respiratory protection if dust is generated.
-
Prevent further leakage or spillage. Do not let the chemical enter drains[5].
-
For solid spills, sweep up the material without creating dust and place it in a suitable, closed container for disposal[4].
-
For liquid spills, absorb with an inert material (e.g., diatomite, universal binders) and place in a sealed container for disposal[3].
-
Decontaminate the spill area and any affected equipment.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
References
- 1. carlroth.com [carlroth.com]
- 2. organon.com [organon.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. sciegenpharm.com [sciegenpharm.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. astrazeneca.com.au [astrazeneca.com.au]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. sdmedwaste.com [sdmedwaste.com]
Personal protective equipment for handling (3S,5R)-Rosuvastatin
Essential Safety and Handling Guide for (3S,5R)-Rosuvastatin
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in the field of drug development to ensure the safe management of this compound.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a comprehensive approach to safety through a combination of engineering controls and personal protective equipment is crucial. The following table summarizes the recommended safety measures.
| Control Type | Specific Recommendation | Standard/Reference |
| Engineering Controls | ||
| Primary | Handling of powdered this compound should be conducted in a laboratory fume hood or other suitable local exhaust ventilation system. | ANSI/ASSP Z9.5-2022 |
| General | Maintain a minimum of 6 air changes per hour (ACH) in the laboratory.[1] | General Laboratory Safety Guidelines |
| Personal Protective Equipment (PPE) | ||
| Eye and Face Protection | Wear tightly fitting safety goggles with side-shields.[2][3] | Conforming to EN 166 (EU) or NIOSH (US).[2][3] |
| Skin Protection | ||
| Gloves | Wear chemical-resistant, disposable nitrile gloves.[4] For any signs of contamination, remove and replace gloves immediately.[4] | Inspected prior to use.[3][5] |
| Body Protection | Wear a fully buttoned lab coat or impervious clothing.[5][6] Fire/flame resistant clothing is also recommended.[2][5] | - |
| Respiratory Protection | For procedures that may generate dust or aerosols, or if exposure limits are exceeded, use a NIOSH-approved N100 or CEN-approved FFP3 particulate respirator.[3] A full-face respirator may be necessary in situations with higher potential for exposure.[2][5] | OSHA 29 CFR 1910.134 |
Operational Plan for Handling this compound
The following procedural steps outline the safe handling of this compound from receipt to experimental use.
-
Receiving and Unpacking:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE (lab coat, safety goggles, and nitrile gloves) before opening the package in a designated receiving area.
-
Verify the container label matches the order information.
-
-
Storage:
-
Preparation for Use (Weighing and Aliquoting):
-
All weighing and aliquoting of solid this compound must be performed within a certified chemical fume hood to minimize inhalation exposure.
-
Use dedicated spatulas and weighing boats.
-
Handle the compound gently to avoid generating dust.
-
-
Experimental Use:
-
Accidental Release Measures:
-
In case of a spill, evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wearing full PPE, including respiratory protection, cover the spill with an absorbent, non-combustible material.
-
Carefully collect the spilled material and place it into a suitable, labeled container for hazardous waste disposal.[2][5]
-
Clean the spill area thoroughly with a suitable decontamination solution.
-
Disposal Plan for this compound
Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Solid Waste: All solid waste contaminated with this compound, including excess compound, contaminated PPE (gloves, lab coats), weighing papers, and plasticware, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container suitable for liquid waste. Do not dispose of solutions down the drain.[8]
-
Sharps Waste: Any sharps (needles, scalpels, contaminated broken glass) must be disposed of in a designated sharps container.
Step-by-Step Disposal Procedure
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration if in solution.
-
Storage of Waste: Store waste containers in a designated, secure satellite accumulation area away from general laboratory traffic. Keep containers closed except when adding waste.
-
Disposal of Bulk Quantities: For disposal of larger quantities of expired or unused this compound, arrange for pickup by a licensed hazardous waste disposal company.
-
Disposal of Empty Containers: Thoroughly rinse empty containers with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Once decontaminated, the container can be disposed of according to institutional guidelines.
-
Alternative for Small Quantities (if permitted): If a hazardous waste disposal service is not available and local regulations permit, small quantities of waste Rosuvastatin may be prepared for disposal in the trash. This involves:
References
- 1. Laboratory Standard & Design Guidelines – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 2. ANSI/ASSP Z9.5-2022: Laboratory Ventilation - The ANSI Blog [blog.ansi.org]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. greenlabs.caltech.edu [greenlabs.caltech.edu]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 10. glovesbyweb.com [glovesbyweb.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
